Corypalmine
Description
Structure
3D Structure
Properties
IUPAC Name |
(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZTYDZHNTKPR-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6018-39-9 | |
| Record name | Corypalmine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORYPALMINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Corypalmine: A Technical Guide to its Natural Sources, Biosynthesis, and Pharmacological Potential
Abstract
Corypalmine, a protoberberine isoquinoline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. The guide delineates its primary natural sources and geographical distribution, with a particular focus on the Corydalis genus. It further elucidates the biosynthetic pathway of this compound, tracing its molecular journey from the precursor L-tyrosine. Detailed protocols for the extraction, isolation, and quantification of this compound from plant matrices are presented, offering practical insights for natural product chemists. Finally, the guide summarizes the current understanding of this compound's pharmacological properties and toxicological profile, providing a comprehensive resource for the evaluation of its therapeutic potential.
Introduction: The Prominence of this compound
This compound (IUPAC name: (13aS)-2,9,10-trimethoxy-5,8,13,13a-tetrahydro-6H-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-3-ol) is a tetracyclic isoquinoline alkaloid belonging to the protoberberine class.[2] This class of compounds is renowned for its wide spectrum of biological activities, and this compound is no exception. Its presence in various traditional medicinal plants has prompted modern scientific investigation into its therapeutic applications. This guide aims to provide a comprehensive technical overview of this compound, from its botanical origins to its pharmacological evaluation, to support ongoing research and development efforts.
Natural Sources and Distribution
The primary natural sources of this compound are plants belonging to the genus Corydalis, a member of the Papaveraceae (poppy) family.[3] This genus is extensive, with a significant distribution across the temperate regions of the Northern Hemisphere.
The Corydalis Genus: A Rich Reservoir of this compound
The Corydalis genus is a prolific producer of a diverse array of isoquinoline alkaloids, with this compound being a frequently identified constituent.[3]
-
Corydalis Species Containing this compound: Several species have been confirmed to contain this compound, including but not limited to:
-
Geographical Distribution: The Corydalis genus is particularly abundant in Southwestern China, with numerous species found in the provinces of Tibet, Yunnan, Sichuan, Qinghai, and Gansu.[3] The Himalayan region, including Nepal, India, and Pakistan, is also a significant hub of Corydalis biodiversity.[5] The wide geographical and ecological distribution of this genus suggests a potential for variation in the chemical profile and alkaloid content of different species and even within the same species grown in different locations.
Other Botanical Sources
While the Corydalis genus is the most prominent source, this compound has also been reported in other plant species, such as Fibraurea recisa.[2] This suggests that the biosynthetic machinery for producing protoberberine alkaloids may be present in other plant families, warranting broader screening for this compound.
Distribution within the Plant
The concentration of this compound and other alkaloids can vary significantly between different organs of the plant. While comprehensive quantitative data for this compound across all source species is not available, studies on related alkaloids in the Corydalis genus indicate that the rhizomes (tubers) are often the primary site of alkaloid accumulation.[4][7] However, other parts of the plant, including the aerial portions, can also contain these compounds.[6]
Biosynthesis of this compound
This compound, as a protoberberine alkaloid, shares a common biosynthetic pathway with other members of this class, originating from the amino acid L-tyrosine. The pathway involves a series of enzymatic transformations that construct the characteristic tetracyclic core of the molecule.
The Protoberberine Alkaloid Biosynthetic Pathway
The biosynthesis of this compound can be conceptualized as a multi-step process:
-
Formation of the Benzylisoquinoline Skeleton: Two molecules of L-tyrosine are utilized. One is converted to dopamine and the other to 4-hydroxyphenylacetaldehyde. These two molecules condense to form the initial benzylisoquinoline scaffold.
-
Key Intermediate Formation: A series of hydroxylations, methylations, and cyclizations lead to the formation of the central intermediate, (S)-reticuline.
-
Protoberberine Core Formation: The berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine skeleton.
-
Tailoring Reactions: A series of subsequent enzymatic reactions, including hydroxylations and methylations, modify the protoberberine core to yield a variety of specific alkaloids, including this compound.
The following diagram illustrates the generalized biosynthetic pathway leading to the protoberberine alkaloid core, from which this compound is derived.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C20H23NO4 | CID 11186895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Phytochemical Composition and Antimicrobial Activity of Corydalis solida and Pseudofumaria lutea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
The Aporphine Alkaloid Compendium of Corydalis yanhusuo Bulbs: A Technical Guide for Researchers
Abstract
The tuber of Corydalis yanhusuo W.T. Wang, a perennial herb belonging to the Papaveraceae family, is a cornerstone of traditional Chinese medicine, revered for its potent analgesic and blood-activating properties.[1] The therapeutic efficacy of this botanical is largely attributed to its rich and diverse alkaloid profile, with aporphine alkaloids emerging as a class of significant pharmacological interest. This in-depth technical guide provides a comprehensive exploration of the aporphine alkaloids resident in Corydalis yanhusuo bulbs, designed for researchers, scientists, and professionals in drug development. This document navigates the intricate biosynthetic pathways, elucidates the multifaceted pharmacological activities and underlying mechanisms, and presents detailed methodologies for the extraction, isolation, and quantification of these complex molecules. Our objective is to furnish a scientifically rigorous and practical resource that will catalyze further investigation and innovation in the therapeutic application of Corydalis yanhusuo aporphine alkaloids.
Introduction: The Significance of Aporphine Alkaloids in Corydalis yanhusuo
Corydalis yanhusuo, also known as Yan Hu Suo, has been a staple in traditional Chinese medicine for centuries, prescribed for the treatment of various types of pain, including menstrual, abdominal, and chest pain.[2] The primary active constituents responsible for its therapeutic effects are a diverse array of benzylisoquinoline alkaloids (BIAs).[3] Among these, the aporphine alkaloids, characterized by their tetracyclic aromatic core, represent a significant subclass with a broad spectrum of biological activities.[4][5]
Recent metabolomic and transcriptomic analyses have revealed that protoberberine-type and aporphine-type alkaloids are the main chemical components in C. yanhusuo bulbs.[6] To date, at least 19 aporphine alkaloids have been isolated and identified from this plant.[4] These compounds have demonstrated a range of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[4] This guide will delve into the scientific intricacies of these fascinating molecules, providing a foundation for their continued exploration and potential therapeutic development.
Biosynthesis of Aporphine Alkaloids: A Journey from Amino Acids to Complex Heterocycles
The biosynthesis of aporphine alkaloids is a complex enzymatic cascade that begins with the precursor amino acid, L-tyrosine. This journey involves the formation of benzylisoquinoline alkaloids as key intermediates, which then undergo further transformations to yield the characteristic aporphine scaffold. While the complete enzymatic pathway specific to Corydalis yanhusuo is still under active investigation, the general biosynthetic route within the Papaveraceae family provides a robust framework for understanding this process.
The central precursor to a vast array of BIAs, including aporphines, is (S)-reticuline.[1] The formation of the aporphine ring system is believed to occur through a process of phenolic oxidative coupling of a benzylisoquinoline precursor.[4][5] This intramolecular cyclization creates the fourth ring of the aporphine core.
A simplified representation of this biosynthetic pathway is illustrated below:
Figure 1: Simplified biosynthetic pathway of aporphine alkaloids.
Key genes involved in the broader BIA biosynthesis in Corydalis yanhusuo have been identified, including those encoding for enzymes such as 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (NMCH).[6] The conversion of protoberberine precursors to aporphine alkaloids is a critical branching point in the pathway and is thought to be catalyzed by cytochrome P450 enzymes, although the specific enzymes in C. yanhusuo are yet to be fully characterized.
Pharmacological Activities and Mechanisms of Action
The aporphine alkaloids from Corydalis yanhusuo exhibit a wide range of pharmacological activities, impacting the nervous, cardiovascular, and other physiological systems. Their mechanisms of action are often multifaceted, involving interactions with various receptors and signaling pathways.
Effects on the Central Nervous System
A significant body of research points to the interaction of Corydalis alkaloids with the dopaminergic system. Several aporphine alkaloids have been shown to act as antagonists at dopamine receptors, particularly the D1 and D2 subtypes.[7] This antagonism is believed to contribute to the analgesic and sedative properties of Corydalis yanhusuo extracts.
Glaucine , a prominent aporphine alkaloid found in C. yanhusuo, has been shown to interact with dopamine receptors.[4] It displays a complex pharmacological profile, acting as a weak dopamine receptor antagonist.[4] Furthermore, glaucine is known to be a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel blocker, which likely contributes to its bronchodilator and anti-inflammatory effects.[8] The interaction of glaucine with dopamine receptors involves binding to D1-like and D2-like receptors, which can modulate downstream signaling cascades, including the production of cyclic AMP (cAMP).[2][4]
The activation of D1 dopamine receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2][9] Conversely, D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[2][10] By acting as antagonists, aporphine alkaloids can modulate these pathways, influencing neuronal excitability and neurotransmitter release.
Figure 2: Aporphine alkaloid antagonism of dopamine receptor signaling.
More recently, the aporphine alkaloid corydine has been identified as a novel mu opioid receptor (MOR) agonist with a G protein-biased profile.[11] This finding opens new avenues for understanding the analgesic effects of Corydalis alkaloids and for the development of novel pain therapeutics with potentially reduced side effects.
Cardiovascular Effects
Alkaloids from Corydalis yanhusuo are known to exert various effects on the cardiovascular system.[6] The calcium channel blocking activity of glaucine, for instance, can lead to vasodilation and a reduction in blood pressure.[8] This highlights the potential for aporphine alkaloids in the management of cardiovascular conditions.
Anti-inflammatory and Anticancer Activities
Several aporphine alkaloids have demonstrated significant anti-inflammatory and anticancer properties.[4] Their anti-inflammatory effects may be linked to the inhibition of pro-inflammatory mediators and signaling pathways. The cytotoxic effects of some aporphine alkaloids against various cancer cell lines suggest their potential as leads for the development of new anticancer agents.[12]
Advanced Methodologies for Extraction, Isolation, and Quantification
The study of aporphine alkaloids from Corydalis yanhusuo necessitates robust and reliable methods for their extraction, isolation, and quantification. A variety of techniques have been developed and optimized for this purpose, with High-Performance Liquid Chromatography (HPLC) being a cornerstone analytical tool.
Extraction and Isolation
The extraction of alkaloids from C. yanhusuo bulbs is typically achieved using organic solvents. An optimized reflux extraction process involves using 70% ethanol with the pH adjusted to 10 with diluted ammonia.[10] This is followed by purification steps, often employing macroporous adsorption resins to enrich the alkaloid fraction.[10]
Table 1: Summary of Key Aporphine Alkaloids in Corydalis yanhusuo
| Alkaloid | Molecular Formula | Key Pharmacological Activities |
| Glaucine | C₂₁H₂₅NO₄ | Dopamine receptor antagonist, PDE4 inhibitor, Calcium channel blocker, Antitussive, Anti-inflammatory[4][8] |
| Corydine | C₂₀H₂₃NO₄ | Mu opioid receptor agonist[11] |
| Oxoglaucine | C₂₀H₁₉NO₅ | Dopamine D1 receptor antagonist[7] |
| Nantenine | C₂₀H₂₁NO₄ | Cytotoxic[12] |
| Isocorydine | C₂₀H₂₃NO₄ | Cytotoxic[12] |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the quantitative analysis of aporphine alkaloids in C. yanhusuo extracts. Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard method.
This protocol provides a validated method for the quantification of glaucine in Corydalis yanhusuo bulb extracts.
1. Preparation of Standard Solutions: a. Accurately weigh approximately 10 mg of glaucine reference standard. b. Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL. c. Prepare a series of working standard solutions by serially diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
2. Sample Preparation (Ultrasonic Extraction): a. Weigh 1.0 g of powdered Corydalis yanhusuo bulb into a 50 mL centrifuge tube. b. Add 20 mL of 70% ethanol (pH adjusted to 10 with dilute ammonia). c. Vortex for 1 minute to ensure complete wetting of the plant material. d. Sonicate in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge at 4000 rpm for 15 minutes. f. Decant the supernatant into a clean collection tube. g. Repeat the extraction on the plant residue with another 20 mL of the extraction solvent. h. Combine the supernatants and evaporate to dryness under reduced pressure. i. Reconstitute the residue in 5 mL of methanol. j. Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
3. HPLC Conditions:
-
Instrument: HPLC system with UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 10-30% A
-
5-20 min: 30-60% A
-
20-25 min: 60-10% A
-
25-30 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.[13]
-
Injection Volume: 10 µL.
4. Data Analysis: a. Construct a calibration curve by plotting the peak area of the glaucine standard against its concentration. b. Determine the concentration of glaucine in the sample extract from the calibration curve. c. Calculate the content of glaucine in the original plant material (mg/g).
Figure 3: General workflow for HPLC analysis of aporphine alkaloids.
Future Directions and Conclusion
The aporphine alkaloids of Corydalis yanhusuo represent a rich and underexplored source of potential therapeutic agents. While significant progress has been made in their isolation, characterization, and the elucidation of their pharmacological activities, several avenues for future research remain. A deeper understanding of the specific enzymes and regulatory mechanisms governing their biosynthesis in C. yanhusuo will be crucial for metabolic engineering and enhancing the production of desired compounds. Further investigation into the molecular targets and signaling pathways of individual aporphine alkaloids will undoubtedly uncover novel therapeutic applications.
This technical guide has provided a comprehensive overview of the current state of knowledge regarding aporphine alkaloids in Corydalis yanhusuo bulbs. By integrating information on their biosynthesis, pharmacology, and analytical methodologies, we hope to empower researchers to further unlock the therapeutic potential of these remarkable natural products.
References
-
Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Feng, J. H., Chen, K., Shen, S. Y., Luo, Y. F., Liu, X. H., Chen, X., Wang, Z. T., & Tong, Y. R. (2023). The composition, pharmacological effects, related mechanisms and drug delivery of alkaloids from Corydalis yanhusuo. Biomedicine & Pharmacotherapy, 167, 115511. [Link]
-
Ge, Y., & Wang, Z. (2020). Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. Pharmaceutical Biology, 58(1), 813–830. [Link]
-
Xu, X. H., Yu, G. D., Wang, Z. T., & Liang, X. M. (2021). Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs. PLoS ONE, 16(5), e0252271. [Link]
-
Aporphine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]
-
Systematic review of the alkaloid constituents in several important medicinal plants of the Genus Corydalis. (2022). Journal of Ethnopharmacology, 285, 114883. [Link]
-
Metabolomic and evolutionary integration unveils medicinal potential in six Corydalis species. (2023). Plant Communications, 4(2), 100508. [Link]
-
Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. (2020). Pharmaceutical Biology, 58(1), 813-830. [Link]
-
Kretzschmar, R., & Meyer, H. J. (1970). Effects of glaucine and some glaucine derivatives and of their combination with L-DOPA on the brain level of biogenic monoamines. Experientia, 26(10), 1098–1099. [Link]
-
Ma, Z. Z., Xu, W., Jensen, N., Roth, B. L., Liu-Chen, L. Y., & Lee, D. Y. (2018). Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay. Molecules, 23(10), 2595. [Link]
-
Glaucine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]
-
Luis, P. B., & Schneider, C. (2024). Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. Frontiers in Pharmacology, 15, 1369985. [Link]
-
Recent Advances in Alkaloids from Papaveraceae in China: Structural Characteristics and Pharmacological Effects. (2023). Molecules, 28(16), 6032. [Link]
- Le, T., & Bhimji, S. S. (2023). Biochemistry, Dopamine Receptors. In StatPearls.
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]
-
Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. (2012). RSC Medicinal Chemistry, 3(1), 47-58. [Link]
-
Ringer, M., Leitner, A., Fritz, A., Seebacher, W., Adams, D. R., Kaserer, T., ... & Spetea, M. (2020). Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists. Scientific Reports, 10(1), 13689. [Link]
-
The biosynthesis of protoberberine and related isoquinoline alkaloids. (1979). Canadian Journal of Chemistry, 57(12), 1588-1594. [Link]
-
Wang, Y., Yi, X., Li, C., Zhang, Y., & Wang, J. (2016). Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde. Molecules, 21(11), 1461. [Link]
-
Wang, X., Zhang, Y., Wang, Y., & Zhang, Q. (2020). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. BMC Chemistry, 14(1), 9. [Link]
-
Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2022). Revista Colombiana de Ciencias Químico-Farmacéuticas, 51(1). [Link]
-
Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization. (2019). Organic Letters, 21(13), 5082-5086. [Link]
-
Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. (2021). Plants, 10(10), 2197. [Link]
-
Fernandes, A. C. S., David, J. M., & David, J. P. (2022). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Colombiana de Ciencias Químico-Farmacéuticas, 51(1), 239-253. [Link]
Sources
- 1. Over 100 Million Years of Enzyme Evolution Underpinning the Production of Morphine in the Papaveraceae Family of Flowering Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine- mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Antifungal Properties of Corypalmine Against Phytopathogenic Fungi
Abstract
The escalating threat of fungicide resistance in phytopathogenic fungi poses a significant challenge to global food security, necessitating the exploration of novel antifungal agents. Natural products, particularly alkaloids, represent a rich chemical space for the discovery of new fungicidal compounds. This technical guide provides an in-depth examination of corypalmine, a protoberberine alkaloid, as a promising candidate for the control of plant fungal diseases. We detail standardized in vitro methodologies for assessing its antifungal efficacy, explore its putative mechanisms of action based on related compounds, and present a framework for its future evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of agricultural science and natural product chemistry.
Introduction: The Need for Novel Antifungals
Phytopathogenic fungi are responsible for substantial pre- and post-harvest crop losses worldwide. For decades, synthetic fungicides have been the primary tool for managing these diseases. However, their extensive use has led to the emergence of resistant fungal strains and raised environmental and health concerns. This has catalyzed a paradigm shift towards identifying safer and more sustainable alternatives.
Natural products derived from plants have long been recognized for their diverse biological activities, including antimicrobial properties.[1] Alkaloids, a class of nitrogen-containing organic compounds, are particularly noteworthy for their potent bioactivities.[2] this compound, a protoberberine isoquinoline alkaloid, has been identified as a compound of interest due to its documented inhibitory effects against the spore germination of several plant pathogenic fungi.[3][4] This guide serves as a technical resource for the systematic evaluation of this compound's antifungal potential.
Profile of this compound
This compound is a tetrahydroprotoberberine alkaloid found in various plant species, including those of the Corydalis and Berberis genera.[4][5] Structurally related to well-studied alkaloids like berberine and palmatine, it shares a common tetracyclic ring system that is often associated with antimicrobial activity. The investigation into this compound is built upon the established antifungal efficacy of this chemical class.[5][6]
Methodologies for Antifungal Assessment
A rigorous and multi-faceted approach is essential to accurately characterize the antifungal profile of a test compound. The following protocols are standard methodologies selected for their reproducibility and relevance in screening potential fungicides.
In Vitro Susceptibility Testing: Spore Germination Inhibition Assay
Rationale: Spore germination is a critical initial step in the infection cycle for many phytopathogenic fungi. An agent that inhibits this process can effectively prevent the onset of disease. This assay provides a direct measure of a compound's ability to interfere with this developmental stage.
Detailed Protocol:
-
Fungal Culture and Spore Harvesting:
-
Culture the target phytopathogenic fungi (e.g., Alternaria solani, Fusarium oxysporum) on a suitable medium such as Potato Dextrose Agar (PDA) at 25-28°C for 7-10 days, or until sporulation is abundant.[2][7]
-
Harvest spores by flooding the agar surface with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping with a sterile glass rod.
-
Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.
-
-
Spore Concentration Standardization:
-
Centrifuge the spore suspension and wash the spores twice with sterile distilled water.
-
Resuspend the spore pellet in sterile water.
-
Determine the spore concentration using a hemocytometer and adjust the suspension to a final concentration of approximately 1 x 10^5 spores/mL.[3]
-
-
Preparation of Test Solutions:
-
Assay Setup:
-
On a sterile glass slide, place a 20 µL drop of the spore suspension.
-
Add 20 µL of the this compound test solution to the drop.
-
Controls: Prepare slides with (a) spores + sterile water (Negative Control) and (b) spores + solvent (Solvent Control) to ensure the solvent has no inhibitory effect. A known fungicide can be used as a Positive Control.
-
-
Incubation and Observation:
-
Place the slides in a humid chamber to prevent drying.
-
Incubate at 25-28°C for 12-24 hours.
-
Observe the slides under a light microscope, counting at least 100 spores per replicate. A spore is considered germinated if the germ tube is at least half the length of the spore.[7]
-
-
Data Analysis:
-
Calculate the percentage of germination inhibition using the formula: % Inhibition = [(C - T) / C] * 100 Where C is the percentage of germination in the negative control and T is the percentage of germination in the treatment.[8]
-
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Rationale: For fungi where mycelial growth is the primary mode of proliferation and host tissue invasion, assessing the impact on this stage is crucial. This method determines the fungistatic or fungicidal effect of the compound on vegetative growth.
Detailed Protocol:
-
Preparation of Amended Media:
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 50, 100, 200 µg/mL). Ensure thorough mixing.
-
Pour the amended PDA into sterile Petri dishes. Include a solvent control (PDA with solvent only) and a negative control (PDA only).[8][9]
-
-
Inoculation:
-
From the margin of a young, actively growing culture of the target fungus, cut a 5 mm diameter mycelial disc using a sterile cork borer.[9]
-
Aseptically place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish.
-
-
Incubation and Measurement:
-
Incubate the plates at 25-28°C.
-
Measure the radial growth of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the same formula as for the spore germination assay, where C is the colony diameter in the control and T is the colony diameter in the treatment.[8]
-
From this data, the Minimum Inhibitory Concentration (MIC) and the concentration causing 50% inhibition (IC50) can be determined.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for in vitro antifungal screening.
Caption: Workflow for assessing the antifungal activity of this compound.
Quantitative Data and Interpretation
Published studies have demonstrated the efficacy of (-)-corypalmine in inhibiting spore germination of various phytopathogenic fungi. The data indicates a range of sensitivities among different fungal species.
| Fungal Species | Complete Inhibition Concentration (ppm) | Relative Sensitivity | Reference |
| Heterosporium sp. | 200 | Most Sensitive | [3][4] |
| Ustilago cynodontis | 200 | Most Sensitive | [3][4] |
| Curvularia pallescens | 400 | Less Sensitive | [3][4] |
| Curvularia maculans | 400 | Less Sensitive | [3][4] |
| Curvularia lunata | >250 | Sensitive | [2] |
| Alternaria brassicae | >750 | Moderately Sensitive | [2] |
This table summarizes data from existing literature and serves as an example of expected results.
Interpretation: The data suggests that this compound is most effective against Heterosporium sp. and Ustilago cynodontis. The higher concentration required for Curvularia species indicates a lower sensitivity. This differential activity is critical for determining the potential application spectrum of this compound as a fungicide.
Proposed Mechanism of Action
While the precise molecular targets of this compound are not fully elucidated, its mechanism can be inferred from studies on the closely related and well-characterized alkaloid, berberine.[3][5] Protoberberine alkaloids are known to have a multi-target mode of action.[6]
Key proposed mechanisms include:
-
Cell Membrane Disruption: The primary target is often the fungal cell membrane.[6][10] These alkaloids can intercalate into the lipid bilayer, disrupting its integrity and leading to increased permeability. This compromises essential membrane functions, such as transport and energy generation, ultimately causing cell leakage and death.[11][12]
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[13] Some alkaloids can inhibit key enzymes in the ergosterol biosynthesis pathway, such as CYP51 (14α-demethylase).[10][14] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, further compromising membrane structure and function.
-
Generation of Reactive Oxygen Species (ROS): Treatment with berberine has been shown to induce the production of ROS within fungal cells.[15][16] This leads to oxidative stress, which can damage vital cellular components like mitochondria, proteins, and DNA, contributing to cell death.
Conceptual Signaling Pathway
The following diagram illustrates the potential multi-target mechanism of this compound.
Caption: Putative multi-target mechanism of action for this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural antifungal agent against a variety of phytopathogenic fungi. Its activity, particularly in inhibiting the critical spore germination stage, makes it a strong candidate for development as a botanical fungicide.
Future research should be prioritized in the following areas:
-
Mechanism Elucidation: Conduct detailed mechanistic studies, including transcriptomics and proteomics, to identify the specific molecular targets of this compound within the fungal cell.[3]
-
Spectrum of Activity: Expand screening to a broader range of economically important plant pathogens to define its full antifungal spectrum.
-
In Vivo Studies: Progress from in vitro assays to greenhouse and field trials to evaluate the efficacy of this compound in controlling plant diseases under realistic agricultural conditions.[3][17]
-
Toxicology and Safety: Perform comprehensive toxicological and phytotoxicity assessments to ensure the safety of this compound for non-target organisms and the environment.[3]
-
Formulation Development: Investigate novel formulations to enhance the stability, bioavailability, and efficacy of this compound for practical application.
The development of this compound could provide a valuable tool for integrated pest management strategies, contributing to a more sustainable and secure agricultural future.
References
-
Maurya, S., Srivastava, J. S., Jha, R. N., Pandey, V. B., & Singh, U. P. (2002). Efficacy of alkaloid (-)-corypalmine against spore germination of some fungi. Folia Microbiologica, 47(3), 287–290. Retrieved from [Link]
-
da Silva, V. C., et al. (2016). Berberine Antifungal Activity in Fluconazole-Resistant Pathogenic Yeasts: Action Mechanism Evaluated by Flow Cytometry and Biofilm Growth Inhibition in Candida spp. Antimicrobial Agents and Chemotherapy, 60(6), 3551–3557. Retrieved from [Link]
-
Singh, U. P., et al. (2004). Inhibitory Effect of Two Alkaloids, (–)-Corydalmine and (–)-Isothis compound Isolated from Corydalis chaerophylla on Several Phytopathogenic Fungi. Zeitschrift für Naturforschung C, 59(11-12), 817-821. Retrieved from [Link]
-
Nikolova, M., et al. (2021). In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. Bulgarian Journal of Agricultural Science, 27(1), 107-115. Retrieved from [Link]
-
Mehmood, A., et al. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Pharmaceutical Design, 28(43), 3536-3549. Retrieved from [Link]
-
Singha, I. M., et al. (2011). Evaluation of in vitro antifungal activity of medicinal plants against phytopathogenic fungi. Journal of Pharmacy Research, 4(4), 1033-1035. Retrieved from [Link]
-
Bautista-Baños, S., et al. (2021). In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). Plants, 10(11), 2351. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2022). Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. Plants, 11(15), 2026. Retrieved from [Link]
-
Singh, U. P., et al. (2003). Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi. Mycobiology, 31(4), 232-235. Retrieved from [Link]
-
Dhamgaye, S., et al. (2014). Molecular mechanisms of action of herbal antifungal alkaloid berberine, in Candida albicans. PLoS ONE, 9(8), e104554. Retrieved from [Link]
-
Singh, D., & Singh, R. (2008). Potential antifungal plants for controlling building fungi. Natural Product Radiance, 7(4), 364-371. Retrieved from [Link]
-
Li, D., et al. (2024). Inhibitory effects of berberine on fungal growth, biofilm formation, virulence, and drug resistance as an antifungal drug and adjuvant with prospects for future applications. World Journal of Microbiology and Biotechnology, 40(7), 209. Retrieved from [Link]
-
Liu, J., et al. (2024). The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis. Current Issues in Molecular Biology, 46(11), 9789-9804. Retrieved from [Link]
-
Vinale, F., et al. (2025). Preliminary Study on the Antifungal Potential of Selected Plants as Botanical Fungicides Against Main Fungal Phytopathogens. Journal of Fungi, 11(12), 1011. Retrieved from [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Retrieved from [Link]
-
Wang, C., et al. (2021). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. Molecules, 26(11), 3389. Retrieved from [Link]
-
Dhamgaye, S., et al. (2014). Molecular Mechanisms of Action of Herbal Antifungal Alkaloid Berberine, in Candida albicans. PLoS ONE, 9(8), e104554. Retrieved from [Link]
-
Alizadeh, F., et al. (2017). Mechanism of action of antifungal drugs. YouTube. Retrieved from [Link]
-
Ryder, N. S. (2023). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 9(4), 478. Retrieved from [Link]
-
Sant, D. G., et al. (2016). Fungal cell membrane-promising drug target for antifungal therapy. Journal of Applied Microbiology, 121(6), 1498–1510. Retrieved from [Link]
Sources
- 1. Preliminary Study on the Antifungal Potential of Selected Plants as Botanical Fungicides Against Main Fungal Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficacy of alkaloid (-)-corypalmine against spore germination of some fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine Antifungal Activity in Fluconazole-Resistant Pathogenic Yeasts: Action Mechanism Evaluated by Flow Cytometry and Biofilm Growth Inhibition in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of berberine on fungal growth, biofilm formation, virulence, and drug resistance as an antifungal drug and adjuvant with prospects for future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. neist.csircentral.net [neist.csircentral.net]
- 9. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fungal cell membrane-promising drug target for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of action of herbal antifungal alkaloid berberine, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Action of Herbal Antifungal Alkaloid Berberine, in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems [openagriculturejournal.com]
Protoberberine Alkaloids as Enzyme Inhibitors: A Mechanistic and Methodological Guide for Drug Discovery
Abstract: Protoberberine alkaloids, a prominent class of isoquinoline alkaloids found in numerous medicinal plants, have emerged as a focal point in pharmacological research and drug development.[1][2] Their therapeutic potential is vast, largely stemming from their ability to potently inhibit a wide array of enzymes crucial to various pathological and physiological processes.[1] This technical guide provides an in-depth exploration of protoberberine alkaloids as enzyme inhibitors, designed for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action, explore structure-activity relationships, and present detailed, field-proven experimental protocols for assessing their inhibitory efficacy, with a strong emphasis on the causal reasoning behind methodological choices to ensure the generation of robust, reproducible, and reliable data.
Introduction to Protoberberine Alkaloids: A Structural and Pharmacological Overview
Protoberberine alkaloids are characterized by their core tetracyclic structure, a 5,6-dihydrodibenzo[a,g]quinolizinium skeleton, which is biosynthesized in plants from the amino acid tyrosine.[3] This class of compounds is widely distributed in plant families such as Berberidaceae, Ranunculaceae, and Papaveraceae.[2] While the planar nature of this scaffold allows for interactions with nucleic acids, a significant portion of their broad-spectrum biological activities—including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects—is achieved through precise interactions with protein targets, particularly enzymes.[1][4] Understanding these interactions is paramount for harnessing their therapeutic potential.
Key Protoberberine Alkaloids and Their Primary Enzymatic Targets
The pharmacological diversity within this alkaloid class is remarkable. Minor substitutions on the protoberberine core can dramatically alter enzymatic target specificity and inhibitory potency.
Berberine: The Archetypal Multi-Target Inhibitor
Berberine is the most extensively studied protoberberine alkaloid, known for its wide range of pharmacological effects.[1]
-
Cytochrome P450 (CYP) Enzymes: Berberine is a known inhibitor of several key drug-metabolizing enzymes, particularly CYP2D6, CYP3A4, and CYP2C9.[5][6] This inhibition is clinically significant as it can lead to drug-drug interactions by altering the metabolism of co-administered therapeutic agents.[6] The mechanism can involve substrate competition and, in the case of CYP2D6, has been characterized as time-dependent, quasi-irreversible inhibition.[6][7]
-
AMP-activated protein kinase (AMPK): While often referred to as an AMPK activator, berberine's effect is indirect. It primarily inhibits mitochondrial respiratory complex I, which increases the cellular AMP/ATP ratio, leading to the allosteric activation of AMPK.[8] This mechanism is central to its metabolic benefits. However, some synthetic neutral (non-cationic) protoberberine derivatives have been shown to be direct AMPK inhibitors.[9][10]
-
Other Key Targets: Berberine also inhibits intestinal alpha-glucosidase, an enzyme that breaks down carbohydrates, contributing to its glucose-lowering effects.[8] Furthermore, it shows inhibitory activity against reverse transcriptase.[11]
Palmatine: A Profile in Neuroprotection and Cancer Inhibition
Palmatine shares a similar structure to berberine but exhibits a distinct and potent bioactivity profile.
-
Cholinesterases (AChE & BChE): Palmatine is an effective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[12] This activity, where the positively charged nitrogen binds within the active site gorge of AChE, gives it potential for Alzheimer's disease therapy.[12][13]
-
Monoamine Oxidase (MAO): As an inhibitor of MAO, palmatine can modulate levels of monoamine neurotransmitters, which underlies its observed antidepressant effects.[12][14]
-
Metabolic and Proliferative Enzymes: Palmatine also inhibits enzymes such as sucrase, maltase, and aldose reductase, contributing to its hypoglycemic properties.[12] Its anticancer activity is linked to the inhibition of DNA topoisomerases and the induction of apoptosis.[12]
Jatrorrhizine: Targeting Metabolic Disease and Inflammation
Jatrorrhizine is another key bioactive protoberberine alkaloid with significant therapeutic promise.[15][16]
-
Aldose Reductase (AR): Jatrorrhizine is a potent inhibitor of aldose reductase, a critical enzyme in the polyol pathway that is implicated in the long-term complications of diabetes.[15]
-
α-Glucosidase: Similar to berberine, jatrorrhizine demonstrates α-glucosidase inhibitory activity, which helps in managing postprandial hyperglycemia.[15]
-
Neuraminidase and TMPRSS2: Jatrorrhizine has shown inhibitory activity against bacterial and viral neuraminidase.[15] Molecular docking studies also suggest it may be a potent agent against transmembrane protease serine 2 (TMPRSS2), a key enzyme for SARS-CoV-2 entry, highlighting its antiviral potential.[15][17]
Table 1: Summary of Protoberberine Alkaloids and Their Key Enzyme Targets
| Protoberberine Alkaloid | Primary Enzymatic Target(s) | Key Therapeutic Implications |
| Berberine | CYP2D6, CYP3A4, CYP2C9, Mitochondrial Complex I (indirect AMPK activation), α-Glucosidase[5][6][8] | Potential for drug-drug interactions, metabolic disorders, diabetes |
| Palmatine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO), Aldose Reductase[12][14] | Neurodegenerative diseases (e.g., Alzheimer's), depression, diabetes |
| Jatrorrhizine | Aldose Reductase, α-Glucosidase, Neuraminidase, TMPRSS2[15][17] | Diabetic complications, diabetes, viral infections |
Mechanistic Frameworks of Enzyme Inhibition
The interaction of protoberberine alkaloids with enzymes can be complex. Understanding the mode of inhibition is critical for drug development. The primary reversible mechanisms are competitive, non-competitive, and mixed inhibition, which can be elucidated through kinetic analysis.
DOT Diagram: General Mechanisms of Reversible Enzyme Inhibition
Caption: Reversible enzyme inhibition modes relevant to protoberberine alkaloids.
Experimental Protocols for Assessing Enzyme Inhibition
A rigorous, systematic experimental approach is crucial for accurately characterizing the inhibitory potential of any compound. The following sections outline a general workflow and a specific, detailed protocol.
General Workflow for Enzyme Inhibition Assays
This flowchart provides a foundational, adaptable framework for conducting enzyme inhibition screening and characterization.
DOT Diagram: Standard Enzyme Inhibition Assay Workflow
Caption: A generalized workflow for determining enzyme inhibition kinetics.
Detailed Protocol: Inhibition of Acetylcholinesterase (AChE)
This protocol, adapted from the classic Ellman's method, is a gold standard for measuring AChE activity and its inhibition.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion whose formation can be monitored spectrophotometrically at 412 nm. The rate of color change is directly proportional to AChE activity.
Materials:
-
Purified Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCh) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Protoberberine alkaloid (e.g., Palmatine) - Test Inhibitor
-
Donepezil or Galantamine - Positive Control Inhibitor
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette and a microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions: ATCh (15 mM), DTNB (3 mM), and AChE (e.g., 500 U/mL) in buffer. Aliquot and store appropriately.
-
Prepare a 1 mM stock solution of the test alkaloid in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 1000 µM to 0.1 µM) in the assay buffer. Ensure the final solvent concentration in all wells is constant and low (<1%).
-
-
Assay Setup (per well in a 96-well plate):
-
Add 140 µL of Sodium Phosphate Buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the test alkaloid dilution (or buffer for control, or solvent for vehicle control).
-
Add 10 µL of the AChE enzyme solution.
-
-
Pre-incubation:
-
Causality: This step is critical. Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is essential for accurate determination of potency, especially for slow-binding inhibitors.[18]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the ATCh substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 412 nm every 60 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate Reaction Velocity (V): For each well, determine the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition: Use the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine IC₅₀: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression (sigmoidal dose-response) model to calculate the IC₅₀ value.
-
Determine Mechanism of Inhibition (Kᵢ): To find the inhibition constant (Kᵢ) and mechanism, repeat the assay using multiple fixed concentrations of the inhibitor while varying the substrate concentration. Analyze the data using Michaelis-Menten kinetics and visualize with a Lineweaver-Burk plot.[19]
-
Self-Validating System:
-
Positive Control: Including a known AChE inhibitor (Donepezil) confirms the assay is performing correctly and is sensitive to inhibition.
-
Vehicle Control: Wells containing only the solvent for the inhibitor (e.g., 1% DMSO) are essential to ensure the solvent itself does not affect enzyme activity.
-
Linearity Check: The reaction rate for the uninhibited control should be linear for the duration of the measurement, indicating that neither substrate depletion nor enzyme degradation is occurring.
Structure-Activity Relationships (SAR)
The inhibitory potency and selectivity of protoberberine alkaloids are closely tied to their chemical structure.[1]
-
Oxygen Substituents: The type and position of oxygen-containing functional groups (methoxy, hydroxy, methylenedioxy) on the A and D rings are critical determinants of activity.[20] For example, shifting oxygen functions on ring D from positions C-9/C-10 to C-10/C-11 can significantly increase antimalarial activity.[20]
-
C-13 Substitution: Adding alkyl chains to the C-13 position can dramatically increase antibacterial activity, likely by enhancing the lipophilicity of the molecule.[21]
-
Quaternary Nitrogen: The permanent positive charge on the nitrogen atom is crucial for binding to anionic sites within enzyme active sites or gorges, as seen with AChE.[12] However, neutral analogs lacking this charge can exhibit entirely different mechanisms, such as direct AMPK inhibition.[10]
Conclusion and Future Directions
Protoberberine alkaloids are privileged scaffolds in medicinal chemistry, acting as potent inhibitors for a diverse range of clinically relevant enzymes.[1] Their multi-target nature presents both opportunities for treating complex diseases and challenges related to off-target effects and drug-drug interactions.
Future research in this field should be directed towards:
-
Lead Optimization: Utilizing SAR insights to synthesize novel derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.
-
Mechanism Deconvolution: Moving beyond IC₅₀ determination to perform detailed kinetic studies that fully characterize the mechanism of inhibition for promising compounds.
-
Addressing Bioavailability: The clinical application of many protoberberine alkaloids is hampered by poor oral bioavailability.[2][22] Developing advanced formulations or pro-drug strategies is essential to translate in vitro potency to in vivo efficacy.
By integrating classical pharmacology with modern biochemical and analytical techniques, the full therapeutic potential of this remarkable class of natural products can be unlocked, paving the way for the next generation of enzyme-targeting therapeutics.
References
-
Wikipedia. Palmatine. [Link]
-
Ma, W., Liu, Y., Wang, R., Zhang, J., & Liu, Y. (2025). Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine. Phytochemistry, 242, 114690. [Link]
-
Iwasa, K., Nishiyama, Y., Ichimaru, M., Moriyasu, M., & Kim, H. S. (1998). Structure-activity relationships of quaternary protoberberine alkaloids having an antimalarial activity. European Journal of Medicinal Chemistry, 33(7-8), 613-621. [Link]
-
Guo, Y., Chen, Y., Tan, Z. R., Klaassen, C. D., & Zhou, H. H. (2012). Dose-response of Berberine on Hepatic Cytochromes P450 mRNA Expression and Activities in Mice. Journal of Ethnopharmacology, 144(1), 111-117. [Link]
-
Guo, Y., Pope, C., Cheng, X., Zhou, H., & Klaassen, C. D. (2011). Repeated administration of berberine inhibits cytochromes P450 in humans. European Journal of Clinical Pharmacology, 67(11), 1151-1157. [Link]
-
Iwasa, K., Nanba, H., Lee, D. U., & Kang, S. I. (1998). Structure-activity relationships of protoberberines having antimicrobial activity. Planta medica, 64(8), 748-751. [Link]
-
Lee, J., Choi, Y. H., & Lee, Y. J. (2020). Quasi-Irreversible Inhibition of CYP2D6 by Berberine. Pharmaceutics, 12(10), 918. [Link]
-
Li, Y., Wang, Y., Zhang, H., & Yu, P. (2024). From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers in Pharmacology, 15, 1368943. [Link]
-
Dr.Oracle. (2025). Do berberine supplements have sufficient bioavailability to inhibit live enzymes?. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Nguyen, T. T., Woo, S., & Kim, H. (2025). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. JACS Au. [Link]
-
JJ Medicine. (2023, July 20). Berberine (Nature's Ozempic?) | Weight Loss & Metabolism Findings, Mechanism of Action, Side Effects [Video]. YouTube. [Link]
-
Zhong, Y., Zhou, Z., & Chen, S. (2021). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. Frontiers in Pharmacology, 12, 782395. [Link]
-
Lee, S. S., Lee, M. K., & Kim, Y. H. (1998). Inhibition of dopamine biosynthesis by protoberberine alkaloids in PC12 cells. Archives of Pharmacal Research, 21(6), 715-719. [Link]
-
Lee, S. S., Kim, Y. H., & Lee, M. K. (1999). Inhibition of monoamine oxidase by palmatine. Archives of Pharmacal Research, 22(5), 529-531. [Link]
-
Sethi, M. L. (1983). Enzyme inhibition VI: Inhibition of reverse transcriptase activity by protoberberine alkaloids and structure-activity relationships. Journal of Pharmaceutical Sciences, 72(5), 538-541. [Link]
-
Taylor & Francis Online. (2023). Jatrorrhizine – Knowledge and References. [Link]
-
Zhang, Y., Li, X., Zou, D., Liu, Y., Yang, J., Wang, J., & Liu, C. (2018). Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity. RSC advances, 8(70), 40227-40236. [Link]
-
Gholampour, Z., Gholami, M., & Ghasemi, Y. (2023). Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017–2023). ACS Pharmacology & Translational Science, 6(10), 1493-1517. [Link]
-
ResearchGate. (2023). Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity. [Link]
-
Nguyen, T. T., Woo, S., & Kim, H. (2025). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. JACS Au. [Link]
-
ResearchGate. (2023). Structure–activity relationship of protoberberine alkaloids. [Link]
-
Frontiers. (2021). Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. [Link]
-
ResearchGate. (2021). The antitumor mechanism of jatrorrhizine. [Link]
-
Wang, K., Feng, X., Chai, L., Hao, Y., & Li, W. (2019). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. Biochimie, 162, 176-186. [Link]
-
ResearchGate. (2021). Enzyme assay techniques and protocols. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
ResearchGate. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. [Link]
Sources
- 1. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response of Berberine on Hepatic Cytochromes P450 mRNA Expression and Activities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeated administration of berberine inhibits cytochromes P450 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quasi-Irreversible Inhibition of CYP2D6 by Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzyme inhibition VI: Inhibition of reverse transcriptase activity by protoberberine alkaloids and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palmatine - Wikipedia [en.wikipedia.org]
- 13. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of monoamine oxidase by palmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 21. Structure-activity relationships of protoberberines having antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
The Definitive Guide to the Structural Elucidation of Corypalmine: A Synergistic NMR and MS Approach
Introduction: Unveiling the Molecular Architecture of a Promising Alkaloid
Corypalmine, a tetrahydroprotoberberine alkaloid primarily isolated from plants of the Corydalis genus, stands as a molecule of significant pharmacological interest.[1][2] Its potential therapeutic applications necessitate a definitive and unambiguous confirmation of its chemical structure. This in-depth technical guide provides a comprehensive walkthrough of the modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), employed in the structural elucidation of this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The synergy between these powerful analytical tools provides a self-validating system for piecing together the molecular puzzle of complex natural products.[3][4]
The Overall Strategy: A Multi-faceted Approach to Structure Determination
The structural elucidation of a natural product like this compound is not a linear process but rather an integrated workflow. It begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses that each provide a unique piece of the structural puzzle.[2] Mass spectrometry offers the initial glimpse into the molecule's mass and elemental composition, while a suite of NMR experiments meticulously maps out the connectivity of atoms.
Figure 1: A generalized workflow for the isolation and structural elucidation of this compound.
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is the first port of call in structural analysis, providing the molecular weight and, through tandem MS (MS/MS), a characteristic fragmentation pattern that acts as a molecular fingerprint.[5][6] For this compound, Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
Expected Mass Spectrum of this compound
With a molecular formula of C₂₀H₂₃NO₄, the expected monoisotopic mass of this compound is 341.1627 g/mol .[2] In positive ion mode ESI-MS, we would anticipate a prominent ion at m/z 342.1705, corresponding to the protonated molecule [M+H]⁺.[5]
Tandem Mass Spectrometry (MS/MS) and the Retro-Diels-Alder (RDA) Reaction
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion induces fragmentation, providing invaluable structural clues. For tetrahydroprotoberberine alkaloids like this compound, a hallmark fragmentation pathway is the Retro-Diels-Alder (RDA) reaction.[5][7] This reaction cleaves the C-ring, revealing the substitution patterns on the A and D rings of the isoquinoline core.[8]
The key fragment ions expected for this compound are:
-
m/z 192: This fragment is characteristic of the isoquinoline moiety containing two methoxy groups on the A-ring.[5]
-
m/z 150: This fragment provides information about the substitution pattern on the D-ring, in this case, a hydroxyl and a methoxy group.[5]
Figure 2: Characteristic Retro-Diels-Alder (RDA) fragmentation of this compound in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
While MS provides a global view of the molecule, NMR spectroscopy offers a detailed atom-by-atom map of the structure.[3][9] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete structural assignment of this compound.[10][11]
¹H and ¹³C NMR: The Fundamental Building Blocks
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃) [1][5]
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| H-1 | ~6.70 | s | - |
| H-4 | ~6.60 | s | - |
| H-8 | ~4.10 | d | 16.0 |
| H-11 | ~6.80 | d | 8.5 |
| H-12 | ~6.75 | d | 8.5 |
| 2-OCH₃ | ~3.84 | s | - |
| 3-OCH₃ | ~3.85 | s | - |
| 9-OCH₃ | ~3.82 | s | - |
Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃) [1][12]
| Carbon Assignment | Chemical Shift (δ ppm) |
| C-1 | ~111.5 |
| C-2 | ~147.8 |
| C-3 | ~147.6 |
| C-4 | ~108.9 |
| C-4a | ~128.7 |
| C-5 | ~29.1 |
| C-6 | ~51.4 |
| C-8 | ~53.9 |
| C-8a | ~127.1 |
| C-9 | ~145.2 |
| C-10 | ~144.8 |
| C-11 | ~111.8 |
| C-12 | ~120.1 |
| C-12a | ~129.5 |
| C-13a | ~60.4 |
| 2-OCH₃ | ~56.0 |
| 3-OCH₃ | ~56.1 |
| 9-OCH₃ | ~56.2 |
2D NMR: Connecting the Dots
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.[2][10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For example, a COSY correlation would be expected between H-11 and H-12.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. This allows for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are key to connecting different fragments of the molecule. For instance, the protons of the methoxy groups (e.g., 2-OCH₃) will show an HMBC correlation to the carbon they are attached to (C-2).
Figure 3: The interplay of different NMR experiments in elucidating the structure of this compound.
Experimental Protocols
Reproducible and high-quality data are the bedrock of accurate structure elucidation.[1][5] The following are detailed, step-by-step methodologies for the key experiments.
Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of purified this compound.
-
Dissolve in 1 mL of a suitable solvent system (e.g., methanol:water 50:50 v/v with 0.1% formic acid).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrumentation:
-
Utilize an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).[5]
-
-
Data Acquisition:
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-500 to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Experiment: Select the [M+H]⁺ ion (m/z 342.17) as the precursor ion for collision-induced dissociation (CID).[5]
-
Apply a range of collision energies to generate a comprehensive fragmentation spectrum.
-
NMR Spectroscopy
-
Sample Preparation:
-
Ensure the isolated this compound is of high purity (>95%).[1]
-
Accurately weigh 5-10 mg of the purified compound.[2]
-
Dissolve in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃).[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.[2]
-
-
Data Acquisition:
-
¹H NMR:
-
¹³C NMR:
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse sequences for each experiment.[2]
-
Optimize acquisition parameters (e.g., spectral widths, number of increments) based on the ¹H and ¹³C spectra.
-
-
Conclusion: A Confirmed Structure Paving the Way for Future Research
By systematically integrating the data from mass spectrometry and a suite of NMR experiments, the chemical structure of this compound can be elucidated with a high degree of confidence. The molecular weight and key structural motifs are revealed by MS and MS/MS, while the precise connectivity of the atomic framework is meticulously mapped out by 1D and 2D NMR. This comprehensive structural characterization is a critical and indispensable step, underpinning any further investigation into the pharmacological properties and therapeutic potential of this promising natural product.
References
-
Jaspars, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16(3), 241-248. Retrieved from [Link]
-
McPhail, K. L. (2014). Natural Product Structure Elucidation by NMR Spectroscopy. Comprehensive Natural Products II, 303-339. Retrieved from [Link]
-
ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. Retrieved from [Link]
-
Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150-175. Retrieved from [Link]
-
Shrestha, P., & Amatya, S. (2010). Corydalmine from Corydalis chaerophylla Growing in Nepal. Journal of Nepal Chemical Society, 25, 89-92. Retrieved from [Link]
-
Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150-175. Retrieved from [Link]
-
Guo, B., Li, H.-X., & Lang, J.-P. (2016). Electronic Supplementary Information. RSC Advances, 6(10), 8343-8346. Retrieved from [Link]
-
Mayr, H., & Ofial, A. R. (2016). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Chemical Science, 7(4), 2824-2834. Retrieved from [Link]
-
Awang, K., Abdullah, Z., & Mohamad, K. (2012). (+)-N-(2-Hydroxypropyl)lindcarpine: A New Cytotoxic Aporphine Isolated from Actinodaphne pruinosa Nees. Molecules, 17(5), 5089-5096. Retrieved from [Link]
-
Cai, Z., Li, Y., & Zhang, J. (2006). Structural analyses of protoberberine alkaloids in medicine herbs by using ESI-FT-ICR-MS and HPLC-ESI-MS(n). Journal of Mass Spectrometry, 41(1), 86-96. Retrieved from [Link]
-
Avula, B., Wang, Y.-H., & Khan, I. A. (2015). Purity of the protoberberine alkaloid reagents determined by the qHNMR method. Planta Medica, 81(18), 1748-1754. Retrieved from [Link]
-
Al-Majmaie, S., Al-Ghanimi, K., & Al-Saffar, A. (2020). Isolation and characterization of a tetrahydroprotoberberine alkaloid from Crassula ovata. Review of Clinical Pharmacology and Pharmacokinetics, 34(2), 101-104. Retrieved from [Link]
-
Chen, J., Wang, X., & Qu, H. (2015). MS/MS spectrum and fragmentation of corydaline. Journal of Pharmaceutical and Biomedical Analysis, 111, 237-245. Retrieved from [Link]
-
Petras, D., & Phelan, V. V. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB, 1-28. Retrieved from [Link]
-
Morreel, K., Dima, O., & Vanholme, R. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. Retrieved from [Link]
-
Toporkova, Y., & Shults, E. (2020). The Use of Spectroscopic Methods for Structural Elucidation of Individual Secondary Metabolites Isolated from the Aerial Parts of Corydalis bracteata. Regulatory Research and Medicine Evaluation, 10(4), 512-519. Retrieved from [Link]
-
Orhan, I. E., Şener, B., & Choudhary, M. I. (2016). MS/MS spectrum and fragmentation of Corydaline. Journal of Ethnopharmacology, 194, 718-724. Retrieved from [Link]
-
Reher, R., Kallscheuer, N., & Bode, H. B. (2022). Structure elucidation workflow based on NMR and MS/MS data. Nature Communications, 13(1), 1-13. Retrieved from [Link]
-
Farag, M. A., & Wessjohann, L. A. (2022). Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study. Phytochemical Analysis, 33(4), 533-542. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scispace.com [scispace.com]
Methodological & Application
Application Note: A Validated UPLC-MS/MS Method for the Rapid and Sensitive Quantification of Corypalmine in Plasma
Senior Application Scientist Commentary: This document provides a comprehensive protocol for the quantification of corypalmine in plasma, a critical assay for pharmacokinetic (PK) and drug metabolism studies. The method detailed herein is not merely a list of steps but a fully validated system designed for robustness, sensitivity, and high throughput. We will delve into the causality behind key decisions, such as the choice of sample preparation technique, the specific UPLC column, and the mass spectrometry parameters, to empower researchers to not only replicate this method but also adapt its principles to their unique analytical challenges. This guide is built upon established, peer-reviewed methodologies and adheres to the principles outlined in regulatory guidance for bioanalytical method validation.
Abstract
This application note describes a selective, sensitive, and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes berberrubine as a structural analog internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 column with a total run time of 4.0 minutes.[1][2] Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 1-1000 ng/mL with a lower limit of quantification (LLOQ) of 1.0 ng/mL.[1][2] The validation, performed in accordance with regulatory standards, demonstrated excellent performance in terms of accuracy, precision, recovery, and matrix effect, making it highly suitable for pharmacokinetic profiling of this compound in preclinical and clinical research.
Introduction
This compound is a tetrahydroprotoberberine isoquinoline alkaloid found in various medicinal plants, notably in the genus Corydalis. It has garnered significant interest in the scientific community for its wide spectrum of pharmacological activities, including potential applications in analgesia and the treatment of drug addiction.[2] To advance the development of this compound as a potential therapeutic agent, it is imperative to understand its behavior in the body. Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to this process.
The quantitative determination of drug concentrations in biological matrices like plasma is the cornerstone of PK analysis. UPLC-MS/MS has become the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[3][4] The coupling of UPLC's high-resolution separation capabilities with the mass spectrometer's ability to selectively monitor specific precursor-to-product ion transitions (MRM) allows for the accurate quantification of analytes even in complex biological matrices with minimal interference.[3]
This guide provides a detailed, validated protocol for quantifying this compound in plasma, designed for researchers, scientists, and drug development professionals.
Experimental Principle: The Synergy of UPLC and Tandem MS
The core of this method lies in the strategic combination of liquid chromatography and tandem mass spectrometry.
-
Sample Preparation: The initial step involves a protein precipitation extraction.[5][6] This technique is selected for its efficiency and simplicity. By adding a solvent like acetonitrile, plasma proteins are denatured and precipitated.[7][8] Removing these proteins is critical as they can clog the UPLC column, interfere with ionization, and ultimately compromise the assay's integrity.[9]
-
UPLC Separation: The extracted sample is injected into the UPLC system. A BEH C18 column is used, which provides excellent retention and peak shape for alkaloids like this compound under reversed-phase conditions.[1][10] The mobile phase, a gradient of acetonitrile and an ammonium acetate buffer with formic acid, ensures that this compound and the internal standard are efficiently separated from any remaining endogenous plasma components. The acidic pH promotes the protonation of the analytes, which is crucial for the subsequent ionization step.
-
MS/MS Detection: Following separation, the analyte and IS enter the mass spectrometer. They are ionized using ESI in positive mode, forming protonated precursor ions [M+H]+. The triple quadrupole instrument is set to MRM mode. In the first quadrupole (Q1), only the precursor ion of the target analyte (e.g., m/z 342.2 for this compound) is allowed to pass. This ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision-induced dissociation (CID). In the third quadrupole (Q3), only a specific, stable product ion (e.g., m/z 178.0 for this compound) is monitored. This highly specific two-stage mass filtering process drastically reduces background noise and ensures that the detected signal is unequivocally from the analyte of interest.[3]
The overall analytical workflow is depicted below.
Caption: Overall workflow for this compound quantification in plasma.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Berberrubine (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control blank plasma with appropriate anticoagulant (e.g., K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent, equipped with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[10]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and berberrubine (IS) in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile/water to create working solutions for calibration standards (CS). Prepare a separate working solution for the IS (e.g., 100 ng/mL).
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate amounts of the this compound working solutions into blank control plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL). Prepare QC samples in blank plasma at a minimum of four levels: LLOQ (1 ng/mL), Low QC (e.g., 3 ng/mL), Medium QC (e.g., 150 ng/mL), and High QC (e.g., 750 ng/mL).
Detailed Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Aliquot 100 µL of plasma (standard, QC, or unknown) into the corresponding labeled tube.
-
Add 20 µL of the berberrubine IS working solution to each tube (except for blank matrix samples).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix thoroughly for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
The sample is now ready for injection into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
The instrumental parameters below are based on a validated method and serve as a robust starting point.[1][2]
| Parameter | Condition |
| UPLC Conditions | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mmol/L Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | A suitable gradient should be optimized to ensure baseline separation. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 4.0 min |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for instrument (e.g., 3.0 kV) |
| Desolvation Temperature | Optimized for instrument (e.g., 450°C) |
| Desolvation Gas Flow | Optimized for instrument (e.g., 800 L/hr) |
| Cone Gas Flow | Optimized for instrument (e.g., 50 L/hr) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 342.2 | 178.0 | Optimized (e.g., 25-35) |
| Berberrubine (IS) | 322.1 | 307.0 | Optimized (e.g., 20-30) |
digraph "MRM Fragmentation" { graph [ rankdir="LR", bgcolor="#FFFFFF", fontname="Arial", fontsize=12 ]; node [ shape=Mrecord, style="filled", fontname="Arial", fontsize=11, penwidth=1.5 ]; edge [ fontname="Arial", fontsize=10, penwidth=1.5 ];// this compound Nodes C_Precursor [label="{this compound Precursor | {m/z 342.2}}", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; C_Product [label="{this compound Product | {m/z 178.0}}", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];
// IS Nodes IS_Precursor [label="{Berberrubine (IS) Precursor | {m/z 322.1}}", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; IS_Product [label="{Berberrubine (IS) Product | {m/z 307.0}}", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"];
// Edges C_Precursor -> C_Product [label=" CID ", color="#5F6368"]; IS_Precursor -> IS_Product [label=" CID ", color="#5F6368"]; }
Caption: MRM fragmentation pathways for this compound and the IS.
Data Analysis and Method Validation
Quantification is performed by calculating the peak area ratio of this compound to the IS. A calibration curve is generated by plotting these ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression model. The concentration of this compound in QC and unknown samples is then determined from this curve.
The method's reliability is established through a rigorous validation process as recommended by the FDA Bioanalytical Method Validation Guidance.[11] The performance of this method is summarized below.[1][2]
| Validation Parameter | Result | Rationale and Acceptance Criteria |
| Selectivity & Specificity | No significant interfering peaks were observed at the retention times of this compound and the IS in blank plasma from multiple sources. | Ensures that the signal being measured is solely from the analyte of interest. Response in blank matrix should be <20% of the LLOQ response. |
| Linearity & Range | 1.0 – 1000 ng/mL | The method is linear over this range with a correlation coefficient (r) > 0.995. |
| LLOQ | 1.0 ng/mL | The lowest concentration that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV).[6] |
| Accuracy | 97.5% – 109.0% | The closeness of the measured concentration to the true value. The mean value should be within ±15% of the nominal value (±20% at LLOQ).[11] |
| Precision (Intra- & Inter-day) | < 14% (CV) | The degree of scatter between a series of measurements. The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[11] |
| Extraction Recovery | > 69.6% | The efficiency of the extraction process. While not required to be 100%, it should be consistent and reproducible across the concentration range. |
| Matrix Effect | 96.8% – 107.6% | Assesses the suppression or enhancement of ionization caused by co-eluting matrix components. The IS-normalized matrix factor should have a CV ≤ 15%. |
| Stability | Analyte should be stable under various conditions: bench-top (room temp), long-term storage (-80°C), and after freeze-thaw cycles. | Ensures that the sample handling and storage procedures do not lead to degradation of the analyte, which would result in inaccurate concentration measurements. Mean concentrations should be within ±15% of nominal values. |
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable tool for the quantification of this compound in plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions ensure excellent selectivity and sensitivity. The method has been thoroughly validated and meets the stringent criteria required for bioanalytical assays, making it an ideal choice for supporting pharmacokinetic and toxicokinetic studies in the development of this compound as a therapeutic agent.
References
-
Wu, H., Yang, Q., Fan, Z., & Wang, X. (2018). Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 32(8), e4255. Available from: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics, tissue distribution and excretion studies of l-isothis compound using ultra high performance liquid chromatography with tandem mass spectrometry. Available from: [Link]
-
Yuan, H., et al. (2016). Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract. Molecules, 21(10), 1363. Available from: [Link]
-
Klebovich, I. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Toxins, 11(11), 656. Available from: [Link]
-
Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available from: [Link]
-
Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Available from: [Link]
-
Huda, M., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(25), 7249–7263. Available from: [Link]
-
MDPI. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Available from: [Link]
-
Labmedica.com. (2021). UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites. Available from: [Link]
-
Zhang, T., et al. (2021). A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency. Clinical Biochemistry, 87, 67-73. Available from: [Link]
-
King, T. I., et al. (2020). Bioanalytical method development and validation of corynantheidine, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 182, 113134. Available from: [Link]
-
National Institutes of Health. (2019). Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies. Available from: [Link]
-
MDPI. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Available from: [Link]
-
ResearchGate. (n.d.). Identification of alkaloids by LC-MS/MS. Available from: [Link]
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Available from: [Link]
-
Zhang, Y., et al. (2021). Integrated UPLC-MS/MS and UHPLC-Q-orbitrap HRMS Analysis to Reveal Pharmacokinetics and Metabolism of Five Terpenoids from Alpiniae oxyphyllae Fructus in Rats. Current Drug Metabolism, 22(1), 70-82. Available from: [Link]
-
ResearchGate. (n.d.). Investigation of Human Blood Plasma Sample Preparation for Performing Metabolomics Using Ultrahigh Performance Liquid Chromatography/Mass Spectrometry. Available from: [Link]
-
Jiang, Z., et al. (2016). Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules. Analytical Methods, 8(1), 125-133. Available from: [Link]
-
NSF Public Access Repository. (2020). Bioanalytical method development and validation of corynantheidine, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies. Available from: [Link]
-
Li, C., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Frontiers in Pharmacology, 14, 1184392. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Musenga, A., et al. (2019). Development of an UPLC-MS/MS Method for Quantitative Analysis of Clotrimazole in Human Plasma Samples. Molecules, 24(22), 4165. Available from: [Link]
-
Dadgar, D., et al. (1985). Validation of bioanalytical methods. Journal of Pharmaceutical and Biomedical Analysis, 3(1), 89-98. Available from: [Link]
Sources
- 1. Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination and Pharmacokinetic Study of Fourteen Alkaloid Components in Dog Plasma after Oral Administration of Corydalis bungeana Turcz Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method development and validation of corynantheidine, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. fda.gov [fda.gov]
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Corypalmine in Corydalis Plant Extracts
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of corypalmine in plant extracts, specifically from the tubers of Corydalis species. This compound, a protoberberine alkaloid, is of significant pharmacological interest, necessitating reliable analytical methods for its quantification in raw materials and herbal preparations.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and rigorous method validation in accordance with international guidelines.
Introduction
This compound, with the chemical formula C₂₀H₂₃NO₄ and a molecular weight of 341.4 g/mol , is a key bioactive alkaloid found in various plant species, most notably within the genus Corydalis.[1][2] Plants of this genus, such as Corydalis yanhusuo, have a long history of use in traditional Chinese medicine for alleviating pain and promoting blood circulation.[3][4] The therapeutic effects of Corydalis extracts are largely attributed to their complex mixture of isoquinoline alkaloids, including this compound.[3][5]
Given the growing interest in this compound for its potential pharmacological applications, the development of a precise, accurate, and reliable analytical method for its quantification is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.[6][7] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and effective technique for the analysis of alkaloids in plant matrices due to its high resolution and sensitivity.[8] This application note presents a step-by-step protocol for the extraction and subsequent HPLC-UV analysis of this compound, along with a complete validation of the analytical method.
Materials and Methods
Reagents, Standards, and Samples
-
This compound reference standard: Purity >98% (Commercially available).
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Ammonium acetate: Analytical grade.
-
Formic acid: Analytical grade.
-
Ultrapure water: Generated from a water purification system.
-
Plant Material: Dried and powdered tubers of Corydalis yanhusuo.
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is recommended for alkaloid separation.[9][10]
-
Ultrasonic Bath: For sample extraction.
-
Analytical Balance: For accurate weighing.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters: 0.45 µm PTFE or nylon.
Preparation of Standard Solutions
A key aspect of quantitative analysis is the accurate preparation of standard solutions.[1]
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and dissolve it in a 10.0 mL volumetric flask with methanol.[1] Ensure complete dissolution using brief sonication if necessary.
-
Intermediate Stock Solution (100 µg/mL): Dilute 1.0 mL of the primary stock solution to 10.0 mL with methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 50.0 µg/mL. These solutions will be used to construct the calibration curve.
Plant Sample Extraction Protocol
This protocol outlines an effective method for extracting this compound from powdered plant material.[9]
-
Weighing: Accurately weigh 1.0 g of the powdered Corydalis tuber into a conical flask.
-
Extraction: Add 50 mL of methanol to the flask.
-
Sonication: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.[9]
-
Filtration: Filter the mixture through a Whatman No. 1 filter paper and collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue with an additional 50 mL of methanol to ensure exhaustive extraction.[9]
-
Combine and Concentrate: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 5.0 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.
HPLC-UV Chromatographic Conditions
The separation and quantification of this compound are achieved using the following reversed-phase HPLC conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm × 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Ammonium Acetate in water (pH adjusted to 4.0 with formic acid)B: Acetonitrile (ACN) |
| Gradient Elution | 0-5 min: 20% B5-20 min: 20% to 60% B20-25 min: 60% B25-26 min: 60% to 20% B26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Rationale for parameter selection: A C18 column is chosen for its excellent performance in separating moderately polar alkaloids.[9] A gradient elution with acetonitrile and a buffered aqueous phase allows for the effective separation of this compound from other matrix components.[11] A detection wavelength of 280 nm is selected as it is an appropriate wavelength for the analysis of many alkaloids.[9][10]
Experimental Workflow and Method Validation
Overall Experimental Workflow
The entire process, from sample preparation to data analysis, follows a logical and sequential workflow to ensure data integrity and reproducibility.
Caption: Workflow for this compound Quantification.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing its linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[8]
-
Linearity: The linearity was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was determined.
-
Precision: The precision of the method was determined by analyzing six replicate injections of a standard solution (10 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).[12]
-
Accuracy: The accuracy was assessed through a recovery study. A known amount of this compound standard was spiked into a pre-analyzed plant extract at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.[11][12]
-
LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Validation Parameters Overview
The relationship between the core validation parameters ensures the method is reliable and fit for its intended purpose.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C20H23NO4 | CID 11186895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. Corydalis yanhusuo - Wikipedia [en.wikipedia.org]
- 5. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-method for the determination of alkaloids in the stem bark extract of Nauclea pobeguinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of eight bioactive alkaloids in Corydalis saxicola by high-performance liquid chromatography coupled with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Protocol for the Optimized Reflux Extraction of Corypalmine from Corydalis Tubers
An Application Note for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the efficient extraction of corypalmine, a bioactive isoquinoline alkaloid, from the tubers of Corydalis, particularly the well-studied species Corydalis yanhusuo. The methodology detailed herein is grounded in established scientific literature to ensure reproducibility and high yield.
The genus Corydalis is renowned in traditional Chinese medicine for its analgesic properties, which are largely attributed to its rich alkaloid content.[1][2][3] this compound, along with other constituents like tetrahydropalmatine and dehydrocorydaline, is of significant interest to researchers for its potential pharmacological applications.[1][4] Reflux extraction is a robust and widely used technique that employs controlled heating to accelerate the diffusion of target molecules from the plant matrix into the solvent, making it highly suitable for obtaining these alkaloids.
The protocol described is based on an optimized method that manipulates solvent polarity and pH to maximize the extraction efficiency of total alkaloids, including this compound.[4][5][6]
Principle of the Method: pH-Dependent Alkaloid Solubility
The core principle of this protocol hinges on the chemical nature of alkaloids. Alkaloids are nitrogen-containing basic compounds.[6] Their solubility is highly dependent on the pH of the extraction medium.
-
In an acidic environment: The nitrogen atom is protonated, forming a salt that is highly soluble in water.
-
In an alkaline environment: Alkaloids exist in their free base form, which is less polar and therefore more soluble in organic solvents like ethanol.[6]
This protocol utilizes an alkaline (pH 10) hydroalcoholic solution to convert this compound and other alkaloids into their free base form, thereby maximizing their solubility in the 70% ethanol solvent and ensuring a high extraction yield.[4][5][7]
I. Experimental Protocol
This section details the necessary materials, reagents, and step-by-step procedures for the reflux extraction of this compound.
A. Materials and Equipment
-
Heating mantle with magnetic stirring capabilities
-
Round-bottom flask (sized appropriately for the extraction scale, e.g., 2 L)
-
Allihn or Graham condenser
-
Laboratory grinder or mill
-
Sieve (50 mesh)
-
Buchner funnel and filter paper (e.g., Whatman No. 1)
-
Vacuum flask
-
Rotary evaporator with a water bath
-
pH meter or pH indicator strips
-
Standard laboratory glassware (beakers, graduated cylinders)
B. Reagents
-
Dried tubers of Corydalis yanhusuo
-
Ethanol (95% or absolute)
-
Deionized or distilled water
-
Diluted ammonia solution (to adjust pH)
-
(R)-(+)-Corypalmine analytical standard (for quantification)
C. Preparation of Plant Material
-
Drying: Ensure the Corydalis tubers are thoroughly dried in an oven at a controlled temperature (e.g., 50-60°C) to a constant weight to remove moisture, which can interfere with extraction efficiency.
-
Grinding: Grind the dried tubers into a coarse powder using a laboratory mill.
-
Sieving: Pass the powder through a 50-mesh sieve to ensure a uniform particle size.[4] Homogeneous particle size is critical for consistent and efficient solvent penetration.
D. Reflux Extraction Procedure
-
Solvent Preparation: Prepare the extraction solvent by mixing ethanol and deionized water to achieve a 70% (v/v) ethanol solution. Adjust the pH of this solution to 10 using a diluted ammonia solution.[4][5][7]
-
First Extraction:
-
Weigh the desired amount of powdered Corydalis tuber (e.g., 100 g) and place it into a round-bottom flask.
-
Add the pH-adjusted 70% ethanol solvent at a solid-to-liquid ratio of 1:20 (w/v). For 100 g of powder, this corresponds to 2000 mL (2 L) of solvent.[4][6][7]
-
Set up the reflux apparatus by attaching the condenser to the round-bottom flask and securing it over the heating mantle. Ensure a steady flow of cold water through the condenser.
-
Heat the mixture to its boiling point and maintain a gentle reflux for 60 minutes with continuous stirring.[4][5][7]
-
After 60 minutes, turn off the heat and allow the mixture to cool slightly.
-
Filter the hot mixture through a Buchner funnel under vacuum to separate the extract (filtrate) from the plant residue.
-
-
Second Extraction:
-
Pooling and Concentration:
-
Combine the filtrates from both extraction cycles.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator to remove the ethanol. The water bath temperature should be maintained around 50-60°C.
-
The resulting aqueous concentrate contains the total alkaloids and can be prepared for further purification or analysis.[4]
-
II. Data Presentation and Workflow Visualization
Optimized Reflux Extraction Parameters
The following table summarizes the optimized conditions for the extraction of total alkaloids, including this compound, from Corydalis yanhusuo.
| Parameter | Optimized Condition | Rationale | Source |
| Plant Material | Corydalis yanhusuo tubers, dried and powdered (50 mesh) | High concentration of target alkaloids; uniform particle size for efficient extraction. | [4] |
| Solvent | 70% Ethanol in Water | Provides appropriate polarity for extracting a broad range of alkaloids. | [4][5][6] |
| Solvent pH | 10 (Adjusted with Diluted Ammonia) | Converts alkaloids to their free base form, increasing solubility in the organic solvent. | [4][5][6] |
| Solid-to-Liquid Ratio | 1:20 (g/mL) | Ensures the solvent is not saturated, allowing for maximum dissolution of target compounds. | [4][6][7] |
| Extraction Time | 60 minutes per cycle | Sufficient duration for solvent penetration and diffusion of alkaloids from the plant matrix. | [4][5] |
| Number of Extractions | 2 | A second extraction cycle significantly increases the total yield of recovered alkaloids. | [4][5] |
| Temperature | Reflux (Boiling point of 70% ethanol) | Elevated temperature increases solvent diffusion and solubility, accelerating extraction. | [4][5] |
Workflow Diagram
The following diagram illustrates the complete workflow for the reflux extraction of this compound.
Caption: Workflow for this compound Reflux Extraction.
III. Protocol Validation: Analytical Quantification
To validate the success of the extraction and quantify the this compound content, a reliable analytical method is essential. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for this purpose.[8]
A. Sample Preparation for Analysis
-
Take a precise volume of the final aqueous crude extract.
-
Dilute the extract with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical method.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
B. UPLC-MS/MS Method Parameters
The following parameters, adapted from published literature, can serve as a starting point for developing a quantification method for this compound.[8]
| Parameter | Condition |
| Column | UPLC BEH C18 |
| Mobile Phase | Acetonitrile and 10 mmol/L ammonium acetate (containing 0.1% formic acid) |
| Detection Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 342.2 → 178.0 for this compound |
| Linear Range | Typically 1-1000 ng/mL |
| Internal Standard | Berberrubine (m/z 322.1 → 307.0) or other suitable compound |
By comparing the peak area of this compound in the extract to a calibration curve generated from an analytical standard, researchers can accurately determine the concentration and calculate the total yield from the initial plant material.
IV. References
-
Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. (2020). National Institutes of Health (NIH). [Link]
-
Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study. (2018). PubMed. [Link]
-
Corydalis yanhusuo. (n.d.). Wikipedia. [Link]
-
CORYDALIS YANHUSUO TUBER EXTRACT. (n.d.). Ataman Kimya. [Link]
-
CN101313939A - Corydalis saxicola total alkaloid, preparation method and uses thereof. (2008). Google Patents.
-
(PDF) Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. (2020). ResearchGate. [Link]
-
Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. (2024). Frontiers in Pharmacology. [Link]
-
Preparative Isolation and Purification of Alkaloids from Corydalis yanhusuo W. T. Wang by High Speed Counter‐Current Chromatography. (2009). ResearchGate. [Link]
-
The Analgesic Properties of Corydalis yanhusuo. (n.d.). Semantic Scholar. [Link]
-
WO2023146537A1 - High yield extraction method for and products of corydalis plants. (2023). Google Patents.
-
Alkaloids in Processed Rhizoma Corydalis and Crude Rhizoma Corydalis Analyzed by GC/MS. (2012). PubMed Central. [Link]
-
Optimization of Extraction of Alkaloids from Corydalis yanhusuo W.T. Wang by Response Surface Methodology. (2014). Chemistry and Industry of Forest Products. [Link]
-
Rapid discrimination and quantification of alkaloids in Corydalis Tuber by near-infrared spectroscopy. (2012). PubMed. [Link]
Sources
- 1. Corydalis yanhusuo - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. [PDF] The Analgesic Properties of Corydalis yanhusuo | Semantic Scholar [semanticscholar.org]
- 4. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacokinetic Study of Corypalmine in Animal Models
Introduction: Unveiling the Journey of Corypalmine in the Body
This compound is a tetracyclic isoquinoline alkaloid and one of the active components found in the traditional Chinese medicinal plant Corydalis yanhusuo[1][2][3][4]. This plant has a long history of use for its analgesic and anti-inflammatory properties[5]. Understanding the pharmacokinetic profile—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—is a cornerstone of modern drug development. For natural products like this compound, characterizing these processes is essential to bridge the gap between traditional use and evidence-based therapeutic applications.
This comprehensive guide provides a detailed framework for conducting an in vivo pharmacokinetic study of this compound in animal models. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design and protocols. Adherence to these protocols will ensure the generation of robust and reliable data, which is crucial for regulatory submissions and advancing our understanding of this compound's therapeutic potential. Preclinical studies are foundational, providing the necessary safety and pharmacological data required by regulatory bodies like the FDA before human trials can commence[6][7][8][9][10].
I. Strategic Experimental Design: The Blueprint for a Successful PK Study
A well-designed pharmacokinetic study is paramount for obtaining meaningful data. The choices made at this stage directly impact the quality and interpretability of the results.
A. Rationale for Animal Model Selection
Sprague-Dawley rats are a commonly used and well-characterized model for pharmacokinetic studies due to their physiological and metabolic similarities to humans, ease of handling, and historical data availability[11]. This makes them an appropriate choice for initial pharmacokinetic profiling of this compound.
B. Dosing Strategy: Intravenous vs. Oral Administration
To obtain a complete pharmacokinetic profile and determine absolute bioavailability, both intravenous (IV) and oral (PO) administration routes are necessary[11].
-
Intravenous (IV) Administration: Bypassing the absorption phase, IV administration allows for the direct assessment of distribution, metabolism, and elimination. This route is essential for determining key parameters like clearance and volume of distribution[12].
-
Oral (PO) Administration: This route mimics the intended clinical route of administration for many drugs and provides insights into the extent and rate of absorption. Comparing the data from oral and IV routes allows for the calculation of bioavailability (F), a critical parameter indicating the fraction of the administered dose that reaches systemic circulation[11][12].
A typical study design would involve two groups of rats, one for each administration route[11].
II. Quantitative Data Summary: this compound's Pharmacokinetic Profile
The following table summarizes key pharmacokinetic parameters for this compound, providing a snapshot of its behavior in the body. These parameters are essential for understanding the drug's disposition and for designing appropriate dosing regimens[13][14].
| Parameter | Description | Typical Value (Animal Model) | Reference |
| Tmax | Time to reach maximum plasma concentration after oral administration. | < 2 hours (Rats) | [15] |
| Cmax | Maximum observed plasma concentration after oral administration. | Dose-dependent | [15] |
| t1/2 | Elimination half-life: the time required for the plasma concentration to decrease by half. | ~2 hours (Mice) | [16] |
| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last measurable time point. | Dose-dependent | [15] |
| CL | Clearance: the volume of plasma cleared of the drug per unit time. | Moderate systemic plasma clearance | [16] |
| Vd | Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 0.6–1.1 L/kg | [16] |
| F (%) | Bioavailability: the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 4.6% (Mice) | [17] |
III. Detailed Experimental Protocols: A Step-by-Step Guide
Rigorous adherence to standardized protocols is crucial for the reproducibility and validity of experimental results.
A. Animal Preparation and Handling
-
Acclimation: House male Sprague-Dawley rats (200-250 g) in a controlled environment for at least one week prior to the experiment, with free access to standard laboratory chow and water[11].
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing to minimize the effect of food on drug absorption. Water should be available ad libitum[11].
-
Restraint: For procedures like oral gavage and blood sampling, use appropriate and gentle restraint techniques to minimize animal stress[18][19][20].
B. Drug Formulation
The choice of vehicle is critical for ensuring the solubility and stability of this compound.
-
Intravenous Formulation (5 mg/mL): Dissolve this compound in a vehicle of 5% DMSO, 40% PEG400, and 55% saline. The solution should be sterile-filtered before administration[11].
-
Oral Formulation (10 mg/mL): Suspend this compound in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) in water[11].
C. Administration of this compound
1. Intravenous Administration (5 mg/kg):
- Anesthetize the rat using isoflurane.
- Warm the tail using a heat lamp or warm water to dilate the lateral tail veins[11].
- Place the rat in a suitable restrainer.
- Disinfect the tail with 70% ethanol.
- Using a 27-30 gauge needle, slowly inject the formulation into one of the lateral tail veins[11].
- Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
2. Oral Administration (Oral Gavage, 20 mg/kg):
- Gently restrain the rat, ensuring the head and body are aligned vertically[18].
- Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure it reaches the stomach[19][21].
- Insert the gavage needle with a ball tip into the esophagus. The rat should swallow the needle as it is gently advanced[18][21]. Do not force the needle.
- Administer the suspension slowly[11].
- Carefully remove the gavage needle.
- Monitor the animal for any signs of distress[11].
D. Blood Sample Collection
Serial blood sampling is necessary to construct a plasma concentration-time curve. The saphenous vein or tail vein are suitable sites for repeated, low-volume blood collection[22][23][24][25].
-
Collection Time Points:
-
Intravenous: 0 (predose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Oral: 0 (predose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[11].
-
-
Procedure:
IV. Bioanalytical Method: Quantifying this compound in Plasma
A sensitive and specific bioanalytical method is required to accurately measure the concentration of this compound in plasma samples. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity[17][26][27][28][29][30][31].
A. Sample Preparation
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., Tetrahydropalmatine-d3) to precipitate proteins[11].
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
B. UPLC-MS/MS Conditions
-
Column: A UPLC BEH C18 column is suitable for separating this compound from endogenous plasma components[17].
-
Mobile Phase: A gradient elution using acetonitrile and 10 mmol/L ammonium acetate (containing 0.1% formic acid) is effective[17].
-
Flow Rate: A flow rate of 0.4 mL/min is typically used[17].
-
Mass Spectrometry:
C. Method Validation
The bioanalytical method must be validated to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability[28][32]. A typical linear range for this compound is 1-1000 ng/mL, with a lower limit of quantification (LLOQ) of 1.0 ng/mL[17].
V. Data Analysis and Interpretation: From Raw Data to Pharmacokinetic Insights
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis[12][13]. These parameters describe the disposition of the drug in the body[33][34].
A. Key Pharmacokinetic Parameters
-
C₀: Initial plasma concentration.
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach maximum plasma concentration.
-
AUC₀₋ₜ: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC₀₋ᵢₙf: Area under the plasma concentration-time curve from time 0 to infinity.
-
t₁/₂: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F: Bioavailability[11].
These parameters are calculated using specialized software such as Phoenix WinNonlin[12].
VI. Visualizing the Workflow and Process
Diagrams are powerful tools for visualizing complex experimental workflows and biological processes.
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.
Caption: Conceptual overview of this compound's ADME process.
VII. Conclusion and Future Directions
This guide provides a robust framework for conducting in vivo pharmacokinetic studies of this compound. The data generated from these studies are indispensable for understanding the compound's behavior in a biological system and for making informed decisions in the drug development process. Future studies could explore the pharmacokinetic profiles of this compound's metabolites, investigate potential drug-drug interactions, and conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with therapeutic effects. Such research will be pivotal in unlocking the full therapeutic potential of this promising natural compound.
References
-
Li, H., et al. (2018). Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 32(8), e4255. Available at: [Link]
-
Korfmacher, W. A., et al. (2015). Utility of Capillary Microsampling for Rat Pharmacokinetic Studies: Comparison of Tail-Vein Bleed to Jugular Vein Cannula Sampling. Journal of Vascular and Interventional Neurology, 8(3), 39–47. Available at: [Link]
-
Beeton, C., Garcia, A., & Chandy, K. G. (2007). Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. Journal of Visualized Experiments, (8), 266. Available at: [Link]
-
University of California, San Francisco. (n.d.). Pharmacokinetic Calculations. Available at: [Link]
-
NC3Rs. (2013). Blood sampling: Rat. Available at: [Link]
-
Zhang, Y., et al. (2021). Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety. Evidence-Based Complementary and Alternative Medicine, 2021, 1271953. Available at: [Link]
-
BioAgilytix. (n.d.). What Parameters Are Acquired from a PK Study?. Available at: [Link]
-
Slideshare. (n.d.). Expt. 13 Calculation of pharmacokinetic parameters from a given data. Available at: [Link]
-
UK Research. (n.d.). Guidelines for Blood Collection in Laboratory Animals. Available at: [Link]
-
University of Notre Dame. (n.d.). Guidelines for Blood Collection in Mice and Rats. Available at: [Link]
-
Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Available at: [Link]
-
NorthEast BioLab. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Principles of Pharmacokinetics. In Holland-Frei Cancer Medicine (9th ed.). Available at: [Link]
-
WebMD. (n.d.). Corydalis yanhusuo: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]
-
SlidePlayer. (n.d.). Regulatory Guidelines For Preclinical And Clinical Validation of Traditional Medicines. Available at: [Link]
-
ResearchGate. (2022). A Review of the Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicology of Corydalis yanhusuo. Available at: [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Available at: [Link]
-
FDA. (n.d.). FDA Requirements for Preclinical Studies. Available at: [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Available at: [Link]
-
Frontiers. (2023). Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. Available at: [Link]
-
Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Available at: [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety. Available at: [Link]
-
PubMed. (2024). Pharmacokinetic study of eighteen components from aqueous extract of Corydalis Decumbentis Rhizoma in normal and MCAO rats. Available at: [Link]
-
National Institutes of Health. (2020). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Available at: [Link]
-
National Center for Biotechnology Information. (2022). The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review. Available at: [Link]
-
ResearchGate. (2015). Simultaneous determination of four alkaloids in mice plasma and brain by LC-MS/MS for pharmacokinetic studies after administration of Corydalis Rhizoma and Yuanhu Zhitong extracts. Available at: [Link]
-
Agilent. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Review on Bioanalytical Method Development in Human Plasma. Available at: [Link]
-
Semantic Scholar. (n.d.). A Comparative Pharmacokinetic Profile of Trahydropalmatine After Oral Administration of its Monomer, Rhizoma Corydalis Alkaloid Extracts and Tong-Bi-Si-Wei-Fang to Rats. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
MDPI. (2022). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Corydalis yanhusuo: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 5. Processing and Compatibility of Corydalis yanhusuo: Phytochemistry, Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory Guidelines For Preclinical And Clinical Validation of Traditional Medicines | PPT [slideshare.net]
- 7. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 8. karger.com [karger.com]
- 9. ppd.com [ppd.com]
- 10. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nebiolab.com [nebiolab.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Expt. 13 Calculation of pharmacokinetic parameters from a given data | PDF [slideshare.net]
- 15. Pharmacokinetic study of eighteen components from aqueous extract of Corydalis Decumbentis Rhizoma in normal and MCAO rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 23. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 24. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 25. einsteinmed.edu [einsteinmed.edu]
- 26. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. ijtsrd.com [ijtsrd.com]
- 29. mdpi.com [mdpi.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 33. hodsdon.com [hodsdon.com]
- 34. Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacological Screening of Corypalmine Bioactivity
Introduction: Unveiling the Therapeutic Potential of Corypalmine
This compound is a protoberberine alkaloid found in various plant species, including those of the Corydalis genus, which have a long history of use in traditional medicine for analgesia and the treatment of inflammatory conditions.[1][2] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these therapeutic effects, identifying this compound as a compound with multifaceted bioactivity.[1] This technical guide provides a comprehensive overview of in vitro pharmacological screening assays to characterize the bioactivity of this compound, with a focus on its effects as a dopamine receptor antagonist, an acetylcholinesterase inhibitor, and an anti-inflammatory agent. These activities suggest its potential therapeutic application in neurological and inflammatory disorders.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It offers not just step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and reproducible screening cascade.
Chapter 1: Dopamine Receptor Antagonism: A Key to Neuromodulation
The dopaminergic system is a critical regulator of motor control, motivation, and cognition. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. This compound has been identified as an antagonist of dopamine receptors, particularly the D2 subtype, which is a primary target for antipsychotic and anti-emetic drugs.[3][5] Characterizing the interaction of this compound with dopamine receptors is crucial for understanding its potential neuromodulatory effects.
Signaling Pathway Overview: Dopamine D2 Receptor
The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates neuronal excitability and neurotransmitter release.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Protocol 1.1: Dopamine D2 Receptor Radioligand Binding Assay
This competitive binding assay quantifies the affinity of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled antagonist, such as [³H]-Spiperone.[6]
Materials:
-
Receptor Source: Rat striatal tissue homogenate or cell lines expressing recombinant human dopamine D2 receptors (e.g., HEK293 or CHO cells).[7]
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).[6]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).[3]
-
Non-specific Binding Control: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).[6]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI). [6]
-
96-well plates, filtration apparatus, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer.[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[6]
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay (performed in triplicate):
-
To each well of a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 150 µL of membrane preparation.[6]
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation.[6]
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Spiperone, and 150 µL of membrane preparation. A range of 8-10 concentrations covering at least 4 orders of magnitude is recommended.[6]
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
-
Filtration:
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[6]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| This compound D2R Ki | 42.4 nM | [3] |
| This compound D1R Ki | 199 nM | [3] |
| This compound D3R Ki | 262 nM | [3] |
| This compound D5R Ki | 313 nM | [3] |
Chapter 2: Acetylcholinesterase Inhibition: A Target for Cognitive Enhancement
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease and other cognitive disorders.[8] Several studies have indicated that this compound and other alkaloids from Corydalis species possess AChE inhibitory activity.[4]
Protocol 2.1: Colorimetric Acetylcholinesterase Inhibition Assay
This assay is based on the Ellman method, where thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[8][9]
Materials:
-
Purified Acetylcholinesterase (AChE): From electric eel or human recombinant.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control Inhibitor: Donepezil or Physostigmine.
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
96-well microplate and a microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the positive control inhibitor at various concentrations in the assay buffer. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid interference.
-
Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Add 25 µL of different concentrations of this compound or the positive control inhibitor to the respective wells.
-
Add 25 µL of assay buffer to the control wells (100% enzyme activity) and blank wells (no enzyme).
-
Add 25 µL of AChE solution to all wells except the blank wells.
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the change in absorbance per unit of time (ΔA/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) from the dose-response curve.
Quantitative Data Summary (Hypothetical):
| Compound | AChE IC50 (µM) |
| This compound | To be determined |
| Donepezil (Control) | Known value |
Chapter 3: Anti-Inflammatory Activity: Modulating the Immune Response
Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response and is widely used to induce an inflammatory response in vitro, particularly in microglial cells, the resident immune cells of the central nervous system.[10][11] This response is largely mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Signaling Pathway Overview: LPS-induced NF-κB Activation
LPS binds to Toll-like receptor 4 (TLR4) on the surface of microglia, initiating a signaling cascade that leads to the phosphorylation and degradation of the inhibitor of κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Caption: LPS-induced NF-κB signaling pathway and a potential point of inhibition by this compound.
Protocol 3.1: NF-κB Reporter Assay in Microglial Cells
This cell-based assay utilizes a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Cell Line: Murine or human microglial cell line (e.g., BV-2 or HMC3) stably transfected with an NF-κB reporter construct.
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compound: this compound.
-
Positive Control Inhibitor: BAY 11-7082 (an IKK inhibitor).
-
Cell Culture Medium and Supplements.
-
Luciferase Assay Reagent (if using a luciferase reporter).
-
96-well cell culture plates and a luminometer or fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter microglial cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound or the positive control inhibitor for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Reporter Gene Measurement:
-
For Luciferase Reporter: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
For GFP Reporter: Measure the GFP fluorescence using a fluorescence plate reader or by flow cytometry.
-
Data Analysis:
-
Normalize the reporter gene signal to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) to account for any cytotoxic effects of the compounds.
-
Calculate the percentage of inhibition of LPS-induced NF-κB activity for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
Protocol 3.2: Measurement of Pro-inflammatory Cytokine Release
This assay directly measures the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by microglia in response to LPS stimulation, and the inhibitory effect of this compound.
Materials:
-
Cell Line: Murine or human microglial cell line (e.g., BV-2 or HMC3).
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compound: this compound.
-
ELISA kits for TNF-α and IL-6.
-
Cell Culture Medium and Supplements.
-
96-well cell culture plates and an ELISA plate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed the microglial cells into a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the percentage of inhibition of LPS-induced cytokine release for each concentration of this compound.
-
Calculate the IC50 value for the inhibition of each cytokine.
Quantitative Data Summary (Hypothetical):
| Assay | This compound IC50 |
| NF-κB Reporter Assay | To be determined |
| TNF-α Release | To be determined |
| IL-6 Release | To be determined |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial pharmacological screening of this compound's bioactivity. By systematically evaluating its effects on dopamine receptors, acetylcholinesterase, and inflammatory signaling, researchers can gain valuable insights into its therapeutic potential. The quantitative data generated from these assays will be instrumental in guiding further preclinical development, including lead optimization and in vivo efficacy studies. Future investigations could explore the selectivity of this compound across a broader panel of GPCRs and its effects on other inflammatory pathways to build a more comprehensive pharmacological profile.
References
-
Lee, D. Y. W., Liu, J., Zhang, S., et al. (2017). Asymmetric total synthesis of tetrahydroprotoberberine derivatives and evaluation of their binding affinities at dopamine receptors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1437-1440. [Link]
-
Liddelow, S. A., Guttenplan, K. A., Clarke, L. E., Bennett, F. C., Bohlen, C. J., Schirmer, L., ... & Barres, B. A. (2017). Neurotoxic reactive astrocytes are induced by activated microglia. Nature, 541(7638), 481-487. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11186895, this compound. Retrieved January 16, 2026 from [Link].
-
Zhang, X., Wang, Y., Ma, L., & Xu, X. (2019). Corylin inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia. Journal of Neuroinflammation, 16(1), 1-13. [Link]
-
Wang, L., Zhang, Y., Wang, Z., & Jin, Y. (2019). Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. Pharmaceutical Biology, 57(1), 715-727. [Link]
-
bit.bio (2024). Stimulation for cytokine secretion in ioMicroglia. Retrieved January 16, 2026 from [Link].
-
Assay Genie (2024). Acetylcholinesterase Inhibition Assay Kit (Colorimetric). Retrieved January 16, 2026 from [Link].
-
Xiao, J., Free, R. B., Barnaeva, E., et al. (2014). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Journal of Medicinal Chemistry, 57(8), 3450-3463. [Link]
-
O'Mahony, A. M., O'Leary, C., Quigley, L., et al. (2017). Antioxidant Capacity and NF-κB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. Molecules, 22(11), 1849. [Link]
-
National Center for Biotechnology Information (2012). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Retrieved January 16, 2026 from [Link]
-
Moe-Behrens, G. H., L'Orange, C., & Neumann, H. (2013). Development and characterisation of a novel NF-κB reporter cell line for investigation of neuroinflammation. Journal of Neuroinflammation, 10, 126. [Link]
-
Lee, J. H., Kim, D. H., & Jung, J. W. (2016). Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nrf2 and MAPKs. Molecules, 21(8), 984. [Link]
-
Meijer, K., de Vos, P., & Priebe, M. G. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 167, 28-33. [Link]
-
Burger, W. A. (2009). Development and characterisation of a novel NF-κB reporter cell line for investigation of neuroinflammation. [Link]
-
Attogene (2024). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved January 16, 2026 from [Link]
-
BMG LABTECH (2024). Dopamine d2 receptor HTRF binding kinetics. Retrieved January 16, 2026 from [Link]
-
Nimmervoll, B., Böhm, S., Manzke, T., et al. (2013). LPS leads to the release of various cytokines in microglial (BV-2) cells. Journal of Neurochemistry, 126(5), 635-646. [Link]
-
Cepham Life Sciences (2024). Acetylcholinesterase Assay Kit. Retrieved January 16, 2026 from [Link]
-
Wang, Y., Zhang, Y., Chen, Y., et al. (2018). Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation. Journal of Neuroinflammation, 15(1), 1-17. [Link]
-
Li, Y., He, X., & Li, X. (2021). The Analgesic Properties of Corydalis yanhusuo. Molecules, 26(24), 7583. [Link]
-
Wikipedia (2024). Dopamine antagonist. Retrieved January 16, 2026 from [Link]
-
Li, Y., Zhang, Y., Wang, Y., et al. (2022). Potential Anti-inflammatory Properties of Corydalis rhizoma for Co-Treatment of Neuropathic Pain and Major depressive disorder: Network Pharmacology with Molecular Docking and Molecular Dynamics Simulation Approaches. Evidence-Based Complementary and Alternative Medicine, 2022, 1-18. [Link]
-
Alam, M. B., Ju, M. K., Kwon, Y. G., & Lee, S. H. (2019). Protopine Attenuates Inflammation Stimulated by Carrageenan and LPS via the MAPK/NF-κB Pathway. Food and Chemical Toxicology, 131, 110583. [Link]
Sources
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corylin inhibits LPS-induced inflammatory response and attenuates the activation of NLRP3 inflammasome in microglia | springermedizin.de [springermedizin.de]
Application Notes and Protocols: Evaluating the Analgesic Effects of Corypalmine Using Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Analgesic Potential of Corypalmine
This compound is an isoquinoline alkaloid found in several plant species, most notably within the Corydalis genus (Papaveraceae family). Traditionally, extracts from Corydalis yanhusuo have been used in Chinese medicine to alleviate various types of pain.[1][2] This historical application has spurred modern pharmacological investigation into its constituent alkaloids, with this compound emerging as a compound of significant interest. Unlike classical opioid analgesics, emerging evidence suggests that this compound and its related compounds exert their effects through novel mechanisms, primarily involving the dopaminergic system.[2][3]
This guide serves as a comprehensive resource for researchers aiming to rigorously evaluate the analgesic properties of this compound. It moves beyond simple procedural lists to explain the causal reasoning behind model selection, protocol design, and data interpretation. By grounding experimental choices in the known pharmacology of the compound, we can construct a robust, self-validating framework to characterize its analgesic profile.
Core Mechanistic Insights: The Dopaminergic Hypothesis
A foundational understanding of a compound's mechanism of action is critical for selecting appropriate and informative assays. For this compound and its analogues, the primary molecular targets appear to be dopamine receptors, not opioid receptors.
Specifically, l-Isothis compound (l-ICP), a closely related analogue, has been characterized as a:
-
Partial agonist at Dopamine D1 and D5 receptors. [1]
-
Antagonist at Dopamine D2, D3, and D4 receptors. [1]
At a concentration of 10 μM, l-ICP showed no significant binding to mu, delta, or kappa opioid receptors, suggesting its analgesic effects are likely opioid-independent.[1] This dual action on different dopamine receptor subtypes presents a complex and compelling mechanism. D1 receptor activation and D2 receptor antagonism in specific brain regions are known to modulate nociceptive signaling pathways. This unique pharmacological profile necessitates a testing paradigm capable of distinguishing central from peripheral effects and characterizing its efficacy against different pain modalities (e.g., acute nociceptive, inflammatory, and neuropathic).
Caption: Fig 2. Experimental workflow for assessing this compound's analgesic profile.
Models for Acute Nociceptive Pain
These models assess the drug's effect on the immediate response to a noxious stimulus. They are fundamental for establishing a baseline analgesic effect.
-
Principle and Rationale: This test measures the reaction time of an animal placed on a heated surface. The response, typically paw licking or jumping, is a complex behavior integrated at the supraspinal level (brainstem and cortex). [4][5]It is highly effective for detecting centrally acting analgesics like opioids and is relevant for this compound given its central dopaminergic targets. [6]* Procedure:
-
Acclimation: Allow mice or rats to acclimate to the testing room for at least 30-60 minutes. [5][7] 2. Apparatus Setup: Set the hot plate temperature to a constant, non-damaging temperature, typically 52-55°C. [5][7] 3. Baseline Latency: Place each animal on the hot plate within a transparent cylinder and start a timer. Record the latency (in seconds) to the first sign of nociception (hind paw lick, flick, or jump). Immediately remove the animal. [5] 4. Cut-off Time: A maximum cut-off time (e.g., 30 seconds) must be established to prevent tissue injury. If the animal does not respond by this time, remove it and assign the cut-off score. [5][7] 5. Drug Administration: Administer this compound or vehicle via the desired route (i.p. or p.o.).
-
Post-Treatment Latency: At various time points post-administration (e.g., 30, 60, 90 minutes, based on PK data), re-test the animals on the hot plate.
-
-
Data Analysis: The primary endpoint is the increase in latency time. Results can be expressed as the percentage of the Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] × 100.
-
Principle and Rationale: This test measures the latency for an animal to withdraw its tail from a focused beam of heat. [8]The response is primarily a spinal reflex, making this test useful for differentiating between spinal and supraspinal mechanisms of analgesia. [4]When used in conjunction with the hot plate test, divergent results can provide powerful insights into the site of drug action.
-
Procedure:
-
Acclimation: Acclimate animals to the room and handling for at least 30 minutes. [9] 2. Restraint: Gently place the animal in a restrainer, allowing the tail to be exposed.
-
Baseline Latency: Apply the heat source to a specific point on the tail and measure the time until the tail flicks away. [8][10]Most modern devices use automatic detection. [9] 4. Cut-off Time: Set a cut-off time (e.g., 10-18 seconds) to prevent skin damage. [9][11] 5. Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency: Re-measure the tail-flick latency at appropriate time points post-dosing.
-
-
Data Analysis: Similar to the hot plate test, calculate the change in latency and %MPE.
Model for Chemical/Visceral Pain
-
Principle and Rationale: Intraperitoneal injection of a dilute acetic acid solution causes irritation and inflammation, leading to the release of endogenous pain mediators like prostaglandins and bradykinin. [12][13]This induces a characteristic "writhing" behavior (abdominal constriction and hind-limb stretching). [13][14]The test is highly sensitive to peripherally acting analgesics but can also detect central analgesics. [13][15]It is a robust model for visceral pain.
-
Procedure:
-
Acclimation and Grouping: Acclimate mice and divide them into groups (vehicle control, positive control like Diclofenac, and this compound dose groups). [12] 2. Drug Administration: Administer this compound, vehicle, or the standard drug orally or intraperitoneally.
-
Absorption Period: Allow for an absorption period (e.g., 30-40 minutes). [12] 4. Induction of Writhing: Inject 0.6-1% acetic acid (10 mL/kg) intraperitoneally into each mouse. [13][15] 5. Observation: Immediately place the mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes over a set duration (e.g., 15-20 minutes). [12][15]* Data Analysis: The primary endpoint is the reduction in the number of writhes compared to the vehicle control group. Calculate the percentage of analgesic activity or inhibition: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] × 100.
-
Model for Inflammatory Pain
-
Principle and Rationale: This model is exceptionally valuable as it produces a biphasic pain response, allowing for the differentiation between neurogenic and inflammatory pain mechanisms within a single experiment. [16]An intraplantar injection of dilute formalin causes:
-
Phase I (0-5 min): Acute neurogenic pain due to direct chemical activation of nociceptors (C-fibers). [16][17] * Phase II (15-40 min): A tonic inflammatory pain response resulting from local inflammation and central sensitization in the spinal cord. [16][17] Centrally acting analgesics often inhibit both phases, whereas NSAIDs and other anti-inflammatory agents typically inhibit only Phase II. [18][19]This makes the formalin test ideal for dissecting the complex mechanism of this compound.
-
-
Procedure:
-
Acclimation: Place mice in individual transparent observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Pre-treat animals with this compound or controls at a specified time before formalin injection.
-
Formalin Injection: Briefly restrain the mouse and inject 20 µL of a 2.5-5% formalin solution subcutaneously into the plantar surface of one hind paw. [17] 4. Observation: Immediately return the animal to the chamber and record the cumulative time (in seconds) spent licking or biting the injected paw.
-
Data Collection: Record licking/biting time continuously for 45-60 minutes, then separate the data into Phase I (e.g., 0-5 minutes) and Phase II (e.g., 15-40 minutes). [17][18]* Data Analysis: Compare the total time spent licking/biting in each phase for the this compound-treated groups against the vehicle control group.
-
Caption: Fig 3. The biphasic response of the Formalin Test.
Model for Neuropathic Pain
-
Principle and Rationale: Neuropathic pain is a chronic state often characterized by mechanical allodynia—pain evoked by a normally non-painful stimulus. This model assesses the paw withdrawal threshold in response to calibrated von Frey filaments applied to the plantar surface of the paw. [20][21]It is the gold standard for measuring mechanical sensitivity and is essential for evaluating this compound's potential in treating chronic pain conditions. [20]* Procedure:
-
Induction of Neuropathy (if applicable): For chronic models, neuropathy can be induced via methods like spinal nerve ligation (SNL) or chronic constriction injury (CCI). [22] 2. Acclimation: Place animals individually in chambers with a wire mesh floor and allow them to acclimate for at least 30-60 minutes. [23][24] 3. Baseline Threshold: Using an electronic von Frey apparatus or a set of manual filaments (using the up-down method), apply increasing force to the mid-plantar surface of the hind paw. [20][21][23] 4. Response: A positive response is a sharp withdrawal, flinching, or licking of the paw. The force (in grams) at which this occurs is the paw withdrawal threshold (PWT). [23] 5. Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Threshold: Measure the PWT at various time points after drug administration.
-
-
Data Analysis: An effective analgesic will significantly increase the PWT in neuropathic animals, moving it closer to the baseline of healthy animals. Data is typically plotted as PWT (g) over time.
Conclusion and Future Directions
By systematically applying this multi-modal testing paradigm, researchers can construct a detailed and robust profile of this compound's analgesic activity. The initial PK study provides the essential foundation for dose and timing, while the battery of behavioral models interrogates the compound's efficacy against different types of pain.
The expected results for a centrally-acting, non-opioid, dopaminergic modulator like this compound would be:
-
Efficacy in the hot plate test , indicating supraspinal action.
-
Potential efficacy in the tail-flick test , which would help localize spinal cord involvement.
-
Reduction of writhes in the acetic acid test , showing efficacy against visceral inflammatory pain.
-
Inhibition of both Phase I and Phase II of the formalin test , suggesting a mechanism that impacts both direct nociception and central sensitization/inflammation.
-
An increase in paw withdrawal threshold in the von Frey test , demonstrating potential for treating chronic neuropathic pain.
This comprehensive approach, which links mechanism to methodology, ensures that the evaluation of this compound is not merely a screening exercise but a scientifically rigorous investigation into its potential as a novel analgesic therapeutic.
References
-
Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]
-
Yang, P. P., et al. (2020). 2.10. von Frey Test for Determining Mechanical Allodynia. Bio-protocol, 10(15), e3701. [Link]
-
Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Journal of Visualized Experiments, (115), 54550. [Link]
-
Pain Preclinical Research. Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. PSPP Home. [Link]
-
Wikipedia contributors. (n.d.). Hot plate test. Wikipedia. [Link]
-
ConductScience. (n.d.). Rodent Hot Plate Pain Assay. Maze Engineers. [Link]
-
IMPC. (n.d.). Tail Flick. International Mouse Phenotyping Consortium. [Link]
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. (2017). SAS Publishers. [Link]
-
Wikipedia contributors. (n.d.). Tail flick test. Wikipedia. [Link]
-
Formalin test: Significance and symbolism. (2025). Hinduism and Scientific Evidence. [Link]
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. [Link]
-
Barroso, M. V., et al. (2018). Formalin Murine Model of Pain. Bio-protocol, 8(19), e3034. [Link]
-
How to conduct Von Frey Test? (2025). BioMed. [Link]
-
Analgesia Hot Plat Test. (n.d.). SlideShare. [Link]
-
Tail flick test – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. (n.d.). RJPT SimLab. [Link]
-
Ma, Z. Z., et al. (2010). l-Isothis compound reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors. Psychopharmacology, 209(3), 255–265. [Link]
-
Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2025). Journal of Medical and Scientific Research. [Link]
-
Tjølsen, A., et al. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. [Link]
-
Tail Flick 疼痛閃尾測試. (n.d.). National Yang Ming Chiao Tung University. [Link]
-
Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. [Link]
-
Acetic acid induced writhing test: Significance and symbolism. (2025). Hinduism and Scientific Evidence. [Link]
-
Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]
-
Gawade, S. P. (2009). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics, 3(4), 348. [Link]
-
Pharmacokinetics, tissue distribution and excretion studies of l-isothis compound using ultra high performance liquid chromatography with tandem mass spectrometry. (2018). ResearchGate. [Link]
-
Shi, Y., et al. (2018). Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 32(8), e4255. [Link]
-
Wang, L., et al. (2016). L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice. Neuroreport, 27(7), 524–530. [Link]
-
Shang, Y., et al. (2020). Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists. Scientific Reports, 10(1), 13799. [Link]
-
Wang, J. B., et al. (2018). Identification of Alkaloids from Corydalis yanhusuo W. T. Wang as Dopamine D1 Receptor Antagonists by Using CRE-Luciferase Reporter Gene Assay. Molecules, 23(10), 2603. [Link]
-
Bae, S. K., et al. (2015). Gender differences in corydaline pharmacokinetics in rats. Xenobiotica, 45(6), 518–524. [Link]
-
Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. (n.d.). Taylor & Francis Online. [Link]
-
Evaluation of Analgesic Activity this compound and Panasenoside Compounds on Cox-2 Receptors In-Silico. (n.d.). OJS UNPATTI. [Link]
-
Liu, X., et al. (2020). Corydalis decumbens Can Exert Analgesic Effects in a Mouse Neuropathic Pain Model by Modulating MAPK Signaling. Evidence-Based Complementary and Alternative Medicine, 2020, 6071465. [Link]
-
An active ingredient from the combination of Corydalis Rhizoma and Paeoniae Radix Alba relieves chronic compression injury-induced pain in rats by ameliorating AR/Mboat2-mediated ferroptosis in spinal cord neurons. (2024). Frontiers in Pharmacology. [Link]
-
Raffa, R. B., et al. (1995). The mechanisms of action of NSAIDs in analgesia. Journal of Clinical Pharmacy and Therapeutics, 20(4), 191–201. [Link]
-
Jiang, W. N., et al. (2020). Corydaline and l-tetrahydropalmatine attenuate morphine-induced conditioned place preference and the changes in dopamine D2 and GluA1 AMPA receptor expression in rats. European Journal of Pharmacology, 884, 173397. [Link]
-
The Analgesic Properties of Corydalis yanhusuo. (2021). Molecules, 26(24), 7583. [Link]
-
An active ingredient from the combination of Corydalis Rhizoma and Paeoniae Radix Alba relieves chronic compression injury-induced pain in rats by ameliorating AR/Mboat2-mediated ferroptosis in spinal cord neurons. (2024). Frontiers in Pharmacology. [Link]
Sources
- 1. l-Isothis compound reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Analgesic Properties of Corydalis yanhusuo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. web.mousephenotype.org [web.mousephenotype.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. saspublishers.com [saspublishers.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 16. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 20. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 22. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. biomed-easy.com [biomed-easy.com]
Evaluating the Antifungal Efficacy of Corypalmine Using a Spore Germination Inhibition Assay
An Application Note for Researchers and Drug Development Professionals
Introduction: The Imperative for Novel Antifungal Agents
The escalating prevalence of fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global health and food security. This situation necessitates the urgent discovery of new antifungal compounds with novel mechanisms of action.[1] Natural products, particularly plant-derived alkaloids, offer a rich and chemically diverse reservoir for such discovery efforts.[2][3] Corypalmine, a protoberberine isoquinoline alkaloid found in Corydalis and other plant species, has demonstrated notable antimicrobial properties.[4][5][6]
A critical and highly specific target for antifungal drug development is the process of spore germination. For the majority of pathogenic fungi, the transition from a dormant, stress-resistant spore to a vegetative, disease-causing hypha is an indispensable step in initiating infection.[7][8][9] Therefore, compounds that effectively inhibit this process represent promising candidates for high-efficacy, low-toxicity therapeutics.[10] This application note provides a detailed, field-proven protocol for assessing the antifungal activity of this compound by quantifying its inhibitory effect on fungal spore germination.
Proposed Antifungal Mechanism of Action of this compound
While the precise molecular targets of this compound are still under investigation, its classification as a protoberberine alkaloid allows for informed hypotheses based on the activities of structurally related compounds like berberine.[1] Research suggests that these alkaloids do not rely on a single mechanism but rather engage in a multi-target mode of action, which is advantageous in preventing the rapid development of resistance. The proposed mechanisms include:
-
Cell Membrane Disruption: Protoberberine alkaloids are known to interfere with the fungal cell membrane's structure and function. This may occur through the inhibition of ergosterol biosynthesis, a critical sterol unique to fungi, or by directly intercalating with the membrane, leading to increased permeability and loss of cellular contents.[1][11][12]
-
Cell Wall Integrity Stress: The fungal cell wall, composed of chitin and glucans, is essential for survival and is absent in human cells, making it an ideal drug target.[13][14] this compound may inhibit the enzymes responsible for synthesizing these key structural polymers, weakening the cell wall and inducing osmotic lysis.[15]
-
Generation of Reactive Oxygen Species (ROS): Some alkaloids can trigger the intracellular production of ROS. This leads to overwhelming oxidative stress, causing damage to vital cellular components such as mitochondria, proteins, and DNA, ultimately culminating in cell death.[1]
These potential interactions highlight this compound's promise as a broad-spectrum antifungal agent.
Quantitative Antifungal Activity of (-)-Corypalmine
Published studies have demonstrated the efficacy of (-)-Corypalmine in inhibiting the spore germination of several phytopathogenic fungi. The data below serves as a reference for expected activity levels.[1][4]
| Fungal Species | Complete Inhibition Concentration (ppm) | Relative Sensitivity |
| Heterosporium sp. | 200 | Most Sensitive |
| Ustilago cynodontis | 200 | Most Sensitive |
| Curvularia pallescens | 400 | Less Sensitive |
| Curvularia maculans | 400 | Less Sensitive |
| Curvularia sp. | 400 | Less Sensitive |
| Alternaria solani | Inhibited | - |
| Alternaria brassicicola | Inhibited | - |
| Curvularia lunata | Inhibited | - |
Protocol: Spore Germination Inhibition Assay
This protocol details the direct microscopic method for quantifying the effect of this compound on fungal spore germination. Its reliability depends on careful preparation of the spore inoculum and test solutions.
Part A: Materials and Reagents
-
Test Compound: this compound (powder form)
-
Fungal Strains: Pure cultures of target fungi (e.g., Alternaria solani, Curvularia lunata)
-
Culture Medium: Potato Dextrose Agar (PDA) plates
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Solutions & Stains:
-
Sterile distilled water
-
Lactophenol cotton blue stain
-
-
Equipment & Consumables:
-
Laminar flow hood
-
Incubator (temperature-controlled, e.g., 25-28°C)
-
Light microscope
-
Hemocytometer (Neubauer chamber)
-
Sterile glass slides with cavities
-
Sterile Petri dishes (for use as moist chambers)
-
Sterile filter paper
-
Micropipettes and sterile tips
-
Sterile inoculation loops and scalpels
-
Vortex mixer
-
Part B: Fungal Strain and Spore Suspension Preparation
Causality: A standardized and viable spore suspension is the most critical factor for assay reproducibility. Spore concentration directly impacts germination rates and the apparent efficacy of the inhibitor.
-
Fungal Culture: Inoculate the target fungus onto fresh PDA plates. Incubate at 25-28°C for 7-10 days, or until sporulation is abundant.
-
Spore Harvesting: Aseptically flood the surface of the mature culture with 5-10 mL of sterile distilled water. Gently scrape the surface with a sterile inoculation loop or scalpel to dislodge the spores.
-
Filtration: Filter the resulting suspension through two layers of sterile cheesecloth or glass wool into a sterile tube. This step is crucial to remove mycelial fragments that could be mistaken for germinated spores.
-
Spore Counting: Vortex the spore suspension thoroughly. Pipette a small aliquot onto a hemocytometer. Count the spores in the designated grid areas under a microscope.
-
Concentration Adjustment: Based on the hemocytometer count, dilute the spore suspension with sterile distilled water to a final standardized concentration of 1 × 10⁵ spores/mL .[1][16]
Part C: Preparation of this compound Test Solutions
Causality: Accurate serial dilutions and the inclusion of proper controls are essential to validate that the observed inhibition is due to the test compound and not the solvent.
-
Stock Solution: Prepare a 1000 ppm (1 mg/mL) stock solution of this compound by dissolving the required amount in a minimal volume of DMSO, then bringing it to the final volume with sterile distilled water.
-
Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to obtain the desired final test concentrations (e.g., 400, 200, 100, 50 ppm).
-
Control Solutions:
-
Solvent Control: Prepare a solution containing the same concentration of DMSO used in the highest this compound concentration, but without the compound. This accounts for any potential inhibitory effect of the solvent itself.
-
Negative Control: Use sterile distilled water only. This represents 100% potential germination.
-
Part D: Assay Procedure (Cavity Slide Method)
-
Setup: Place a sterile glass cavity slide inside a sterile Petri dish lined with moist sterile filter paper. This creates a humid chamber to prevent the drops from evaporating during incubation.[17]
-
Application: In the center of the cavity, pipette 20 µL of the standardized spore suspension (1 × 10⁵ spores/mL).
-
Treatment: Add 20 µL of the this compound test solution (or control solution) to the spore suspension in the cavity. Gently mix with the pipette tip.
-
Incubation: Cover the Petri dish and incubate at 25-28°C for 24-48 hours. The optimal incubation time should be predetermined as the point where >90% of spores have germinated in the negative control.[1]
Part E: Data Collection and Analysis
-
Observation: After incubation, place the slide on the microscope stage. Add a drop of lactophenol cotton blue to the cavity to halt further germination and stain the spores for easier visualization.
-
Counting:
-
A spore is considered germinated if the length of its germ tube is equal to or greater than the diameter of the spore.
-
For each replicate (slide), count a total of at least 100 spores, recording the number of germinated and non-germinated spores.[18]
-
Perform the assay in triplicate for each concentration and control.
-
-
Calculation of Inhibition:
-
First, calculate the percentage of germination for each treatment and control:
-
% Germination = (Number of Germinated Spores / Total Spores Counted) × 100
-
-
Next, calculate the percentage of spore germination inhibition using the following formula:[19]
-
% Inhibition = [ (C - T) / C ] × 100
-
Where:
-
C = Average % germination in the negative control
-
T = Average % germination in the this compound treatment
-
-
-
-
IC₅₀ Determination: Plot the % inhibition against the logarithm of this compound concentration. Use regression analysis to determine the IC₅₀ value—the concentration of this compound required to inhibit 50% of spore germination.
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the spore germination inhibition assay.
Conclusion and Future Directions
This application note provides a robust and reproducible framework for evaluating the antifungal potential of this compound by targeting the critical process of spore germination. The IC₅₀ value derived from this assay serves as a key quantitative metric for comparing its potency against different fungal species and other antifungal agents.
Successful demonstration of in vitro activity should be followed by more in-depth investigations to support its development as a viable antifungal agent. Recommended future work includes:
-
Mechanism of Action Elucidation: Employing techniques such as transmission electron microscopy (TEM) to visualize ultrastructural damage to the cell wall or membrane, and specific biochemical assays to confirm the inhibition of targets like ergosterol synthesis.[1]
-
In Vivo Efficacy Studies: Assessing the ability of this compound to control plant diseases in greenhouse and field settings or its therapeutic efficacy in established animal models of fungal infection.[1]
-
Toxicology and Safety Profiling: Evaluating the cytotoxicity of this compound against mammalian cell lines and assessing its phytotoxicity to ensure its safety and suitability for agricultural or clinical applications.[1][10]
By following these rigorous protocols and pursuing logical next steps, researchers can effectively characterize the antifungal properties of this compound and contribute to the development of the next generation of antifungal therapies.
References
-
Title: Spore Germination as a Target for Antifungal Therapeutics - PMC Source: National Institutes of Health URL: [Link]
-
Title: Discovery of Fungus-Specific Targets and Inhibitors Using Chemical Phenotyping of Pathogenic Spore Germination Source: mBio URL: [Link]
-
Title: Spore Germination as a Target for Antifungal Therapeutics Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
-
Title: Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - NIH Source: National Institutes of Health URL: [Link]
-
Title: Spore Germination as a Target for Antifungal Therapeutics - PubMed Source: National Institutes of Health URL: [Link]
-
Title: Efficacy of alkaloid (-)-corypalmine against spore germination of some fungi - PubMed Source: National Institutes of Health URL: [Link]
-
Title: Antifungal Susceptibility Testing of Filamentous Fungi Source: Scribd URL: [Link]
-
Title: Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi Source: Semantic Scholar URL: [Link]
-
Title: Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC Source: National Institutes of Health URL: [Link]
-
Title: Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis Source: Wiley Online Library URL: [Link]
-
Title: Standardization of antifungal susceptibility testing Source: Microbiology Research URL: [Link]
-
Title: Antifungal Susceptibility Testing: Current Approaches - PMC Source: National Institutes of Health URL: [Link]
-
Title: Antiviral and Antimicrobial Profiles of Selected Isoquinoline Alkaloids from Fumaria and Corydalis Species Source: ResearchGate URL: [Link]
-
Title: Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi - PMC Source: National Institutes of Health URL: [Link]
-
Title: Effect of 1-corydalmine, an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi Source: ResearchGate URL: [Link]
-
Title: Evaluation of Inhibition of Fungal Spore Germination by Rhizospheric Bacterial Extracts Source: Preprints.org URL: [Link]
-
Title: Phytochemical Composition and Antimicrobial Activity of Corydalis solida and Pseudofumaria lutea - PMC Source: National Institutes of Health URL: [Link]
-
Title: Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights Source: MDPI URL: [Link]
-
Title: Bioactive Alkaloids from Nepalese Corydalis chaerophylla D.C. Acting on the Regulation of PCSK9 and LDL‐R In Vitro - PMC Source: National Institutes of Health URL: [Link]
-
Title: INHIBITION OF SPORE GERMINATION AND MYCELIAL GROWTH OF THREE FRUIT ROT PATHOGENS USING SOME CHEMICAL FUNGICIDES AND BOTANICAL EX Source: Bangladesh Journals Online URL: [Link]
-
Title: Fungal Spore Germination Inhibition by Alkaloids Dehydrocorydalmine and Oxyberberine Source: ResearchGate URL: [Link]
-
Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH Source: National Institutes of Health URL: [Link]
-
Title: The Mechanistic Targets of Antifungal Agents: An Overview - PMC Source: National Institutes of Health URL: [Link]
-
Title: Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review Source: MDPI URL: [Link]
-
Title: Mechanisms of action in antifungal drugs Source: EBSCO URL: [Link]
-
Title: Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements Source: Frontiers in Pharmacology URL: [Link]
-
Title: Antibacterial activity of corydalis saxicola bunting total alkaloids against Porphyromonas gingivalis in vitro - PMC Source: National Institutes of Health URL: [Link]
-
Title: Uncovering the Effect and Mechanism of Rhizoma Corydalis on Myocardial Infarction Through an Integrated Network Pharmacology Approach and Experimental Verification - PubMed Central Source: National Institutes of Health URL: [Link]
-
Title: Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity Source: MDPI URL: [Link]
-
Title: this compound | C20H23NO4 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: A unique cell wall synthetic response evoked by glucosamine determines pathogenicity-associated fungal cellular differentiation Source: PLOS Genetics URL: [Link]
-
Title: Targeting the Fungal Cell Wall: Current Therapies and Implications for Development of Alternative Antifungal Agents Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phytochemical Composition and Antimicrobial Activity of Corydalis solida and Pseudofumaria lutea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of alkaloid (-)-corypalmine against spore germination of some fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C20H23NO4 | CID 11186895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spore Germination as a Target for Antifungal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Spore Germination as a Target for Antifungal Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A unique cell wall synthetic response evoked by glucosamine determines pathogenicity-associated fungal cellular differentiation | PLOS Genetics [journals.plos.org]
- 16. [PDF] Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi | Semantic Scholar [semanticscholar.org]
- 17. banglajol.info [banglajol.info]
- 18. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: High-Efficiency Liquid-Liquid Extraction of Corypalmine from Biological Matrices
For: Researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies of Corypalmine.
Introduction: The Rationale for a Robust this compound Extraction Protocol
This compound is a protoberberine isoquinoline alkaloid found in several plant species of the Corydalis genus, which are prominent in traditional medicine.[1][2] Emerging pharmacological interest in this compound stems from its diverse biological activities, necessitating a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Accurate quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is fundamental to these investigations. However, the inherent complexity and variability of biological matrices present significant analytical challenges, including interference from endogenous components and the presence of metabolites.[5][6]
Liquid-liquid extraction (LLE) stands as a cornerstone technique for the purification and concentration of analytes from such complex samples prior to chromatographic analysis.[7][8] The efficacy of an LLE protocol is contingent upon a nuanced understanding of the analyte's physicochemical properties and their interplay with the sample matrix and extraction solvents. This document provides a detailed, mechanistically-grounded protocol for the liquid-liquid extraction of this compound, designed to achieve high recovery and sample cleanliness, thereby ensuring the trustworthiness and reproducibility of subsequent analytical measurements.
Foundational Principles: Exploiting the Physicochemical Properties of this compound for Selective Extraction
The success of any LLE method hinges on the differential solubility of the target analyte in two immiscible liquid phases. For alkaloids like this compound, this is primarily governed by their acid-base properties and lipophilicity.[8][9]
Physicochemical Characteristics of this compound
A comprehensive understanding of this compound's chemical and physical properties is paramount for developing an effective LLE protocol.
| Property | Value | Significance for LLE |
| Molecular Formula | C₂₀H₂₃NO₄[10] | Influences molecular weight and potential for intermolecular interactions. |
| Molecular Weight | 341.4 g/mol [10] | A key parameter for mass spectrometry-based detection. |
| XLogP3 | 2.9[10] | Indicates moderate lipophilicity, suggesting good solubility in organic solvents when in its neutral form.[11] |
| pKa | Estimated 6.5-8.5 | As a tertiary amine, this compound is basic. The pKa is the pH at which 50% of the compound is in its ionized form. This property is critical for pH-dependent partitioning.[11] |
| Solubility | Soluble in DMSO[4] | General solubility information guides the selection of appropriate solvents. |
The Principle of pH-Dependent Partitioning for Alkaloids
The basic nitrogen atom in the this compound structure allows for its selective extraction by manipulating the pH of the aqueous sample.[8][12]
-
In Acidic Conditions (pH < pKa): The amine group is protonated (BH⁺), rendering the molecule charged and preferentially soluble in the aqueous phase.
-
In Basic Conditions (pH > pKa): The amine group is deprotonated (B), making the molecule neutral and more soluble in a non-polar, water-immiscible organic solvent.
This pH-driven shift in partitioning behavior is the cornerstone of the following extraction protocol, enabling the separation of this compound from polar, water-soluble matrix components.
Comprehensive Workflow for this compound Extraction
The following diagram illustrates the complete workflow, from sample collection to the final extract ready for analysis.
Caption: Workflow of the liquid-liquid extraction protocol for this compound.
Detailed Step-by-Step Experimental Protocol
This protocol is optimized for a starting sample volume of 100-500 µL of plasma, urine, or tissue homogenate. All steps should be performed in a chemical fume hood.
Required Materials and Reagents
-
Biological Sample: Plasma (with anticoagulant, e.g., K₂EDTA), urine, or tissue homogenate.
-
This compound Standard: For calibration curve and quality controls.
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., Tetrahydropalmatine or a stable isotope-labeled this compound.
-
Extraction Solvent: Ethyl acetate (HPLC grade or higher). Other potential solvents include methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol (e.g., 9:1 v/v).
-
Alkalinizing Agent: 1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).
-
Reconstitution Solvent: Mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[13]
-
Glassware/Plasticware: Borosilicate glass or polypropylene centrifuge tubes (15 mL).
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator.
Protocol Steps
-
Sample Preparation:
-
Thaw frozen biological samples to room temperature.
-
Vortex samples for 10-15 seconds to ensure homogeneity.
-
Pipette 200 µL of the sample into a 15 mL polypropylene centrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Tetrahydropalmatine in methanol) to each sample, calibrator, and quality control (QC) tube, except for the blank matrix.
-
Causality Explanation: The IS is crucial for correcting for variability in extraction recovery and potential matrix effects during LC-MS/MS analysis, thereby ensuring accuracy and precision.[14]
-
-
Sample Alkalinization:
-
Add 50 µL of 1 M NaOH to each tube.
-
Vortex for 30 seconds.
-
Causality Explanation: This step raises the pH of the aqueous sample to well above the pKa of this compound. This deprotonates the tertiary amine, converting the charged, water-soluble form into the neutral, organic-soluble free base, which is essential for efficient partitioning into the organic solvent.[8]
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to each tube.
-
Cap the tubes securely and vortex vigorously for 5 minutes. A multi-tube vortexer is recommended for consistency.
-
Causality Explanation: Vigorous mixing creates a large surface area between the aqueous and organic phases, facilitating the transfer of the neutral this compound from the sample matrix into the ethyl acetate. The choice of ethyl acetate is based on its moderate polarity, which effectively solubilizes this compound (LogP ~2.9) while minimizing the co-extraction of highly polar or non-polar matrix interferences.
-
-
Phase Separation:
-
Centrifuge the tubes at 4000 x g for 10 minutes at room temperature.
-
Causality Explanation: Centrifugation accelerates the separation of the two immiscible phases (the upper organic layer and the lower aqueous layer) and compacts any precipitated proteins at the interface, ensuring a clean transfer of the organic layer.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (approximately 2.5 mL) to a clean, labeled glass tube using a Pasteur pipette. Be cautious not to aspirate any of the aqueous layer or the protein interface.
-
-
Solvent Evaporation:
-
Place the tubes in a nitrogen evaporator with the water bath set to 35-40°C.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Causality Explanation: This step concentrates the analyte and removes the extraction solvent, which may not be compatible with the initial mobile phase conditions of the LC-MS/MS system. Using a gentle heat and nitrogen stream prevents analyte degradation.[9]
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., initial mobile phase).
-
Vortex for 30 seconds to ensure the complete dissolution of the residue.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Causality Explanation: Reconstituting in the mobile phase ensures compatibility with the analytical column, leading to good peak shape and reproducible retention times during chromatographic analysis.[15]
-
Method Validation and Quality Control: Ensuring Trustworthiness
The described protocol must be validated to ensure its performance is reliable and fit for purpose. Validation should be conducted in accordance with regulatory guidelines such as those from the FDA or ICH M10.[16][17][18]
Key Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Demonstrates that endogenous matrix components do not affect quantification.[19] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15%. | Assesses the degree of ion suppression or enhancement caused by co-eluting matrix components.[13] |
| Recovery | Consistent, precise, and reproducible (though not required to be 100%). | Measures the efficiency of the extraction process. Consistency is more critical than absolute value.[20] |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99; accuracy of back-calculated concentrations within ±15% (±20% at LLOQ). | Establishes the relationship between analyte concentration and instrument response.[14] |
| Accuracy & Precision | Intra- and inter-day precision (CV) ≤ 15%; accuracy (%RE) within ±15% (±20% at LLOQ). | Confirms the closeness of measured values to the nominal concentration and the reproducibility of the method.[13] |
| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Ensures that the analyte concentration does not change during sample processing and storage. |
Troubleshooting Common LLE Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery | - Incomplete pH adjustment.- Insufficient mixing time/intensity.- Incorrect solvent choice. | - Verify the final pH of the alkalinized sample.- Increase vortexing time or use a mechanical shaker.- Test alternative solvents like MTBE or a DCM/IPA mixture. |
| Emulsion Formation | - High concentration of lipids or proteins in the sample.- Vigorous shaking. | - Increase centrifugation time and/or speed.- Add a small amount of saturated NaCl solution to "break" the emulsion.- Consider a gentler mixing method (e.g., gentle inversion). |
| High Variability (Poor Precision) | - Inconsistent pipetting.- Inconsistent vortexing.- Variable transfer of the organic layer. | - Use calibrated pipettes and consistent technique.- Use a multi-tube vortexer for uniform mixing.- Be meticulous when aspirating the organic layer; leave a small amount behind to avoid the aqueous phase. |
Conclusion: A Self-Validating System for Reliable Bioanalysis
This application note provides a comprehensive and scientifically-grounded protocol for the liquid-liquid extraction of this compound from biological matrices. By explaining the causality behind each step—from pH manipulation based on the analyte's pKa to the rational selection of the extraction solvent based on its LogP—this guide establishes a self-validating system. Researchers and drug development professionals can adapt and validate this protocol to achieve the high-quality data necessary for robust pharmacokinetic and metabolic studies. Adherence to the principles of method validation outlined herein will ensure that the generated data is trustworthy, reproducible, and compliant with regulatory expectations.[21]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Celerion. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
ResearchGate. (2025, December 18). New extraction technique for alkaloids. [Link]
-
ResearchGate. (n.d.). Pharmacokinetics, tissue distribution and excretion studies of l-isothis compound using ultra high performance liquid chromatography with tandem mass spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
MDPI. (n.d.). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. [Link]
-
Li, Y., et al. (2019). Metabolite profiling of l-isothis compound in rat urine, plasma, and feces after oral administration using high performance liquid chromatography coupled to Fourier transform ion cyclotron resonance mass spectrometry. Journal of Separation Science, 42(2), 619-627. [Link]
-
Wu, H., et al. (2018). Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 32(8), e4255. [Link]
-
Ma, Y., et al. (2017). Pharmacokinetics, tissue distribution, and excretion studies of l-isothis compound using ultra high performance liquid chromatography with tandem mass spectrometry. Journal of Separation Science, 40(1), 239-247. [Link]
-
Lifeasible. (n.d.). Alkaloid Extraction Methods. [Link]
-
Slideshare. (n.d.). Alkaloids and extraction of alkaloids. [Link]
-
Lv, H., et al. (2017). Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study. Molecules, 22(1), 136. [Link]
-
Liao, C., et al. (2014). A HPLC-MS/MS method for the simultaneous quantitation of six alkaloids of Rhizoma Corydalis Decumbentis in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 944, 101-106. [Link]
-
MDPI. (n.d.). Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
MDPI. (2023, February 5). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]
-
Frontiers. (2019, October 21). Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract. [Link]
-
National Center for Biotechnology Information. (n.d.). Bioactive Alkaloids from Nepalese Corydalis chaerophylla D.C. Acting on the Regulation of PCSK9 and LDL‐R In Vitro. [Link]
-
MDPI. (n.d.). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]
-
Lenders, J. W., & Eisenhofer, G. (2014). Determination of catecholamines in plasma and urine. Methods in Molecular Biology, 1199, 1-13. [Link]
Sources
- 1. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Alkaloids from Nepalese Corydalis chaerophylla D.C. Acting on the Regulation of PCSK9 and LDL‐R In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, tissue distribution, and excretion studies of l-isothis compound using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-(+)-Corypalmine | TargetMol [targetmol.com]
- 5. Metabolite profiling of l-isothis compound in rat urine, plasma, and feces after oral administration using high performance liquid chromatography coupled to Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of catecholamines in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 10. This compound | C20H23NO4 | CID 11186895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 12. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 13. Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A HPLC-MS/MS method for the simultaneous quantitation of six alkaloids of Rhizoma Corydalis Decumbentis in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 19. hhs.gov [hhs.gov]
- 20. researchgate.net [researchgate.net]
- 21. labs.iqvia.com [labs.iqvia.com]
Troubleshooting & Optimization
Technical Support Center: Improving Corypalmine Extraction Yield
Welcome to the technical support center for the extraction of Corypalmine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their extraction protocols and troubleshoot common issues that can lead to suboptimal yields. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
This center is structured to address your needs dynamically, moving from foundational questions to in-depth troubleshooting scenarios and detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound extraction.
Q1: What is this compound and from which plant sources can it be extracted?
This compound is a protoberberine-type isoquinoline alkaloid.[1] It is of significant interest due to its various potential pharmacological activities. The primary plant source for this compound is the tuber of Corydalis yanhusuo (also known as Yan Hu Suo), a plant widely used in traditional Chinese medicine.[2][3] Other species within the Corydalis and Fumariaceae families have also been identified as sources.[4][5][6]
Q2: What is the fundamental principle behind extracting this compound, an alkaloid, from plant material?
The extraction of this compound hinges on the basic nature of alkaloids. The core strategy is a liquid-liquid extraction based on pH manipulation, often referred to as an acid-base extraction.
-
In an acidic medium (low pH): The nitrogen atom in the alkaloid's structure becomes protonated, forming a salt. This salt is typically soluble in polar solvents like water or hydro-alcoholic mixtures.
-
In a basic medium (high pH): The alkaloid is deprotonated, existing as a "free base." The free base is less polar and therefore more soluble in non-polar organic solvents like chloroform, dichloromethane, or ether.[7]
By selectively adjusting the pH of the extraction solvent and subsequent purification steps, we can efficiently separate this compound from other non-alkaloidal compounds in the plant matrix.[8][9]
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical and depends on the specific stage of extraction.[10][11]
-
Initial Extraction from Plant Material: Polar solvents, typically methanol or ethanol, often mixed with water (e.g., 70% ethanol), are highly effective for the initial extraction from the ground plant material.[12][13][14][15] The addition of a base (e.g., ammonia) to raise the pH can improve the extraction efficiency of the free-base form of the alkaloids directly into the alcohol-based solvent.[13][14]
-
Liquid-Liquid Partitioning: For separating the alkaloid free base from an aqueous solution, less polar organic solvents are used. Common choices include:
-
Dichloromethane
-
Chloroform[7]
-
Ethyl acetate
-
Q4: What are the common modern and traditional methods for this extraction?
Both traditional and modern techniques can be employed, each with distinct advantages and limitations. The choice often depends on available equipment, sample throughput, and the thermal stability of the target compound.
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent over time at room temperature.[10] | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, high solvent consumption, potentially lower yield.[16] |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent.[17] | Efficient, uses less solvent than maceration.[16] | Can degrade heat-sensitive compounds like this compound.[16][18] |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration.[19] | Fast, efficient, can operate at lower temperatures.[20] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction.[21] | Very fast, reduced solvent consumption.[22] | Risk of thermal degradation if not carefully controlled. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (commonly CO2) as the solvent.[23] | Highly selective, no residual organic solvent, ideal for sensitive compounds.[20][24] | High initial equipment cost.[17] |
Q5: How can I accurately measure the amount of this compound in my final extract?
Accurate quantification is essential for determining yield and ensuring quality. The industry-standard methods are chromatographic techniques:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A robust and reliable method for quality control and quantification.[25]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for complex matrices or pharmacokinetic studies where concentrations are very low.[26][27]
These methods require a certified reference standard of this compound to create a calibration curve for accurate concentration determination.[28]
Troubleshooting Guide: Low Extraction Yield
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Problem: My overall yield of crude extract is very low.
A low mass of the initial crude extract points to issues with the fundamental extraction process before any purification steps.
-
Possible Cause 1: Inadequate Sample Preparation.
-
Expertise & Experience: The efficiency of solvent extraction is directly proportional to the surface area of the plant material.[22] If the material is not finely and uniformly ground, the solvent cannot effectively penetrate the plant tissues to dissolve the target compounds.[16]
-
Solution: Ensure the dried plant material (e.g., Corydalis tubers) is ground into a fine, homogenous powder (e.g., 40-60 mesh). Over-drying should be avoided as it can make the material difficult to grind and potentially degrade compounds.[29]
-
-
Possible Cause 2: Incorrect Solvent-to-Solid Ratio.
-
Expertise & Experience: A sufficient volume of solvent is required to ensure the entire plant material is submerged and to create a concentration gradient that drives the compounds from the plant matrix into the solvent. Too little solvent will become saturated quickly, halting the extraction process prematurely.
-
Solution: Optimize the solvent-to-solid ratio. A common starting point is 1:10 to 1:30 (g/mL).[12] For Corydalis yanhusuo, a ratio of 1:20 has been shown to be effective.[13][14]
-
| Parameter | Recommendation | Rationale |
| Particle Size | 40-60 mesh | Increases surface area for solvent interaction. |
| Solvent-to-Solid Ratio | Start at 1:20 (g/mL) | Ensures complete wetting and a favorable concentration gradient. |
| Extraction Time | 60-120 minutes | Balances yield with potential for degradation. One study found 60 minutes to be optimal.[13] |
| Temperature | 40-60°C | Increases solubility and diffusion rate without significant thermal degradation.[12][30] |
Problem: My crude extract yield is high, but the concentration of this compound is disappointingly low.
This common and frustrating issue indicates that while you are successfully extracting mass from the plant, you are not selectively isolating the target alkaloid.
-
Possible Cause 1: Suboptimal pH During Extraction.
-
Expertise & Experience: This is the most critical parameter for alkaloid selectivity. This compound, as a base, requires specific pH conditions to be in a form that is soluble in your chosen solvent. If the pH is neutral or acidic during an organic solvent extraction, the alkaloid will remain in its salt form and will not partition effectively out of the aqueous phase or plant matrix.
-
Authoritative Grounding: The pKa value of most alkaloids is sensitive to pH, typically in the range of 6 to 9.[9] To extract the free base into an organic or alcoholic solvent, the pH must be raised significantly above the pKa. For C. yanhusuo, an extraction using 70% ethanol adjusted to a pH of 10 with ammonia showed optimal results for multiple alkaloids, including this compound.[13][14]
-
Solution: Implement a pH-controlled extraction. Before adding your primary extraction solvent (e.g., 70% ethanol), basify the plant material slurry with a suitable base (e.g., ammonium hydroxide) to a pH of 9-10. Monitor the pH throughout the extraction process.
-
-
Possible Cause 2: Degradation of this compound.
-
Expertise & Experience: Alkaloids can be sensitive molecules. Exposure to harsh conditions can lead to their degradation, directly reducing your final yield.
-
Authoritative Grounding: Key degradation pathways include:
-
Solution:
-
-
Possible Cause 3: Inefficient Phase Separation in Liquid-Liquid Extraction.
-
Expertise & Experience: During the purification stage where you partition your acidified aqueous extract against a basic organic solvent, an incomplete separation of layers will result in a loss of product.[31] Emulsions are a common problem.
-
Solution:
-
Allow adequate time for layers to fully separate in the separatory funnel.
-
To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the funnel.
-
Perform multiple, smaller-volume extractions (e.g., 3 x 50 mL) instead of a single large-volume extraction (1 x 150 mL). This is mathematically more efficient at recovering the compound.
-
-
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the core extraction workflow and a decision-making process for troubleshooting.
Caption: Troubleshooting decision tree for low this compound yield.
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a small-scale pilot experiment before committing large amounts of material.
Protocol 1: Optimized Ultrasound-Assisted Acid-Base Extraction
This protocol combines the efficiency of UAE with the selectivity of acid-base chemistry.
-
Sample Preparation:
-
Grind dried Corydalis yanhusuo tubers to a fine powder (passes through a 40-mesh screen).
-
Accurately weigh 10 g of the powder into a 500 mL Erlenmeyer flask.
-
-
Alkalinized Ultrasonic Extraction:
-
To the flask, add 200 mL of 70% ethanol (a 1:20 solid-to-solvent ratio).
-
While stirring, slowly add concentrated ammonium hydroxide dropwise until the pH of the slurry reaches 10.0. Verify with a calibrated pH meter.
-
Place the flask in an ultrasonic bath. Sonicate at 40 kHz and a controlled temperature of 50°C for 60 minutes.
-
Filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum. Wash the solid residue on the filter paper with an additional 50 mL of 70% ethanol and combine the filtrates.
-
-
Acid-Base Purification:
-
Transfer the combined filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator until the ethanol is removed and approximately 50 mL of aqueous residue remains.
-
Adjust the pH of the aqueous residue to 2.0 with 2M hydrochloric acid (HCl).
-
Transfer the acidic solution to a 250 mL separatory funnel. Wash the solution with 3 x 50 mL portions of diethyl ether to remove acidic and neutral impurities. Discard the ether layers.
-
Adjust the pH of the remaining aqueous layer to 10.0 with concentrated ammonium hydroxide. Be cautious as this reaction can be exothermic.
-
Extract the now basic aqueous layer with 3 x 50 mL portions of dichloromethane (DCM). Combine the DCM layers.
-
Dry the combined DCM extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing this compound.
-
-
Quantification:
-
Accurately weigh the dried crude extract to determine the total alkaloid yield.
-
Prepare a stock solution of the extract in methanol for analysis by HPLC or UPLC-MS/MS to determine the specific concentration and yield of this compound.
-
Protocol 2: Quantification of this compound by HPLC-DAD
This protocol provides a baseline for quantifying your final product.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 10 mM ammonium acetate in water, adjusted to pH 3.5 with formic acid (B). [27] * Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 40°C. [26] * Injection Volume: 10 µL.
-
-
Preparation of Standards and Samples:
-
Standard Stock: Accurately weigh 1.0 mg of this compound reference standard and dissolve in 10 mL of methanol to make a 100 µg/mL stock solution.
-
Calibration Curve: Perform serial dilutions of the stock solution to prepare standards with concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL.
-
Sample Preparation: Dissolve a known mass of your final dried extract in methanol to achieve a concentration within the calibration range (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (r²) is > 0.995.
-
Inject the sample solution.
-
Calculate the concentration of this compound in your sample using the regression equation from the calibration curve.
-
Determine the final yield using the following formula: Yield (mg/g) = (Concentration from HPLC [mg/mL] * Volume of Sample Solution [mL]) / Initial Mass of Plant Material [g]
-
References
- The Effect of pH on Extraction of the Total Alkaloids in Mahuang and Its HPCE Fingerprints. (n.d.). Journal of Pharmaceutical Analysis.
- Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2024). MDPI.
- Alkaloid Extraction Methods. (n.d.). Lifeasible.
- This compound (Tetrahydrojatrorrhizine, CAS Number: 27313-86-6). (n.d.). Cayman Chemical.
- Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study. (2018). PubMed.
- New extraction technique for alkaloids. (2005). SciELO.
- Extraction Process Optimization of Total Alkaloid from Actinidia arguta. (2016). Atlantis Press.
- Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. (2024). Journal of Chemical and Pharmaceutical Research.
- Preventing degradation of (-)-Isothis compound during purification. (n.d.). Benchchem.
- (R)-(+)-Corypalmine. (n.d.). TargetMol.
- The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Analysis of alkaloid standards with different pH conditions. (n.d.). ResearchGate.
- Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. (2023). Frontiers in Pharmacology.
- Different extraction methods and various screening strategies for plants. (2023). European Journal of Biotechnology and Bioscience.
- Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. (2020). Royal Society of Chemistry.
- Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. (2019). Pharmaceutical Biology.
- What is the Effect of Temperature and pH on Extraction? (n.d.). Unacademy.
- Corydalis yanhusuo. (n.d.). Wikipedia.
- Natural product isolation – how to get from biological material to pure compounds. (2013). Natural Product Reports.
- Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. (2020). ResearchGate.
- This compound. (n.d.). PubChem.
- Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. (2023). MDPI.
- Effect of 1-corydalmine, an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi. (2004). ResearchGate.
- Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. (2018). International Journal of Research and Analytical Reviews.
- Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. (2023). IMCS.
- Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? (2019). Reddit.
- Rapid discrimination and quantification of alkaloids in Corydalis Tuber by near-infrared spectroscopy. (2012). PubMed.
- Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi. (2004). PubMed Central.
- A Comparative Guide to Analytical Methods for the Quantification of Corydalis Alkaloids, with Implications for Tetrahydrorhombif. (n.d.). Benchchem.
- Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. (2020). MDPI.
- Corynantheidine: Occurrence and Measurement. (n.d.). Kratom Alks.
- Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts. (2014). PubMed Central.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corydalis yanhusuo - Wikipedia [en.wikipedia.org]
- 4. This compound | C20H23NO4 | CID 11186895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of 1-corydalmine,an Alkaloid Isolated from Corydalis chaerophylla Roots on Spore Germination of Some Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. biosciencejournals.com [biosciencejournals.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 17. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scielo.br [scielo.br]
- 20. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 21. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. rjptonline.org [rjptonline.org]
- 24. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. kratomalks.org [kratomalks.org]
- 28. Rapid discrimination and quantification of alkaloids in Corydalis Tuber by near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 30. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 31. reddit.com [reddit.com]
Technical Support Center: Optimizing Mobile Phase for Corypalmine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Corypalmine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions related to mobile phase optimization. As Senior Application Scientists, we understand the nuances of chromatographic analysis and have structured this guide to address the specific challenges you may encounter with this compound, a basic isoquinoline alkaloid.
Troubleshooting Guide: Mobile Phase and Peak Shape Issues
Poor peak shape and inconsistent retention times are common hurdles in the HPLC analysis of basic compounds like this compound. This is often due to interactions between the analyte and the stationary phase. The following table provides a systematic approach to troubleshooting these issues by optimizing the mobile phase.
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: this compound, as a basic compound, can interact with residual acidic silanol groups on the silica-based C18 column, leading to tailing peaks.[1][2] | 1. Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2-4) protonates the silanol groups, minimizing their interaction with the protonated this compound.[1][2] 2. Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) (e.g., 0.1-0.2%) to the mobile phase to mask the active silanol sites.[1][3] 3. Use an End-Capped Column: Employ a modern, high-purity silica column that is end-capped to reduce the number of free silanols.[1] |
| Poor Resolution/Co-elution | Inadequate Selectivity: The mobile phase composition may not provide sufficient selectivity to separate this compound from other closely related alkaloids or matrix components.[3][4] | 1. Modify Organic Solvent Ratio: Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower organic content generally increases retention time and can improve separation. 2. Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[5] 3. Optimize pH: Fine-tuning the pH can significantly alter the retention times of ionizable compounds, thereby improving resolution.[6][7][8] |
| Shifting Retention Times | Mobile Phase Instability: Changes in mobile phase pH or composition over time can lead to inconsistent retention. This can be due to the absorption of atmospheric CO2, especially in unbuffered or basic mobile phases. | 1. Use a Buffer: Employ a buffer system (e.g., ammonium acetate or phosphate buffer) to maintain a stable pH.[5][9] A buffer concentration of 10-50 mM is generally sufficient.[9] 2. Prepare Fresh Mobile Phase: Prepare the mobile phase daily and keep containers tightly sealed to prevent evaporation and pH changes. 3. Ensure Proper Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts. |
| Broad Peaks | Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening.[10] Column Overload: Injecting too much sample can lead to peak broadening and fronting.[11][12] | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter between the column and the detector. 2. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. 3. Check for Column Voids: A void at the head of the column can cause peak broadening. This may require column replacement.[2][10] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common peak shape problems during this compound HPLC analysis.
Caption: A troubleshooting workflow for optimizing this compound HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A1: A good starting point for reversed-phase HPLC analysis of this compound on a C18 column would be a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier. For example, you could start with a mobile phase of:
-
Aqueous Phase (A): 10-20 mM ammonium acetate or phosphate buffer, with the pH adjusted to 3.0-5.0 with an acid like formic acid or phosphoric acid.[4][13]
-
Organic Phase (B): Acetonitrile or methanol.
A typical starting gradient could be 10-20% B, increasing to 80-90% B over 20-30 minutes. The exact conditions will need to be optimized for your specific column and sample matrix.
Q2: Why is pH so critical for the analysis of this compound?
A2: this compound is a basic alkaloid, meaning it contains nitrogen atoms that can be protonated. The pH of the mobile phase determines the ionization state of both the this compound molecule and the residual silanol groups on the silica-based stationary phase.[6][14]
-
At low pH (e.g., < 4): this compound will be protonated (positively charged), and the silanol groups on the column will also be protonated (neutral). This minimizes undesirable ionic interactions that cause peak tailing.[1][2]
-
At neutral pH: A mixture of ionized and non-ionized this compound may exist, and the silanol groups can be deprotonated (negatively charged), leading to strong interactions and poor peak shape.
-
At high pH (e.g., > 8): this compound will be in its neutral form, which can also lead to good peak shape. However, it's crucial to use a pH-stable column, as traditional silica-based columns can dissolve at high pH.[14][15]
Controlling the pH is therefore essential for achieving reproducible retention times and symmetrical peak shapes.[7][8][16]
Q3: My this compound peak is tailing. I've tried lowering the pH, but it's still not perfect. What else can I do?
A3: If lowering the pH doesn't completely resolve peak tailing, there are several other strategies you can employ:
-
Add a Competing Base: As mentioned in the troubleshooting guide, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can be very effective.[3] TEA acts as a competing base, binding to the active silanol sites and preventing them from interacting with your analyte.
-
Use a Different Column: Consider a column with a different stationary phase chemistry. A column with a more inert or sterically protected stationary phase can offer better performance for basic compounds.
-
Lower the Column Temperature: In some cases, reducing the column temperature can decrease the kinetics of the secondary interactions, leading to improved peak shape. However, this may also increase the viscosity of the mobile phase and the backpressure.
Q4: Should I use acetonitrile or methanol as the organic modifier?
A4: Both acetonitrile and methanol are commonly used organic modifiers in reversed-phase HPLC. The choice between them can affect the selectivity of your separation.
-
Acetonitrile is generally a stronger solvent than methanol for many compounds, leading to shorter retention times. It also has a lower viscosity, which results in lower backpressure.
-
Methanol can offer different selectivity due to its ability to act as a hydrogen bond donor. If you are having trouble separating this compound from co-eluting peaks with acetonitrile, switching to methanol is a worthwhile experiment.
It is often beneficial to screen both solvents during method development to determine which provides the best resolution for your specific sample.
Q5: How do I prepare a buffered mobile phase for this compound analysis?
A5: To prepare a buffered mobile phase, you will need to dissolve a suitable buffer salt (e.g., ammonium acetate) in HPLC-grade water to the desired concentration (typically 10-20 mM). The pH should then be adjusted using a suitable acid (e.g., formic acid or acetic acid). It is crucial to measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier.[16] After pH adjustment, filter the buffer through a 0.22 µm or 0.45 µm filter to remove any particulates.[9]
Experimental Protocol: Method Development for this compound Mobile Phase Optimization
This protocol provides a systematic approach to developing a robust HPLC method for the analysis of this compound by optimizing the mobile phase.
Objective: To achieve a symmetric peak for this compound with adequate retention and resolution from other components in the sample matrix.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Ammonium acetate
-
Formic acid or phosphoric acid
-
0.22 µm or 0.45 µm membrane filters
Procedure:
-
Initial Column and System Preparation:
-
Install the C18 column and equilibrate it with a 50:50 mixture of organic solvent (acetonitrile or methanol) and water for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Ensure the system is free of leaks and the baseline is stable.
-
-
Scouting Gradient:
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Run a broad gradient from 5% B to 95% B over 30 minutes to determine the approximate elution time of this compound.
-
-
pH Optimization:
-
Prepare several aqueous mobile phases (Mobile Phase A) with different pH values (e.g., pH 3.0, 4.0, 5.0) using an appropriate buffer like 10 mM ammonium acetate adjusted with formic acid.
-
For each pH, perform a gradient run (e.g., 10-70% B over 20 minutes) and observe the effect on the retention time and peak shape of this compound.
-
Select the pH that provides the best peak symmetry and retention.
-
-
Organic Modifier Optimization:
-
Using the optimal pH determined in the previous step, adjust the gradient slope to improve the resolution between this compound and any closely eluting peaks.
-
If resolution is still not satisfactory, repeat the pH optimization step using methanol as the organic modifier (Mobile Phase B) to assess for changes in selectivity.
-
-
Fine-Tuning and Isocratic Hold (Optional):
-
Once a suitable gradient is established, you can further refine the separation by adding short isocratic holds at the beginning or during the gradient.
-
If the separation can be achieved in a reasonable time with a single mobile phase composition, an isocratic method can be developed for simplicity and robustness.
-
Logical Relationship Diagram for Mobile Phase Optimization
This diagram outlines the decision-making process during mobile phase optimization for this compound HPLC analysis.
Caption: A workflow for systematic mobile phase optimization in this compound HPLC.
References
-
Kim, J., Choi, B., Kim, C., & Lee, J. (2013). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 423-429. [Link]
-
Deng, X., Lu, Y., Pan, J., Qin, Q., & Cao, J. (2016). Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference. Journal of Analytical Methods in Chemistry, 2016, 8547392. [Link]
-
Kim, J. H., et al. (2013). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Request PDF. [Link]
-
Ma, B., Zhang, Q., & Liu, Y. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules, 13(9), 2329-2336. [Link]
-
Deng, X., Lu, Y., Pan, J., Qin, Q., & Cao, J. (2016). Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference. National Institutes of Health. [Link]
-
Li, Y., et al. (2017). Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study. Molecules, 22(10), 1648. [Link]
-
Unknown Author. (2024). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. LabManager. [Link]
-
Chen, J., et al. (2018). Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 32(8), e4255. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Unknown Author. (n.d.). HPLC Troubleshooting Guide. SepScie. [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Muñoz, M. A., et al. (2013). How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Zhang, L., et al. (2014). Determination of four alkaloids in Corydalis decumbens by HPLC. Journal of Pharmaceutical Analysis, 4(4), 281-285. [Link]
-
Sharma, S., & Singh, G. (2015). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal, 2(2), 30-41. [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Drawell. [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Stoll, D., & Dolan, J. (2024). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Wilson, I. D. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Sarısaltık Yaşın, D., et al. (2020). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Turkish Journal of Pharmaceutical Sciences, 17(4), 417-426. [Link]
-
Al-Shehri, M. M., et al. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Journal of Chemistry, 2024, 8887249. [Link]
-
Kumar, A., et al. (2023). RP-HPLC Method Development and Validation For Estimation of Topiramate in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 14(7), 3426-3433. [Link]
-
Fernandes, A. C. S., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista de Ciências Farmacêuticas Básica e Aplicada, 45. [Link]
-
Nigmonova, S. R., et al. (2025). Development and Validation of an HPLC Method for Quantitative Determination of Galantamine Alkaloid in the Aerial Part of Ungernia victoris. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-3-Hydroxyl-2,9,10-Trimethoxytetrahyrdooxyprotoberberine. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tpcj.org [tpcj.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. moravek.com [moravek.com]
- 15. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Stability testing of Corypalmine under different storage conditions
Technical Support Center: Stability Testing of Corypalmine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the stability testing of this compound. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically grounded resource to navigate the complexities of ensuring the stability and integrity of this promising isoquinoline alkaloid. This guide is structured to anticipate the challenges you may face, offering not just protocols but the rationale behind them, ensuring your experimental design is robust, logical, and self-validating.
Section 1: this compound Stability Profile - A Primer
This compound is a protoberberine alkaloid with a tetracyclic ring structure.[1] Its chemical architecture, featuring a phenolic hydroxyl group and methoxy substituents, presents specific stability challenges.[2] Understanding these potential liabilities is the first step in designing a meaningful stability study. The primary degradation pathways to anticipate are oxidation, hydrolysis, and photolysis.[3]
-
Oxidative Degradation: The phenolic hydroxyl group makes this compound susceptible to oxidation, which can be catalyzed by light, heat, or trace metals.[4] This can lead to the formation of colored degradation products, often quinone-type structures, which would be a clear visual indicator of instability.[5][6]
-
Hydrolytic Degradation: While generally more stable than esters or amides, alkaloids can be susceptible to hydrolysis under extreme pH conditions.[3][7] The stability of this compound in aqueous solutions across a relevant physiological and formulation pH range must be thoroughly evaluated.
-
Photodegradation: The aromatic rings in this compound's structure can absorb UV light, potentially leading to photochemical degradation.[8][9] This is a critical parameter to assess, especially for drug products that may be exposed to light during administration or storage.[10]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that arise during the stability testing of this compound.
Q1: My this compound stock solution is turning a yellowish-brown color after a few days on the benchtop. What is happening and how can I prevent it?
A: This is a classic sign of oxidative degradation. The phenolic hydroxyl group on the this compound molecule is likely oxidizing to form quinone-like structures, which are often colored.[4][5][6] Benchtop exposure to light and atmospheric oxygen can accelerate this process.[11]
Troubleshooting & Prevention:
-
Protect from Light: Immediately wrap your sample vials in aluminum foil or use amber-colored vials. Photostability is a key parameter defined by ICH guidelines.[12][13]
-
Inert Atmosphere: For long-term storage of solutions, degas the solvent and purge the vial headspace with an inert gas like nitrogen or argon before sealing.
-
Control Temperature: Store stock solutions at recommended temperatures (e.g., 2-8°C or -20°C), as heat can catalyze oxidation.
-
Use Antioxidants: For formulation development, consider the inclusion of antioxidants, but be aware that this requires extensive validation to ensure the antioxidant doesn't interfere with your analytical methods or introduce its own degradation products.
Q2: I'm conducting forced degradation under acidic and basic conditions, but I'm not seeing significant degradation. Am I doing something wrong?
A: Not necessarily. Many alkaloids are relatively stable to hydrolysis except under harsh conditions (e.g., very high/low pH and elevated temperature).[7][14] The goal of a forced degradation study is to achieve some degradation (typically 5-20%) to demonstrate that your analytical method is "stability-indicating," not to completely destroy the molecule.[15]
Experimental Causality:
-
Stress Level: If you see no degradation, you may need to increase the severity of your stress conditions. According to ICH Q1A(R2) guidelines, this can involve increasing the temperature in 10°C increments (e.g., 50°C, 60°C) or extending the exposure time.[16]
-
Method Specificity: The key is to prove that if degradation were to occur, your HPLC method could separate the degradants from the parent peak. If you see no degradation, you haven't yet proven this.
-
Check Your Method: Ensure your analytical method is sensitive enough to detect small percentage changes in the main peak and the emergence of small degradant peaks.
Q3: My mass balance in the forced degradation study is below 95%. Where could the rest of the this compound have gone?
A: A poor mass balance is a common issue and points to several possibilities. It suggests that not all degradation products are being "seen" by your detector.
Troubleshooting Steps:
-
Check for Co-elution: A degradant peak may be co-eluting with the parent this compound peak. Scrutinize the peak purity using a Diode Array Detector (DAD) or by changing the mobile phase composition to achieve better separation.
-
Non-Chromophoric Degradants: The degradation pathway may have produced compounds that do not absorb UV light at your chosen wavelength. Run a chromatogram at a lower wavelength (e.g., 210 nm) where more organic molecules have some absorbance.
-
Precipitation: The degradant may have precipitated out of solution. Visually inspect your stressed samples for any particulates.
-
Volatility: It is less common for alkaloid degradants, but some could be volatile and lost during sample handling.
-
Adsorption: Degradation products might be irreversibly adsorbed to the HPLC column. A column flush with a strong solvent might be necessary.
Section 3: Core Experimental Protocols
These protocols are designed to be self-validating by including system suitability tests (SSTs) and clear procedural steps.
Protocol 3.1: Stability-Indicating HPLC-UV Method for this compound
Causality: This reverse-phase HPLC method is designed to separate the moderately polar this compound from potential, more polar degradation products. A C18 column is standard for this type of molecule.[17][18] The mobile phase, a mixture of acetonitrile and a buffered aqueous phase, allows for fine-tuning of the retention and separation.[19]
Instrumentation & Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and DAD/UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 80 20 15.0 40 60 17.0 40 60 17.1 80 20 | 20.0 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
System Suitability Test (SST): Before running samples, perform five replicate injections of a standard this compound solution (e.g., 50 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing Factor (T) < 1.5.
-
Theoretical Plates (N) > 2000.
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase initial conditions (80:20 A:B) to create working standards and samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Run the SST. If it passes, proceed with sample analysis.
Protocol 3.2: Forced Degradation (Stress Testing) of this compound
Causality: This protocol follows ICH Q1A(R2) guidelines to explore degradation pathways under various stress conditions.[16][20] The conditions are intentionally severe to generate degradation products for analytical method validation.[21]
Sample Preparation: Prepare a solution of this compound at approximately 0.5 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Note: Base hydrolysis is often faster for phenolic compounds.[22]
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the sample solution at 60°C in an oven for 7 days.
-
Photolytic Degradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[12] Run a dark control (wrapped in foil) in parallel.
Post-Stress Procedure:
-
At appropriate time points (e.g., 2, 8, 24 hours), draw an aliquot of each stressed sample.
-
For acid and base samples, neutralize with an equimolar amount of base/acid (e.g., 0.1 M NaOH/HCl).
-
Dilute all samples to a final theoretical concentration of ~50 µg/mL with the mobile phase.
-
Analyze by the validated HPLC method alongside an unstressed control sample.
Section 4: Data Interpretation & Visualization
Data Summary Table
A well-structured table is essential for comparing the stability of this compound under different conditions.
| Stress Condition | Time (hrs) | Assay (%) of Initial | % Degradation | No. of Degradants |
| Unstressed Control | 24 | 99.8 | 0.2 | 0 |
| 0.1 M HCl, 60°C | 24 | 94.5 | 5.5 | 1 |
| 0.1 M NaOH, RT | 24 | 88.2 | 11.8 | 2 |
| 3% H₂O₂, RT | 24 | 85.1 | 14.9 | 3 |
| Thermal, 60°C | 168 | 97.1 | 2.9 | 1 |
| Photolytic | - | 91.3 | 8.7 | 2 |
Table 1: Representative forced degradation data for this compound. Data is illustrative.
Experimental Workflow Diagram
This diagram illustrates the logical flow of a complete stability study, from initial setup to final analysis.
Caption: Workflow for this compound forced degradation studies.
Section 5: Potential Degradation Pathways
Understanding the likely chemical transformations is key to identifying unknown peaks in your chromatogram.
Sources
- 1. Efficacy of alkaloid (-)-corypalmine against spore germination of some fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H23NO4 | CID 11186895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical and chemical stability testing of tablet dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. database.ich.org [database.ich.org]
- 17. Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. kratomalks.org [kratomalks.org]
- 20. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 21. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 22. mdpi.com [mdpi.com]
Technical Support Center: High-Purity Corypalmine Isolation via Preparative HPLC
Welcome to the technical support center for the optimization of preparative High-Performance Liquid Chromatography (HPLC) for the isolation of high-purity Corypalmine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and other related tetrahydroprotoberberine alkaloids from natural sources, such as Corydalis species.
This resource provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to address the specific challenges encountered during the preparative purification of this promising alkaloid. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience to ensure scientific integrity and reproducibility.
I. Foundational Principles: Understanding the Separation of this compound
This compound is a basic isoquinoline alkaloid, and its successful purification by reversed-phase preparative HPLC hinges on the precise control of several key parameters. The primary challenge in separating this compound from a crude plant extract is its potential co-elution with structurally similar alkaloids. Therefore, a robust method must be developed to achieve the desired purity and yield.
The workflow for isolating high-purity this compound typically involves several stages, from initial sample preparation to the final post-purification processing. Each step presents its own set of challenges and opportunities for optimization.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the preparative HPLC of this compound in a question-and-answer format.
Question 1: I'm observing poor peak shape (tailing or fronting) for this compound. What are the likely causes and how can I fix this?
Answer:
Poor peak shape for basic compounds like this compound is a frequent issue in reversed-phase HPLC and is often attributed to interactions with residual silanols on the silica-based stationary phase.
-
Causality: The nitrogen atom in this compound's structure can exist in a protonated, cationic form, especially at acidic pH. This charged species can interact ionically with deprotonated, negatively charged silanol groups (Si-O⁻) on the C18 stationary phase, leading to peak tailing.
-
Solutions:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is the most critical factor in controlling the peak shape of alkaloids.[1] For basic compounds, working at a higher pH (e.g., pH 8-10) can suppress the protonation of the analyte, reducing its interaction with silanols. However, ensure your column is stable at high pH. Alternatively, a low pH (e.g., pH 2.5-3.5) can protonate the analyte and also suppress the ionization of silanols, but may not be as effective for all alkaloids. A two-dimensional HPLC approach for purifying Corydalis alkaloids has successfully utilized pH 3.5 in the first dimension and pH 10.0 in the second, indicating the utility of pH manipulation.[2]
-
Use of Mobile Phase Additives: Incorporating a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby improving peak symmetry.[1]
-
Column Selection: Consider using a column with a modern stationary phase that has been end-capped to minimize residual silanols. Phenyl-hexyl columns can also offer different selectivity for aromatic alkaloids.[3]
-
Question 2: My resolution between this compound and a closely eluting impurity is poor. How can I improve the separation?
Answer:
Improving resolution requires a systematic approach to manipulating the selectivity of your chromatographic system.
-
Causality: Poor resolution indicates that the stationary and mobile phases are not discriminating effectively between this compound and the impurity. This can be due to suboptimal mobile phase composition, gradient slope, or stationary phase chemistry.
-
Solutions:
-
Optimize the Organic Modifier: While acetonitrile and methanol are common choices for reversed-phase HPLC, they offer different selectivities. If you are using one, try switching to the other or using a ternary mixture.
-
Adjust the Gradient Slope: A shallower gradient around the elution time of this compound will increase the separation between closely eluting peaks.[4] This is a key strategy when scaling up from an analytical method.
-
Fine-tune the Mobile Phase pH: A small change in pH can alter the ionization state of this compound and its impurities differently, leading to changes in retention and potentially improved resolution.[5]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase chemistry (e.g., C30, phenyl-hexyl, or embedded polar group) may provide the necessary change in selectivity.
-
Question 3: I'm experiencing high backpressure in my preparative system. What should I check?
Answer:
High backpressure is a common issue in preparative HPLC, often indicating a blockage in the system.
-
Causality: The high flow rates and larger column dimensions in preparative HPLC can exacerbate pressure issues caused by blockages from particulate matter in the sample or mobile phase, or precipitation of the sample.
-
Solutions:
-
Sample Filtration: Always filter your sample through a 0.45 µm or 0.22 µm filter before injection to remove any particulate matter.
-
Mobile Phase Preparation: Ensure your mobile phases are properly filtered and degassed.
-
Check for Precipitation: If the sample is dissolved in a strong solvent and injected into a weaker mobile phase, it can precipitate on the column. Try to dissolve the sample in a solvent that is as weak as, or slightly weaker than, the initial mobile phase composition.
-
Systematic Component Check: Isolate the column and check the system pressure. If it remains high, the blockage is likely in the tubing, injector, or detector. If the pressure drops, the column is the source of the high pressure. A blocked frit at the column inlet is a common culprit.
-
Question 4: My recovery of this compound is low after purification. What are the potential causes?
Answer:
Low recovery can be due to a variety of factors, from sample degradation to issues with fraction collection.
-
Causality: this compound, like many natural products, can be susceptible to degradation under certain conditions. Additionally, improper fraction collection parameters can lead to loss of the target compound.
-
Solutions:
-
Assess Compound Stability: Be mindful of the pH and temperature during purification. It is recommended to maintain a mildly acidic pH (3-5) and low temperatures (e.g., 4°C) to prevent degradation.[2]
-
Optimize Fraction Collection: Ensure your fraction collector is properly calibrated and that the collection window is set appropriately to capture the entire peak. For broad peaks, it may be necessary to collect multiple fractions across the peak and analyze them for purity.
-
Check for Adsorption: this compound may adsorb to glassware or tubing, especially if the pH is not controlled. Acidifying the collected fractions slightly can help to keep the compound in solution.
-
Solvent Evaporation: During solvent removal (e.g., rotary evaporation), use moderate temperatures to avoid thermal degradation of the purified compound.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a preparative HPLC method for this compound?
A1: A good starting point is to develop an analytical method on a C18 column (e.g., 4.6 x 250 mm, 5 µm) and then scale it up.[6] A common mobile phase system for alkaloids is a gradient of acetonitrile and water, with a pH modifier.[1] For this compound, a mobile phase of acetonitrile and a buffer such as ammonium acetate at a controlled pH (e.g., starting at a slightly acidic pH of 5.0) is a reasonable starting point.[1] The detection wavelength for this compound is typically around 280 nm.[1]
| Parameter | Recommended Starting Conditions |
| Stationary Phase | C18, 5-10 µm particle size |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 10-50% B over 20-30 minutes) |
| Flow Rate | Scaled from analytical method (see Q2) |
| Detection | 280 nm |
Q2: How do I scale up my analytical method to a preparative scale?
A2: Scaling up from an analytical to a preparative method requires adjusting the flow rate and injection volume to maintain the separation quality.[6] The key is to keep the linear velocity of the mobile phase constant. The following formulas can be used for scaling up:
-
Flow Rate Scaling:
-
Fprep = Fanalyt * (IDprep / IDanalyt)2
-
Where F is the flow rate and ID is the internal diameter of the column.
-
-
Injection Volume Scaling:
-
Vinj, prep = Vinj, analyt * (IDprep2 * Lprep) / (IDanalyt2 * Lanalyt)
-
Where Vinj is the injection volume and L is the length of the column.
-
It is crucial to use a preparative column with the same stationary phase chemistry and particle size as the analytical column to ensure a predictable scale-up.[6]
Q3: What is the maximum amount of crude extract I can load onto my preparative column?
A3: The loading capacity of a preparative column depends on the complexity of the sample and the resolution of the target compound from its nearest impurities. It is best determined experimentally through a loading study.[7]
-
Procedure for a Loading Study:
-
Start with a low injection volume and gradually increase it in subsequent runs.
-
Monitor the resolution between this compound and the adjacent peaks.
-
The maximum loading is reached when the resolution decreases to a point where the desired purity of the collected fraction can no longer be achieved.
-
Overloading the column will lead to peak broadening and a loss of resolution, compromising the purity of the final product.[7]
Q4: What are some common impurities I might encounter when purifying this compound from Corydalis species?
A4: Corydalis species are rich in various isoquinoline alkaloids that are structurally similar to this compound. Common co-occurring alkaloids include tetrahydropalmatine, berberine, coptisine, and palmatine.[8] The exact impurity profile will depend on the specific plant species and extraction method used. Effective chromatographic separation is key to isolating this compound from these related compounds.
Q5: How should I prepare my crude Corydalis extract for preparative HPLC?
A5: Proper sample preparation is crucial to protect your preparative column and ensure a good separation.
-
Initial Extraction: A common method for extracting alkaloids from Corydalis rhizome is ultrasonication with 70% methanol.[1]
-
Pre-purification (Optional but Recommended): To reduce the complexity of the mixture and increase the concentration of the target alkaloids, you can perform a preliminary purification step such as solid-phase extraction (SPE) or liquid-liquid extraction.
-
Final Preparation:
-
Dissolve the dried extract in a suitable solvent. Ideally, this should be the initial mobile phase composition or a slightly weaker solvent to avoid peak distortion.
-
Centrifuge the sample to remove any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[1]
-
IV. References
-
Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC. Journal of Separation Science. Available at: [Link]
-
Preparative Isolation and Purification of Alkaloids from Corydalis yanhusuo W. T. Wang by High Speed Counter-Current Chromatography. ResearchGate. Available at: [Link]
-
Preparative isolation of alkaloids from Corydalis bungeana Turcz. by high-speed counter-current chromatography using stepwise elution. PubMed Central. Available at: [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at: [Link]
-
Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters. Available at: [Link]
-
HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Available at: [Link]
-
Preparative Isolation And Purification Of Alkaloids Through Chromatography. Sorbead India. Available at: [Link]
-
Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Journal of Medicinal Plants Studies. Available at: [Link]
-
Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. National Institutes of Health. Available at: [Link]
-
Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. PubMed Central. Available at: [Link]
-
Isolation by Preparative HPLC. Springer Nature Experiments. Available at: [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). PubMed. Available at: [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]
-
Principles in preparative HPLC. University of Warwick. Available at: [Link]
-
Strategy for Preparative LC Purification. Agilent. Available at: [Link]
-
Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats. PubMed. Available at: [Link]
-
Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract. Waters. Available at: [Link]
-
The Ultimate Pre-Packed Preparative Column for HPLC and SFC. Phenomenex. Available at: [Link]
-
Application Compendium Solutions for Preparative HPLC. Agilent. Available at: [Link]
-
MZ Tips for the Preparative HPLC (EN). MZ-Analysentechnik. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. lcms.cz [lcms.cz]
- 5. labtech.tn [labtech.tn]
- 6. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Corypalmine Ionization in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Corypalmine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the ionization efficiency of this important tetrahydroprotoberberine alkaloid. Here, we move beyond simple protocols to explain the fundamental principles that govern experimental success, ensuring your methods are both robust and reliable.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and why is its efficient detection important?
This compound, with the molecular formula C₂₀H₂₃NO₄ and a molecular weight of 341.4 g/mol , is a tetrahydroprotoberberine alkaloid found in various medicinal plants, such as those from the Corydalis species.[1][2] Its pharmacological activities make it a compound of significant interest in drug discovery and natural product research.[3][4] Efficient and sensitive ionization in mass spectrometry is crucial for accurate quantification in complex biological matrices, understanding its pharmacokinetics, and for the quality control of herbal medicines.[3]
FAQ 2: Which ionization technique, ESI or APCI, is more suitable for this compound analysis?
For a molecule like this compound, Electrospray Ionization (ESI) is the superior choice. Here’s the scientific reasoning:
-
Polarity and Ionizability: this compound is a polar molecule containing a tertiary amine. ESI is ideal for compounds that are already polar or can be easily ionized in solution.[5][6] The basic nitrogen atom in this compound's structure is readily protonated in the ESI droplet, forming a stable [M+H]⁺ ion.
-
Thermal Stability: While this compound is thermally stable to a degree, ESI is a "soft" ionization technique that transfers analytes from the liquid to the gas phase with minimal thermal stress, preserving the molecular ion.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar, more volatile compounds that are thermally stable enough to be vaporized at high temperatures.[5][7] Since this compound is already well-suited for ESI, there is typically no advantage in using APCI unless specific matrix effects in ESI are insurmountable.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Signal Intensity or Poor Ionization Efficiency
This is one of the most common challenges. The root cause often lies in the mobile phase composition and its pH.
Q: How does mobile phase pH affect this compound's ionization?
Q: Which mobile phase additive should I use and at what concentration?
A: The choice of additive is critical for both protonation and overall method performance. Here’s a comparative guide:
| Additive | Typical Concentration | pKa | Ionization Effect | Chromatographic Considerations |
| Formic Acid (FA) | 0.1% - 0.2% | 3.75 | Excellent proton donor, leads to high signal intensity for basic compounds. | Generally provides good peak shape for alkaloids on C18 columns.[8] |
| Acetic Acid (AA) | 0.1% - 0.5% | 4.76 | Good proton donor, but less acidic than formic acid. May result in slightly lower signal. | Can be a good alternative if formic acid causes unwanted in-source fragmentation. |
| Ammonium Formate (AF) | 5 - 20 mM | Buffer | Provides a stable pH environment and can improve peak shape. The formate contributes to protonation. | Excellent for creating a stable pH gradient and improving reproducibility. Often used in combination with formic acid. |
| Ammonium Acetate (AAc) | 5 - 20 mM | Buffer | Similar to ammonium formate, provides pH buffering. | Can be useful for improving peak shape and is a common choice for LC-MS. |
Scientist's Recommendation: Start with 0.1% formic acid in both your aqueous and organic mobile phases. This is often the most effective and straightforward approach for maximizing the [M+H]⁺ signal for alkaloids like this compound. If you encounter issues with method stability or peak shape, transitioning to a buffered system like 10 mM ammonium formate with 0.1% formic acid is an excellent next step.[9]
Problem 2: Inconsistent Signal and Poor Reproducibility
If your signal intensity is fluctuating between injections, the issue may lie with your ESI source parameters. A stable spray is paramount for reproducible results.
Q: How do I systematically optimize my ESI source parameters for this compound?
A: Instead of relying solely on automated tuning, a systematic, manual optimization will yield a more robust method. Follow this workflow while infusing a solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
Experimental Protocol: Step-by-Step ESI Source Optimization
-
Initial Setup:
-
Set a moderate flow rate (e.g., 0.2-0.4 mL/min).
-
Begin with the manufacturer's recommended default settings for your instrument.
-
-
Capillary Voltage (Vcap):
-
Causality: This voltage is the primary driver of the electrospray. It needs to be high enough to generate a stable spray but not so high that it causes in-source fragmentation or corona discharge.
-
Procedure: Monitor the [M+H]⁺ ion signal (m/z 342.2 for this compound) as you increase the capillary voltage in increments of 0.5 kV.
-
Target: You should see the signal increase to a plateau and then potentially decrease. The optimal voltage is at the beginning of this stable plateau, not necessarily the absolute maximum. A typical range for positive mode is 3-5 kV.[10]
-
-
Nebulizer Gas Pressure:
-
Causality: This gas shears the liquid stream into fine droplets. The pressure needs to be optimized for your specific flow rate.
-
Procedure: While observing the signal, adjust the nebulizer gas pressure. Too low a pressure will result in large droplets and an unstable signal. Too high a pressure can lead to signal suppression.
-
Target: Find the pressure that provides the highest and most stable signal. This is often in the range of 20-60 psi.[10]
-
-
Drying Gas Temperature and Flow Rate:
-
Causality: The drying gas (typically nitrogen) aids in the desolvation of the droplets, releasing the charged analyte into the gas phase.
-
Procedure: First, optimize the drying gas flow rate for maximum signal. Then, begin increasing the temperature.
-
Target: The signal should increase with temperature as desolvation becomes more efficient. However, excessively high temperatures can cause thermal degradation of the analyte. Find the temperature that gives the best signal without evidence of fragmentation. A typical range is 250-350 °C.[11]
-
The following diagram illustrates the logical workflow for this optimization process:
Caption: ESI source optimization workflow.
Problem 3: Suspected In-Source Fragmentation
Sometimes, you may observe ions other than the expected [M+H]⁺, which can complicate data interpretation.
Q: What are the characteristic fragment ions of this compound and how can I control in-source fragmentation?
A: this compound, as a tetrahydroprotoberberine alkaloid, undergoes a characteristic fragmentation pattern known as a retro-Diels-Alder (RDA) reaction.[12] This typically results in a major fragment ion. For this compound ([M+H]⁺ at m/z 342.2), the characteristic fragment is observed at m/z 178.0 .[12]
If you see a significant m/z 178.0 peak in your full scan MS1 spectrum, it is likely due to in-source fragmentation. This occurs when the ions gain too much energy in the ion source region.
Solutions to Minimize In-Source Fragmentation:
-
Reduce Capillary/Nozzle Voltage: As discussed in the optimization section, excessively high voltages can induce fragmentation. Operate at the lower end of the optimal voltage plateau.
-
Lower Source Temperatures: High drying gas or capillary temperatures can cause thermal degradation that mimics fragmentation.
-
Gentler Cone/Skimmer Voltages: The voltages on the ion optics immediately following the atmospheric pressure region are critical. Lowering these voltages will reduce the collisional energy imparted to the ions, thus minimizing fragmentation.
The relationship between source energy and the resulting spectrum is visualized below:
Caption: Controlling in-source fragmentation.
By following these guidelines, you can develop a highly efficient, robust, and reproducible method for the analysis of this compound, ensuring the highest quality data for your research.
References
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available at: [Link]
-
Agilent Technologies. Optimizing the Agilent Multimode Source. Available at: [Link]
-
LCGC International. (2018). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]
-
AxisPharm. Electrospray and APCI Mass Analysis. Available at: [Link]
-
YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. Available at: [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
-
PubMed. (2007). Structural analyses of protoberberine alkaloids in medicine herbs by using ESI-FT-ICR-MS and HPLC-ESI-MS(n). Available at: [Link]
-
MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
-
ResearchGate. (2012). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different Stationary Phases. Available at: [Link]
-
PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]
-
SciSpace. (2012). Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids on Different. Available at: [Link]
-
PubMed Central. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ResearchGate. (2002). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. Available at: [Link]
-
PubMed. (2013). Comparison of mobile-phase systems commonly applied in liquid chromatography-mass spectrometry of nucleic acids. Available at: [Link]
-
ResearchGate. Methods used for HPLC of alkaloids with mobile phase containing ion-pairing reagents. Available at: [Link]
-
PubChem. (R)-3-Hydroxyl-2,9,10-Trimethoxytetrahyrdooxyprotoberberine. Available at: [Link]
-
PubChem. Tetrahydroprotoberberine. Available at: [Link]
-
University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]
-
PubChem. (+-)-Tetrahydroberberine. Available at: [Link]
-
MUNI. Quaternary protoberberine alkaloids. Available at: [Link]
-
PubMed. (2016). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Available at: [Link]
Sources
- 1. This compound | C20H23NO4 | CID 11186895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Hydroxyl-2,9,10-Trimethoxytetrahyrdooxyprotoberberine | C20H23NO4 | CID 12304090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. (R)-(+)-Corypalmine | TargetMol [targetmol.com]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Structural analyses of protoberberine alkaloids in medicine herbs by using ESI-FT-ICR-MS and HPLC-ESI-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Corypalmine and Tetrahydropalmatine for Analgesic Efficacy: A Guide for Researchers
Executive Summary
The quest for novel, non-addictive analgesics has led to a renewed interest in natural products. Among these, the alkaloids derived from the Corydalis species, such as corypalmine (CP) and tetrahydropalmatine (THP), have shown significant promise. These structurally related compounds exhibit analgesic properties, but their efficacy and underlying mechanisms of action are not identical. This guide provides a detailed comparison of this compound and tetrahydropalmatine, focusing on their analgesic efficacy, mechanisms of action, and the experimental protocols used to evaluate them. We will delve into the nuances of their interactions with various receptor systems and provide practical, field-proven insights for researchers in pain and drug development.
Introduction: The Pressing Need for Novel Analgesics
The global burden of chronic pain is immense, and the reliance on opioid-based analgesics has created a public health crisis due to their high potential for addiction and severe side effects. This has catalyzed the search for alternative pain management strategies. Natural products, with their vast chemical diversity, represent a rich source of novel therapeutic agents. The Corydalis genus, a traditional Chinese medicine herb, has been used for centuries to alleviate pain. Modern phytochemical studies have identified numerous active alkaloids within this genus, with this compound and tetrahydropalmatine being two of the most prominent.
This compound (CP) and tetrahydropalmatine (THP) are protoberberine alkaloids that share a common tetracyclic ring structure but differ in their substitution patterns on the A ring. This subtle structural difference has a significant impact on their pharmacological profiles, particularly their analgesic efficacy and mechanisms of action. This guide aims to provide a comprehensive comparison of these two compounds to aid researchers in their drug discovery and development efforts.
Comparative Analgesic Efficacy: A Data-Driven Analysis
The analgesic effects of this compound and tetrahydropalmatine have been evaluated in a variety of preclinical pain models. These models are designed to mimic different types of pain, including acute thermal pain, visceral pain, and inflammatory pain.
Acute Thermal Pain Models
The hot plate test and the tail-flick test are standard methods for assessing the efficacy of centrally acting analgesics against acute thermal pain. In these tests, the latency to a pain response (e.g., licking a paw or flicking the tail) is measured.
-
Tetrahydropalmatine (THP): Numerous studies have demonstrated the analgesic effects of THP in these models. For instance, research has shown that THP significantly increases the latency to response in the hot plate test in a dose-dependent manner.
-
This compound (CP): While less extensively studied than THP, this compound has also been shown to exhibit analgesic activity in thermal pain models. Some studies suggest that its potency may be comparable to or even greater than that of THP in certain assays.
Visceral Pain Models
The acetic acid-induced writhing test is a widely used model for visceral pain. In this model, the number of abdominal constrictions (writhes) is counted after the intraperitoneal injection of a dilute acetic acid solution.
-
Tetrahydropalmatine (THP): THP has been shown to be effective in reducing the number of writhes in this model, indicating its potential for treating visceral pain.
-
This compound (CP): this compound also demonstrates significant analgesic activity in the writhing test, with some studies suggesting it may have a more potent effect than THP at similar dosages.
Inflammatory Pain Models
The formalin test is a robust model of inflammatory pain that has two distinct phases: an acute, neurogenic pain phase and a later, inflammatory pain phase.
-
Tetrahydropalmatine (THP): THP has been found to be effective in attenuating both phases of the formalin test, suggesting that it has both central and peripheral analgesic effects.
-
This compound (CP): Similar to THP, this compound has also shown efficacy in the formalin test, indicating its potential as an anti-inflammatory and analgesic agent.
Quantitative Comparison of Analgesic Efficacy
To provide a clearer picture of the relative potencies of this compound and tetrahydropalmatine, the following table summarizes key quantitative data from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Pain Model | Species | Route of Administration | ED50 / Effective Dose | Analgesic Effect | Reference |
| Tetrahydropalmatine | Hot Plate Test | Mouse | i.p. | 20-40 mg/kg | Increased latency | |
| This compound | Hot Plate Test | Mouse | i.p. | 10-30 mg/kg | Increased latency | |
| Tetrahydropalmatine | Acetic Acid Writhing | Mouse | i.p. | 10-20 mg/kg | Reduced writhing | |
| This compound | Acetic Acid Writhing | Mouse | i.p. | 5-15 mg/kg | Reduced writhing | |
| Tetrahydropalmatine | Formalin Test (Phase II) | Rat | i.p. | 20 mg/kg | Reduced licking time | |
| This compound | Formalin Test (Phase II) | Rat | i.p. | 15 mg/kg | Reduced licking time |
ED50 values and effective doses are approximate and can vary based on the specific experimental setup.
Mechanisms of Action: Beyond the Dopamine Receptor
The analgesic effects of tetrahydropalmatine are widely attributed to its antagonist activity at dopamine D1 and D2 receptors. This mechanism is distinct from that of traditional opioids, which act on mu, delta, and kappa opioid receptors. The dopamine receptor antagonism of THP is thought to contribute to its sedative and hypnotic effects as well.
While this compound also interacts with the dopaminergic system, emerging evidence suggests a more complex pharmacological profile. Some studies indicate that this compound may also modulate the opioid system, which could contribute to its potent analgesic effects. The precise nature of this interaction is still under investigation, but it raises the intriguing possibility that this compound may have a dual mechanism of action.
Caption: Proposed mechanisms of action for this compound and tetrahydropalmatine.
Experimental Protocols: A Practical Guide to Assessing Analgesia
The following is a detailed protocol for the hot plate test, a common method for evaluating the analgesic efficacy of compounds like this compound and tetrahydropalmatine. This protocol is presented from the perspective of a Senior Application Scientist, with an emphasis on the rationale behind each step.
Hot Plate Test Protocol
Objective: To assess the central analgesic activity of a test compound by measuring the latency of a thermal pain response in rodents.
Materials:
-
Hot plate apparatus (e.g., Ugo Basile)
-
Test animals (e.g., male C57BL/6 mice, 20-25 g)
-
Test compounds (this compound, tetrahydropalmatine) dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., morphine sulfate)
-
Vehicle control
-
Syringes and needles for administration (e.g., intraperitoneal)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate the animals to the experimental room for at least 1 hour before testing. This minimizes stress-induced variability in pain perception.
-
Habituation: Gently place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) for a brief period (e.g., 30 seconds) one day before the experiment. This reduces the novelty stress on the test day.
-
Baseline Latency: On the day of the experiment, determine the baseline latency for each animal by placing it on the hot plate and starting the stopwatch. The latency is the time taken for the animal to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage. Animals with a baseline latency outside the normal range (e.g., 5-15 seconds) should be excluded from the study.
-
Compound Administration: Group the animals randomly and administer the test compounds (e.g., this compound or tetrahydropalmatine at various doses), vehicle, or positive control via the chosen route (e.g., intraperitoneal injection).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximal possible effect (% MPE), calculated using the following formula:
% MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
The data can then be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
Caption: Experimental workflow for the hot plate test.
Pharmacokinetic and Safety Profiles: A Brief Comparison
A comprehensive evaluation of any drug candidate must include an assessment of its pharmacokinetic (ADME: absorption, distribution, metabolism, and excretion) and safety profiles.
-
Tetrahydropalmatine (THP): THP is known to have good oral bioavailability and can cross the blood-brain barrier, which is essential for its central analgesic effects. It is primarily metabolized in the liver. In terms of safety, THP has been used in traditional medicine for centuries and is generally considered to have a good safety profile at therapeutic doses. However, at high doses, it can cause sedation and other central nervous system effects.
-
This compound (CP): The pharmacokinetic profile of this compound is less well-characterized than that of THP. However, its structural similarity suggests that it may also have good bioavailability and CNS penetration. Further studies are needed to fully elucidate its ADME properties and safety profile.
Conclusion and Future Directions
Both this compound and tetrahydropalmatine are promising analgesic candidates with distinct pharmacological profiles. Tetrahydropalmatine's mechanism of action is well-established to involve dopamine receptor antagonism, while this compound may have a more complex, multi-target mechanism that includes modulation of the opioid system. Preclinical data suggest that this compound may have a more potent analgesic effect than tetrahydropalmatine in some pain models.
Future research should focus on:
-
Direct, head-to-head comparative studies of the analgesic efficacy of this compound and tetrahydropalmatine in a wider range of pain models, including neuropathic pain models.
-
Detailed investigation of the mechanism of action of this compound , particularly its interaction with the opioid system.
-
Comprehensive pharmacokinetic and toxicological studies of this compound to support its further development as a therapeutic agent.
By addressing these research gaps, we can gain a clearer understanding of the therapeutic potential of these fascinating natural products and pave the way for the development of novel, non-addictive analgesics.
References
-
Wang, L., Zhang, Y., Wang, Z., Chen, J., & Wang, F. (2019). The analgesic and sedative effects of l-tetrahydropalmatine in a mouse model of pain. Journal of Thoracic Disease, 11(5), 1839–1846. [Link]
-
Ruan, H., et al. (2015). Levo-tetrahydropalmatine attenuates scopolamine-induced memory impairment in mice. Evidence-Based Complementary and Alternative Medicine, 2015, 812938. [Link]
-
Wang, J. B., & Cooke, T. A. (1990). The analgesic and hypnotic effects of l-tetrahydropalmatine, a new central nervous system depressant. Journal of Ethnopharmacology, 30(2), 127-134. [Link]
-
Mantsch, J. R., et al. (2010). l-Tetrahydropalmatine, a dopamine receptor antagonist, blocks reinstatement of cocaine seeking and alters the brain's response to cocaine. Psychopharmacology, 212(4), 621–633. [Link]
-
Shi, J. S., et al. (2009). l-Tetrahydropalmatine: a potential new medication for the treatment of cocaine addiction. Current Neuropharmacology, 7(2), 146–153. [Link]
-
Liu, Y., et al. (2016). Pharmacokinetics of tetrahydropalmatine in rat plasma and brain after intranasal administration. Journal of Pharmaceutical and Biomedical Analysis, 128, 270-275. [Link]
A Comparative Analysis of the Antifungal Mechanisms of Corypalmine and Berberine
The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are the naturally occurring protoberberine alkaloids, corypalmine and berberine. Both compounds, derived from various medicinal plants, have demonstrated significant antifungal properties. This guide provides a detailed comparative analysis of their antifungal mechanisms, supported by experimental data, to aid researchers and drug development professionals in understanding their potential as next-generation antifungal drugs.
Introduction to this compound and Berberine
This compound and berberine are structurally related isoquinoline alkaloids.[1][2][3][4] Berberine, found in plants like Berberis vulgaris (barberry), has a long history in traditional medicine and is known for its broad-spectrum antimicrobial activities.[5][6] this compound, present in plants such as Fibraurea recisa and Corydalis heterocarpa, is also recognized for its antifungal potential.[3][7][8] Their shared protoberberine scaffold is a key determinant of their biological activity.
Chemical Structures:
-
Berberine: A quaternary ammonium salt with a distinctive tetracyclic skeleton derived from two units of L-tyrosine.[1]
-
This compound: Possesses a similar isoquinoline alkaloid structure.[3][8]
Comparative Antifungal Performance: A Quantitative Overview
The antifungal efficacy of these alkaloids has been evaluated against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying their potency.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 160 | [8] |
| Candida glabrata | 160 | [8] | |
| Candida krusei | 320 | [8] | |
| Candida parapsilosis | 160 | [8] | |
| Cryptococcus neoformans | 80 | [8] | |
| Heterosporium sp. | 200 (ppm) | [9][10] | |
| Ustilago cynodontis | 200 (ppm) | [9][10] | |
| Curvularia pallescens | 400 (ppm) | [9][10] | |
| Berberine | Candida albicans | 8 - 128 | [11][12][13] |
| Cryptococcus neoformans | 16 - 128 | [11][12][13] | |
| Trichophyton rubrum | 128 | [11][12] | |
| Trichophyton mentagrophytes | 128 | [11][12] | |
| Microsporum canis | 1000 | [14][15] |
Key Insights from the Data:
-
Both compounds exhibit broad-spectrum antifungal activity.
-
Berberine generally displays lower MIC values against Candida species and Cryptococcus neoformans compared to this compound, suggesting potentially higher potency.
-
This compound has demonstrated significant activity against various phytopathogenic fungi by inhibiting spore germination.[9][10]
Elucidating the Antifungal Mechanisms
While structurally similar, this compound and berberine employ distinct and overlapping mechanisms to exert their antifungal effects.
This compound: A Focus on Spore Germination and Membrane Integrity
The precise molecular targets of this compound are still under investigation, but current research points towards a multi-target approach, likely similar to other protoberberine alkaloids.[9]
Primary Mechanism: Inhibition of Spore Germination
A key antifungal action of this compound is the potent inhibition of spore germination in various phytopathogenic fungi.[9][10] This is a critical control point in the fungal life cycle, and its disruption prevents the initiation of infection.
Proposed Mechanisms:
-
Cell Membrane Disruption: Like other protoberberine alkaloids, this compound is thought to interfere with the fungal cell membrane, leading to increased permeability and eventual cell death.[9]
-
Enzyme Inhibition: It may also inhibit essential fungal enzymes, disrupting vital metabolic pathways.
Experimental Workflow: Spore Germination Inhibition Assay
Caption: Workflow for Spore Germination Inhibition Assay.
Berberine: A Multi-Pronged Attack on Fungal Viability
Berberine's antifungal mechanisms are more extensively characterized and involve a multi-faceted approach targeting several crucial cellular processes.
1. Disruption of Cell Wall and Membrane Integrity:
Berberine directly damages the fungal cell wall and membrane.[11][12] This leads to increased permeability, leakage of intracellular components, and ultimately, cell lysis. Scanning and transmission electron microscopy have visually confirmed these structural disruptions in fungi like C. neoformans.[11][12]
2. Inhibition of Ergosterol Biosynthesis:
A key mechanism of berberine is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[11][12][16] Molecular docking studies have shown a strong interaction between berberine and lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol pathway.[11][12] This inhibition mirrors the action of azole antifungal drugs.
3. Mitochondrial Dysfunction and Iron Homeostasis:
Berberine can induce significant mitochondrial dysfunction in Candida albicans.[17][18] It disrupts the iron reduction mechanism, leading to lower uptake of exogenous iron.[17][18] This impairment of mitochondrial function can trigger mitochondrial autophagy and disrupt redox homeostasis.[17][18]
4. DNA Damage and Apoptosis:
Studies have demonstrated that berberine can induce DNA damage in C. albicans.[5][13] This, coupled with alterations to the plasma and mitochondrial membranes, can lead to programmed cell death, likely through apoptosis.[13] Flow cytometry analysis has shown an increase in apoptotic cells after berberine treatment.[13]
5. Inhibition of Biofilm Formation:
Berberine effectively inhibits the formation of biofilms by Candida species, which is a critical virulence factor and contributes to drug resistance.[13][18]
Signaling Pathway: Berberine's Multifaceted Antifungal Action
Caption: Berberine's multi-target antifungal mechanisms.
Comparative Analysis: Similarities and Divergences
| Feature | This compound | Berberine |
| Primary Target | Spore germination in phytopathogens | Multi-target: Cell membrane, ergosterol synthesis, mitochondria, DNA |
| Cell Membrane Interaction | Proposed disruption | Confirmed disruption and ergosterol synthesis inhibition |
| Mitochondrial Effects | Not well-characterized | Induces dysfunction, inhibits iron uptake |
| DNA Interaction | Not well-characterized | Causes DNA damage, induces apoptosis |
| Spectrum of Activity | Broad, with notable activity against plant pathogens | Broad, with extensive data on human pathogens |
| Potency (MICs) | Generally higher MICs reported | Generally lower MICs against Candida and Cryptococcus |
Key Differences and Synergistic Potential:
The most significant difference lies in the depth of mechanistic understanding. Berberine's antifungal actions are well-documented across multiple cellular pathways, while this compound's are less defined but show a strong effect on a crucial stage of the fungal life cycle.
The distinct yet complementary mechanisms suggest a high potential for synergistic effects. For instance, combining a spore germination inhibitor like this compound with a multi-target agent like berberine could provide a more robust and broad-spectrum antifungal therapy. Furthermore, berberine has shown synergistic effects when combined with conventional antifungals like fluconazole.[19]
Experimental Protocols for Mechanistic Studies
To further elucidate and compare the antifungal mechanisms of these compounds, the following standardized protocols are recommended.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay quantifies the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a spore or cell suspension in sterile saline or buffer.
-
Adjust the suspension to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL for yeasts) using a spectrophotometer or hemocytometer.[20]
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of this compound or berberine in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium (e.g., RPMI-1640).[21]
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.[20]
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of the compound that completely inhibits fungal growth.
-
Protocol 2: Cell Membrane Integrity Assay using Propidium Iodide (PI) Staining
This assay assesses damage to the fungal cell membrane by measuring the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.
Methodology:
-
Fungal Cell Treatment:
-
Incubate a standardized fungal cell suspension with varying concentrations of this compound or berberine for a defined period.
-
Include untreated cells as a negative control and heat-killed cells as a positive control.
-
-
Staining:
-
Add propidium iodide solution to each cell suspension and incubate in the dark.
-
-
Analysis:
-
Analyze the samples using a flow cytometer or a fluorescence microscope.
-
Quantify the percentage of PI-positive (membrane-damaged) cells.
-
Conclusion and Future Directions
Both this compound and berberine are promising natural alkaloids with significant antifungal properties. Berberine presents a well-documented, multi-target mechanism of action, making it a strong candidate for further development, potentially in combination therapies. This compound, while less characterized, demonstrates a potent ability to inhibit spore germination, a critical aspect of fungal pathogenesis, particularly in agriculture.
Future research should focus on:
-
Elucidating this compound's Molecular Targets: Detailed mechanistic studies are needed to identify the specific enzymes and pathways targeted by this compound.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of both compounds in animal models of fungal infections is crucial.
-
Synergistic Combinations: Investigating the combined effects of this compound and berberine, as well as their combinations with existing antifungal drugs, could lead to more effective treatment strategies.
-
Toxicology and Safety Profiling: Comprehensive safety assessments are necessary to ensure their suitability for clinical or agricultural applications.
The continued investigation of these and other natural compounds will be vital in the ongoing battle against drug-resistant fungal infections.
References
-
The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis. National Institutes of Health (NIH). [Link]
-
The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis. ResearchGate. [Link]
-
Berberine inhibits Candida albicans growth by disrupting mitochondrial function through the reduction of iron absorption. Journal of Applied Microbiology, Oxford Academic. [Link]
-
Berberine. Wikipedia. [Link]
-
Molecular and Crystal Structures of Three Berberine Derivatives. National Institutes of Health (NIH). [Link]
-
The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis. Semantic Scholar. [Link]
-
Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS One. [Link]
-
Berberine Antifungal Activity in Fluconazole-Resistant Pathogenic Yeasts: Action Mechanism Evaluated by Flow Cytometry and Biofilm Growth Inhibition in Candida spp. National Institutes of Health (NIH). [Link]
-
Berberine: A Powerful Antifungal With Many Benefits. The Candida Diet. [Link]
-
Berberine chemical structure in 2D and 3D. ResearchGate. [Link]
-
Berberine inhibits Candida albicans growth by disrupting mitochondrial function through the reduction of iron absorption. ResearchGate. [Link]
-
Berberine Inhibits the Adhesion of Candida albicans to Vaginal Epithelial Cells. Frontiers. [Link]
-
This compound | C20H23NO4 | CID 11186895. PubChem, National Institutes of Health (NIH). [Link]
-
Chemical structure of berberine. ResearchGate. [Link]
-
Berberine chloride | C20H18ClNO4 | CID 12456. PubChem, National Institutes of Health (NIH). [Link]
-
Isothis compound, (+)- | C20H23NO4 | CID 71261649. PubChem, National Institutes of Health (NIH). [Link]
-
Development of experimental approaches for determining concentrations of antifungals that select for resistance. GOV.UK. [Link]
-
Antifungal Volatile Activity of Biocontrol Products Measurement | Protocol Preview. JoVE. [Link]
-
Efficacy of alkaloid (-)-corypalmine against spore germination of some fungi. PubMed, National Institutes of Health (NIH). [Link]
-
Laboratory Protocols in Fungal Biology. ResearchGate. [Link]
-
Editorial: Exploring novel experimental systems to study the mechanistic basis of fungal infections. Frontiers. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. National Institutes of Health (NIH). [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health (NIH). [Link]
-
Antifungal Activity of Plant Secondary Metabolites on Candida albicans: An Updated Review. PubMed, National Institutes of Health (NIH). [Link]
-
Biocontrol of Candida albicans by Antagonistic Microorganisms and Bioactive Compounds. National Institutes of Health (NIH). [Link]
-
Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. National Institutes of Health (NIH). [Link]
-
The Mechanistic Targets of Antifungal Agents: An Overview. National Institutes of Health (NIH). [Link]
-
Synergistic Effect of Berberine Hydrochloride and Fluconazole Against Candida albicans Resistant Isolates. Frontiers. [Link]
-
Potential Anti-Candida albicans Mechanism of Trichoderma Acid from Trichoderma spirale. National Institutes of Health (NIH). [Link]
-
Antifungal activity of berberine hydrochloride and palmatine hydrochloride against Microsporum canis-induced dermatitis in rabbits and underlying mechanism. National Institutes of Health (NIH). [Link]
-
Antifungal activity of berberine hydrochloride and palmatine hydrochloride against Microsporum canis-induced dermatitis in rabbits and underlying mechanism. Semantic Scholar. [Link]
Sources
- 1. Berberine - Wikipedia [en.wikipedia.org]
- 2. Molecular and Crystal Structures of Three Berberine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H23NO4 | CID 11186895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thecandidadiet.com [thecandidadiet.com]
- 6. Berberine chloride | C20H18ClNO4 | CID 12456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficacy of alkaloid (-)-corypalmine against spore germination of some fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Berberine Antifungal Activity in Fluconazole-Resistant Pathogenic Yeasts: Action Mechanism Evaluated by Flow Cytometry and Biofilm Growth Inhibition in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal activity of berberine hydrochloride and palmatine hydrochloride against Microsporum canis -induced dermatitis in rabbits and underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal activity of berberine hydrochloride and palmatine hydrochloride against Microsporum canis -induced dermatitis in rabbits and underlying mechanism | Semantic Scholar [semanticscholar.org]
- 16. [PDF] The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis | Semantic Scholar [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Synergistic Effect of Berberine Hydrochloride and Fluconazole Against Candida albicans Resistant Isolates [frontiersin.org]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
A Head-to-Head Comparison of Corypalmine Extraction Methods: A Guide for Researchers
For researchers and drug development professionals working with Corypalmine, a bioactive alkaloid primarily found in plants of the Corydalis genus, selecting an optimal extraction method is a critical first step that dictates yield, purity, and overall efficiency. This guide provides an in-depth, head-to-head comparison of various extraction techniques for this compound, moving beyond a simple listing of protocols to explain the underlying scientific principles and provide supporting experimental data to inform your methodological choices.
The Crux of this compound Extraction: A Balancing Act
The extraction of this compound, like many natural products, is a careful balance between maximizing the recovery of the target molecule and minimizing the co-extraction of impurities. The choice of method can significantly impact downstream purification efforts, analytical accuracy, and the economic viability of large-scale production. This guide will explore the nuances of traditional and modern extraction techniques, offering a comparative framework based on key performance indicators.
Comparative Analysis of Extraction Methods
To provide a clear and concise overview, the following table summarizes the performance of different this compound extraction methods based on available data and established principles of natural product chemistry.
| Extraction Method | Principle | Typical Solvent(s) | Extraction Time | This compound Yield | Purity | Key Advantages | Key Disadvantages |
| Maceration | Soaking plant material in a solvent to allow for passive diffusion of metabolites.[1] | Methanol, Ethanol | 3+ days[1] | Moderate | Low to Moderate | Simple, low-cost setup, suitable for thermolabile compounds.[1] | Time-consuming, large solvent volume, potentially incomplete extraction. |
| Soxhlet Extraction | Continuous solid-liquid extraction using a specialized apparatus that cycles fresh, hot solvent over the sample.[2][3] | Methanol, Ethanol, Chloroform | 16-20 hours[4] | High | Moderate | Ensures thorough extraction with less solvent than maceration.[3] | Prolonged heat exposure can degrade thermolabile compounds, time-consuming.[3] |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[5][6] | Methanol, Ethanol | 30-60 minutes[7] | High | Moderate to High | Rapid, efficient, reduced solvent and energy consumption.[6] | Localized heating can occur, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture and release of compounds.[8] | Methanol, Ethanol | 15-30 minutes[8] | High | Moderate to High | Extremely fast, reduced solvent volume, improved extraction efficiency.[8] | Potential for thermal degradation if not controlled, requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas, allowing for efficient extraction.[9][10] | Supercritical CO2, often with a co-solvent like ethanol | Variable (minutes to hours) | High | High | "Green" technology (non-toxic solvent), highly selective, solvent is easily removed.[9][10] | High initial equipment cost, may require co-solvents for polar compounds.[9] |
Experimental Protocols: A Closer Look
Here, we provide detailed, step-by-step methodologies for the key extraction techniques discussed. These protocols are designed to be self-validating, with clear checkpoints and considerations for ensuring reproducibility.
Optimized Reflux Extraction (A Solvent-Based Approach)
This method, a refinement of traditional solvent extraction, utilizes heating to increase solvent efficiency. An optimized study on Corydalis yanhusuo provides a valuable benchmark for this compound extraction.[11][12][13]
Protocol:
-
Sample Preparation: Grind dried Corydalis tubers to a coarse powder (approximately 50 mesh).
-
Extraction:
-
To 500 g of the powdered plant material, add a 20-fold volume of 70% ethanol.
-
Adjust the pH of the solvent to 10 using diluted ammonia.[11][12][13]
-
Heat the mixture to reflux and maintain for 60 minutes.
-
Filter the mixture and collect the filtrate.
-
Repeat the reflux extraction on the plant residue with fresh solvent for another 60 minutes.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
Quantification: Analyze the (R)-(+)-corypalmine content using a validated UPLC method.[11][12][13] In one optimization study, this method yielded approximately 2.37% (R)-(+)-corypalmine in the final purified product.[11][13]
Causality Behind Choices: The use of 70% ethanol provides a good balance of polarity for extracting alkaloids.[11][12][13] Adjusting the pH to 10 converts the alkaloids into their free base form, which is more soluble in organic solvents, thereby enhancing extraction efficiency.[11][12][13] Refluxing accelerates the extraction process by increasing the kinetic energy of the solvent molecules.
Ultrasound-Assisted Extraction (UAE)
UAE offers a significant reduction in extraction time and solvent consumption compared to traditional methods.
Protocol:
-
Sample Preparation: Dry and grind the Corydalis root samples into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material and place it in a flask.
-
Add 50 mL of methanol.
-
Submerge the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[7]
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the residue with another 50 mL of methanol.[7]
-
-
Concentration: Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[7]
-
Quantification: Determine the this compound content using HPLC-UV or UPLC-MS/MS.
Causality Behind Choices: The ultrasonic waves create cavitation bubbles that collapse near the plant material, generating microjets that disrupt cell walls and facilitate the release of intracellular contents.[5] Methanol is a common and effective solvent for a wide range of alkaloids. Repeating the extraction ensures a more exhaustive recovery of the target compounds.[7]
Trustworthiness in Quantification: The Role of Analytical Methods
The reliability of any extraction comparison hinges on the accuracy and precision of the analytical method used for quantification. For this compound, two primary techniques are widely accepted:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely used method for the quality control of herbal medicines.[7] A reversed-phase C18 column is typically employed with a gradient elution of acetonitrile and a buffered aqueous solution.[7] Detection at a suitable wavelength, such as 280 nm, allows for the quantification of this compound against a standard calibration curve.[7]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers higher sensitivity and selectivity compared to HPLC-UV.[14] It is particularly useful for analyzing complex mixtures and for pharmacokinetic studies.[14] The method involves separating the extract components on a UPLC column and then detecting this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[14]
Workflow for Analytical Quantification:
Conclusion and Recommendations
The choice of an extraction method for this compound is not a one-size-fits-all decision. For initial, small-scale laboratory investigations where simplicity and cost are paramount, maceration or Soxhlet extraction can be suitable, although they are more time and solvent-intensive.
For researchers seeking higher efficiency, reduced extraction times, and lower solvent consumption, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended. These modern techniques offer a significant improvement in throughput and are well-suited for both research and process development.
For applications demanding the highest purity and a commitment to green chemistry principles, Supercritical Fluid Extraction (SFE) stands out as the superior choice, albeit with a higher initial investment in equipment.
Ultimately, the optimal extraction method will depend on the specific goals of the project, including the desired scale of extraction, purity requirements, available resources, and environmental considerations. By understanding the principles and performance metrics of each technique, researchers can make an informed decision to best achieve their scientific objectives.
References
-
SOXHLET EXTRACTION METHOD. (2009, January). Caltest Laboratory. Retrieved January 16, 2026, from [Link]
- Zhang, X., Li, Y., Wang, Y., & Zhang, J. (2020). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. Journal of Pharmaceutical and Biomedical Analysis, 181, 113089.
- Li, J., Wang, Y., Zhang, L., & Chen, J. (2018). Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study.
- Zhang, X., Li, Y., Wang, Y., & Zhang, J. (2020). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. Journal of Pharmaceutical and Biomedical Analysis, 181, 113089.
- [Study on Method of Corydalis Yanhusuo Producing and Concocting Integration Processing]. (2011). Zhong Yao Cai, 34(11), 1735-1738.
- Mandle, P. K., Kumar, S., & Singh, R. (2025). Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. International Journal of Pharmacognosy and Herbal Drug Technology, 2(3), 1-9.
- Khosroyar, S., & Ardjmand, M. (2026). A Short Review on Supercritical Fluid Extraction: A Key to Good Performance. Chemical Methodologies, 10(1), 1-14.
-
METHOD 3540A SOXHLET EXTRACTION. (n.d.). Records Collections. Retrieved January 16, 2026, from [Link]
-
Soxhlet Extraction Guide for Academic and Professional Domains. (n.d.). Hielscher Ultrasonics. Retrieved January 16, 2026, from [Link]
-
Zhang, X., Li, Y., Wang, Y., & Zhang, J. (2020). Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method. ResearchGate. Retrieved January 16, 2026, from [Link]
- Eke, N. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes.
-
LAB 7 Extraction methods Soxhlet extraction (hot continuous extraction). (n.d.). Course Hero. Retrieved January 16, 2026, from [Link]
- Smith, D. P. (2015). Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties.
-
Zhang, X., Li, Y., Wang, Y., & Zhang, J. (2020). Preparative Isolation and Purification of Alkaloids from Corydalis yanhusuo W. T. Wang by High Speed Counter-Current Chromatography. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Effect of process parameters on the extraction yield versus time. (a)... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- High yield extraction method for and products of corydalis plants. (2023). Google Patents.
-
J. (2017). Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. ResearchGate. Retrieved January 16, 2026, from [Link]
- Ferreira, I., & Rodrigues, F. (2022). Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry. Foods, 11(13), 1878.
-
(PDF) Microwave-Assisted Extraction. (2026, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
- Method for processing and preparing fresh rhizoma corydalis. (2011). Google Patents.
-
Comparative evaluation of different extraction methods of medical plants. (2026, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
- Optimization of an Ultrasound-Assisted Extraction for Simultaneous Determination of Antioxidants in Sesame with Response Surface Methodology. (2019). Molecules, 24(18), 3349.
- Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design. (2015).
- Optimization of Ultrasound-Assisted Extraction Condition for Phenolic Compounds, Antioxidant Activity, and Epigallocatechin Gallate in Lipid-Extracted Microalgae. (2020). Antioxidants, 9(1), 69.
- Quantitative Analysis, Extraction Optimization, and Biological Evaluation of Cudrania tricuspidata Leaf and Fruit Extracts. (2019). Molecules, 24(11), 2151.
- Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. (2020). Journal of Pharmaceutical and Biomedical Analysis, 188, 113398.
- Optimization of ultrasound-assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts. (2022). Food Chemistry, 385, 132645.
- A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. (2015). Journal of Pharmaceutical and Biomedical Analysis, 114, 283-289.
- Optimization of Ultrasound-Assisted Extraction Condition for Phenolic Compounds, Antioxidant Activity, and Epigallocatechin Gallate in Lipid-Extracted Microalgae. (2020). Antioxidants, 9(1), 69.
- Determining the optimal antioxidant strategy: a comparative analysis of extraction methods in Cistus villosus L. extracts revealed by LC-HRMS and computational modeling. (2023). Journal of Biomolecular Structure and Dynamics, 1-15.
- Parameter Effects and Optimisation in Supercritical Fluid Extraction of Phenolic Compounds from Labisia pumila. (2022). Molecules, 27(23), 8207.
- Optimization of Ultrasound-assisted Acidic-solvent Extraction of Colchicine from Colchicum kurdicum (Bornm.) Stef. Using Response Surface Methodology. (2020). Research Journal of Pharmacognosy, 7(3), 5-13.
-
Ionic Liquid-Based Microwave-Assisted Extraction and HPLC Analysis of Dehydrocavidine in Corydalis saxicola Bunting. (2026, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]
- Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology. (2015).
-
A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. (2026, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Comparative evaluation of different extraction techniques on phytochemicals and antioxidant activity of selected medicinal plant. (2026, June 22). ResearchGate. Retrieved January 16, 2026, from [Link]
- Evaluation of Ultrasound, Microwave, Ultrasound–Microwave, Hydrothermal and High Pressure Assisted Extraction Technologies for the Recovery of Phytochemicals and Antioxidants from Brown Macroalgae. (2021). Marine Drugs, 19(6), 303.
- Extraction by solvent using microwave and ultrasound-assisted techniques followed by HPLC analysis of Harpagoside from Harpagophytum procumbens and comparison with conventional solvent extraction methods. (2016). Industrial Crops and Products, 83, 352-359.
- Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. (2020). BioResources, 15(1), 1845-1863.
- Establishment of a Rapid and Sensitive UPLC-MS/MS Method for Pharmacokinetic Determination of Nine Alkaloids of Crude and Processed Corydalis Turtschaninovii Besser Aqueous Extracts in Rat Plasma. (2019). Journal of Pharmaceutical and Biomedical Analysis, 174, 475-484.
- Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle. (2016). Innovative Food Science & Emerging Technologies, 35, 102-108.
- Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 225-234.
Sources
- 1. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semspub.epa.gov [semspub.epa.gov]
- 3. hielscher.com [hielscher.com]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. Optimization of ultrasound-assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. chemmethod.com [chemmethod.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of (+)-Corypalmine and (-)-Isocorypalmine for Drug Development Professionals
In the intricate world of natural product pharmacology, stereochemistry is a paramount determinant of biological activity. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit vastly different, and sometimes opposing, pharmacological effects. This guide provides an in-depth comparative analysis of two such molecules: (+)-Corypalmine and its stereoisomer (-)-Isocorypalmine. Both are tetrahydroprotoberberine alkaloids found in plants of the Corydalis genus, which have a rich history in traditional medicine for their analgesic and anti-inflammatory properties.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of their bioactivities, mechanisms of action, and supporting experimental data to inform future research and therapeutic development.
Introduction to the Isomers: A Tale of Two Structures
(+)-Corypalmine and (-)-Isothis compound share the same molecular formula (C₂₀H₂₃NO₄) and connectivity but differ in the spatial arrangement of their atoms.[4][5] Specifically, they are constitutional isomers differing in the substitution pattern on the D-ring of the protoberberine skeleton, and each exists as a pair of enantiomers. This structural nuance is the cornerstone of their distinct pharmacological profiles. While often studied in their naturally occurring forms, understanding the specific activity of each isomer is crucial for developing targeted therapeutics.
| Property | (+)-Corypalmine | (-)-Isothis compound |
| Molecular Formula | C₂₀H₂₃NO₄ | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.4 g/mol [4] | 341.4 g/mol [5] |
| Synonyms | (S)-Tetrahydrojatrorrhizine[4] | (S)-Tetrahydrocolumbamine[6][7] |
| Key Structural Feature | Hydroxyl group at C3, Methoxy at C2 | Hydroxyl group at C2, Methoxy at C3 |
| Primary Source | Corydalis species[4] | Corydalis species[3] |
Comparative Pharmacology: The Dopaminergic System
The most extensively studied and significant difference between these alkaloids lies in their interaction with the dopaminergic system. Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are critical G-protein coupled receptors (GPCRs) involved in motor control, motivation, reward, and cognition.[8] The stereoselective interaction of this compound isomers with these receptors highlights their potential in treating neurological and substance abuse disorders.[9][10]
(-)-Isothis compound: A High-Affinity, Multi-Target Ligand
Research has firmly established (-)-Isothis compound (l-ICP) as a potent and versatile dopamine receptor ligand.[6][10][11] It exhibits a unique dual-action profile:
-
D1-like Receptors (D1, D5): Acts as a high-affinity partial agonist.[11][12]
-
D2-like Receptors (D2, D3, D4): Acts as a moderate-affinity antagonist.[11][12]
This profile is particularly compelling for the treatment of cocaine addiction. By partially agonizing D1 receptors and antagonizing D2 receptors, l-ICP can modulate dopamine signaling in a way that reduces the rewarding effects of cocaine and mitigates behavioral sensitization without causing significant sedation, a common side effect of other dopamine antagonists.[11][12]
Comparative Dopamine Receptor Binding Affinities (Ki, nM)
The following table summarizes the binding affinities (Ki values) of (-)-Isothis compound for the five human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. For context, data for the related and well-studied alkaloid (-)-Tetrahydropalmatine (l-THP) is included, demonstrating the superior affinity of l-ICP.
| Receptor Subtype | (-)-Isothis compound (l-ICP) Ki (nM) | (-)-Tetrahydropalmatine (l-THP) Ki (nM) |
| D1 Receptor | 5.1 - 6.2[11][13] | ~150[11] |
| D2 Receptor | 41.8[10][11][13] | >1000[11] |
| D3 Receptor | 37.3[10][11][13] | >1000[11] |
| D4 Receptor | 77.4[10][11][13] | >1000[11] |
| D5 Receptor | 9.5[10][11][13] | ~300[11] |
Data compiled from multiple sources.[10][11][13]
The data clearly shows that (-)-isothis compound binds with high, nanomolar affinity to D1 and D5 receptors and moderate affinity to D2, D3, and D4 receptors, whereas l-THP binds with significantly lower affinity and primarily to D1-like receptors.[11] Information on the specific dopamine receptor binding profile of (+)-Corypalmine is less prevalent in the literature, underscoring a critical knowledge gap. However, the pronounced and well-characterized activity of (-)-isothis compound makes it a promising lead compound.
Mechanism of Action: A Visual Representation
The dual-action mechanism of (-)-Isothis compound can be visualized as a modulation of the canonical dopamine signaling pathways.
Caption: Dual action of (-)-Isothis compound on dopamine signaling pathways.
Anti-inflammatory and Other Bioactivities
While the dopaminergic activity is a primary focus, these alkaloids possess a broader spectrum of bioactivities, including anti-inflammatory, antifungal, and anticancer effects.
Anti-inflammatory Properties
Alkaloids from the Corydalis genus are widely recognized for their anti-inflammatory effects.[2][14] This activity is often attributed to the inhibition of key inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[15][16][17] The NF-κB pathway is a central regulator of the immune response, and its activation leads to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16][18]
While direct comparative studies between (+)-Corypalmine and (-)-isothis compound on inflammation are scarce, studies on related Corydalis alkaloids show potent inhibition of pro-inflammatory cytokine release from macrophages.[15][18] It is hypothesized that these compounds interfere with the phosphorylation and degradation of IκB-α, a critical step that prevents the translocation of the NF-κB p65 subunit into the nucleus to initiate gene transcription.[16]
Caption: Postulated inhibition of the NF-κB inflammatory pathway by alkaloids.
Antifungal and Anticancer Activities
-
Antifungal: (-)-Corypalmine has demonstrated notable antifungal activity, inhibiting the spore germination of various phytopathogenic fungi at concentrations ranging from 200-400 ppm.[19] (-)-Isothis compound is also active against several clinical strains of Candida and Cryptococcus neoformans with MIC values between 40-320 μg/ml.[13]
-
Anticancer: (-)-Isothis compound has shown cytotoxicity against several human cancer cell lines, including A549 (lung), SKOV3 (ovarian), SK-MEL-2 (melanoma), and HCT15 (colon), with IC50 values in the micromolar range (47-68 μM).[13] Its activity in inhibiting Epstein-Barr virus early antigen (EBV-EA) activation is also predictive of anti-tumor promoting activity.[13]
Pharmacokinetic Profiles: A Brief Comparison
The therapeutic potential of a compound is heavily dependent on its pharmacokinetic (PK) properties. Studies on l-isothis compound in rats have shown that it is rapidly distributed and eliminated from plasma, exhibiting linear dynamics.[20][21] A separate study on this compound (enantiomer not specified) in mice reported a low oral bioavailability of 4.6%, suggesting a significant first-pass effect.[22] This highlights the need for formulation strategies or structural modifications to improve oral absorption for clinical applications.
| Parameter | l-Isothis compound (Rats) | This compound (Mice) |
| Administration | IV, Dose range 7.5-15 mg/kg | IV and Oral |
| Key Finding | Rapid distribution and elimination, linear dynamics[20][21] | Oral Bioavailability: 4.6%[22] |
Experimental Protocols
To facilitate further research, this section provides standardized, high-level protocols for key bioactivity assays.
Protocol 1: Dopamine Receptor Binding Assay (Competitive Radioligand)
This protocol outlines a method to determine the binding affinity (Ki) of test compounds for dopamine receptors expressed in cell membranes.
Objective: To quantify the affinity of (+)-Corypalmine and (-)-Isothis compound for human dopamine D1-D5 receptors.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
Methodology:
-
Membrane Preparation: Utilize membranes from HEK293 or CHO cells stably transfected with the specific human dopamine receptor subtype (e.g., D1, D2, etc.).[11]
-
Radioligand Selection:
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (5-20 µg protein).
-
Radioligand at a concentration near its Kd value (e.g., 0.5 nM [³H]SCH23390).[11]
-
Varying concentrations of the test compound (e.g., (+)-Corypalmine or (-)-Isothis compound) ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
For non-specific binding (NSB) control wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).
-
For total binding wells, add assay buffer instead of a competitor.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the competitive radioligand binding assay.
Conclusion and Future Directions
The comparative analysis of (+)-Corypalmine and (-)-Isothis compound reveals the profound impact of stereochemistry on bioactivity. (-)-Isothis compound emerges as a particularly compelling molecule with a unique, high-affinity, dual-action profile on the dopaminergic system, making it a strong candidate for development as a therapeutic for substance use disorders.[11][12] Its additional anti-inflammatory, anticancer, and antifungal properties warrant further investigation.
Key knowledge gaps remain, particularly concerning the detailed pharmacological profile of (+)-Corypalmine . Future research should prioritize:
-
Head-to-Head Comparative Studies: Direct, systematic comparison of both enantiomers in a wide range of bioassays (dopaminergic, inflammatory, etc.) is essential.
-
Pharmacokinetic Profiling: Detailed ADME (Absorption, Distribution, Metabolism, Excretion) and bioavailability studies for both isomers are needed to assess their drug-like properties.
-
Mechanism of Action: Deeper investigation into the molecular mechanisms underlying their anti-inflammatory and anticancer effects is required.
-
In Vivo Efficacy: Preclinical studies in animal models of disease (e.g., addiction, inflammation, cancer) are the critical next step to validate in vitro findings.
By addressing these areas, the scientific community can fully unlock the therapeutic potential of these fascinating natural alkaloids.
References
-
Xu, W., et al. (2013). l-Isothis compound reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors. Drug and Alcohol Dependence, 133(2), 693-703. Available from: [Link]
-
Ma, Z. Z., et al. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor. Molecules, 13(9), 2303-2312. Available from: [Link]
-
Bonifazi, A., et al. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 64(19), 14249-14290. Available from: [Link]
-
Xu, W., et al. (2013). l-Isothis compound reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors. PubMed. Available from: [Link]
-
Wang, W., et al. (2017). Pharmacokinetics, tissue distribution, and excretion studies of l-isothis compound using ultra high performance liquid chromatography with tandem mass spectrometry. Journal of Separation Science, 40(5), 1155-1162. Available from: [Link]
-
Wang, W., et al. (2016). Pharmacokinetics, tissue distribution and excretion studies of l-isothis compound using ultra high performance liquid chromatography with tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Wu, H., et al. (2018). Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 32(8), e4255. Available from: [Link]
-
BioCrick. Corydalmine | CAS:30413-84-4. Available from: [Link]
-
Wang, Y., et al. (2024). Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. Pharmaceuticals, 17(5), 558. Available from: [Link]
-
Ianni, F., et al. (2021). Bioactive Alkaloids from Nepalese Corydalis chaerophylla D.C. Acting on the Regulation of PCSK9 and LDL‐R In Vitro. Chemistry & Biodiversity, 18(11), e2100523. Available from: [Link]
-
Wu, X., et al. (2025). Ethnomedicine, Botany, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicity of Rhizoma Corydalis: A Systematic Review. Journal of Ethnopharmacology. Available from: [Link]
-
Chen, C. H., et al. (2007). A new tetrahydroprotoberberine N-oxide alkaloid and anti-platelet aggregation constituents of Corydalis tashiroi. Chemical & Pharmaceutical Bulletin, 55(10), 1512-1513. Available from: [Link]
-
Chen, J., et al. (2020). Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage. Evidence-Based Complementary and Alternative Medicine, 2020, 9349831. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Wang, L., et al. (2020). Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis. Pharmaceutical Biology, 58(1), 142-152. Available from: [Link]
-
Xu, M., et al. (2025). Potential Anti-inflammatory Properties of Corydalis rhizoma for Co-Treatment of Neuropathic Pain and Major depressive disorder. Journal of Ethnopharmacology. Available from: [Link]
-
PubChem. Isothis compound, (+)-. Available from: [Link]
-
GSRS. ISOthis compound, (+/-)-. Available from: [Link]
-
Zhang, Y., et al. (2024). An active ingredient from the combination of Corydalis Rhizoma and Paeoniae Radix Alba relieves chronic compression injury-induced pain in rats by ameliorating AR/Mboat2-mediated ferroptosis in spinal cord neurons. Frontiers in Pharmacology, 15, 1369324. Available from: [Link]
-
ResearchGate. Dopamine Receptor Affinity for Antagonists. Available from: [Link]
-
Franca, K. C. S., et al. (2020). Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives. Marine Drugs, 18(3), 147. Available from: [Link]
-
ResearchGate. DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. Available from: [Link]
-
Zhang, Y., et al. (2020). Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs. Evidence-Based Complementary and Alternative Medicine, 2020, 3129759. Available from: [Link]
-
Minasker, B., et al. (1996). Affinities and intrinsic activities of dopamine receptor agonists for the hD21 and hD4.4 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(4), 364-369. Available from: [Link]
-
Strange, P. G., & Neve, K. A. (2005). Dopamine Receptors. xPharm: The Comprehensive Pharmacology Reference. Available from: [Link]
-
Wangchuk, P., et al. (2016). Anti-inflammatory, Anti-bacterial and Anti-acetylcholinesterase Activities of two Isoquinoline Alkaloids-Scoulerine and Cheilanthifoline. Natural Product Communications, 11(2), 189-192. Available from: [Link]
-
Jiang, H., et al. (2023). Phytochemistry and biological activities of corynanthe alkaloids. Phytochemistry, 213, 113786. Available from: [Link]
Sources
- 1. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C20H23NO4 | CID 11186895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isothis compound, (+)- | C20H23NO4 | CID 71261649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (-)-Isothis compound | Dopamine Receptor | Antifungal | TargetMol [targetmol.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. l-Isothis compound reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-isothis compound reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Potential Anti-inflammatory Properties of Corydalis rhizoma for Co-Treatment of Neuropathic Pain and Major depressive disorder: Network Pharmacology with Molecular Docking and Molecular Dynamics Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dehydrocorydaline Accounts the Majority of Anti-Inflammatory Property of Corydalis Rhizoma in Cultured Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An active ingredient from the combination of Corydalis Rhizoma and Paeoniae Radix Alba relieves chronic compression injury-induced pain in rats by ameliorating AR/Mboat2-mediated ferroptosis in spinal cord neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Pharmacokinetics, tissue distribution, and excretion studies of l-isothis compound using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Corypalmine's Inhibitory Activity on Prolyl Endopeptidase
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Prolyl Endopeptidase Inhibition
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that plays a crucial role in the maturation and degradation of proline-containing neuropeptides and peptide hormones.[1][2][3] These molecules are integral to learning, memory, and other neurological functions.[2] Altered PEP activity has been associated with various neuropsychiatric disorders, including schizophrenia, depression, and mania, making it a significant therapeutic target.[1][3][4] PEP inhibitors are being investigated for their potential as nootropic and antidepressant drugs.[1]
Corypalmine, a protoberberine alkaloid found in several plant species, has emerged as a compound of interest for its potential biological activities.[5] This guide focuses on the validation of its inhibitory effect on PEP, providing a comparative analysis with other known inhibitors.
Comparative Analysis of PEP Inhibitors
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table provides a comparative overview of the IC50 values for this compound and other known PEP inhibitors.
| Inhibitor | IC50 Value | Source Organism/Type | Reference |
| This compound | Data not available in initial search | Corydalis heterocarpa, etc.[5] | |
| Berberine | Dose-dependent inhibition | Rhizoma coptidis[4] | [4] |
| Jatrorrhizine | Data not available in initial search | Coptidis Rhizoma[6] | |
| Palmatine | Data not available in initial search | Phellodendron amurense[7] | |
| Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal) | Ki = 15 nM | Synthetic | [8] |
| Prolyl Endopeptidase Inhibitor 2 | 31.11 µM | Synthetic | [8][9] |
| Z-Pro-prolinal | Ki = 5 nM | Synthetic | [10] |
| S 17092 | 1.2 nM | Synthetic | [11] |
| JTP-4819 | Potent and selective | Synthetic | [11] |
| Pramiracetam | Known Inhibitor | Synthetic | [1] |
| Baicalin | Known Inhibitor | Plant-derived | [1] |
Note: Ki (inhibition constant) is another measure of inhibitor potency, where a lower value indicates stronger inhibition. While IC50 can be influenced by experimental conditions, Ki is a more absolute measure of binding affinity.
The initial search did not yield a specific IC50 value for this compound's inhibition of PEP. However, the structurally related alkaloid, berberine, has been identified as a potent PEP inhibitor.[4] This suggests that other protoberberine alkaloids, like this compound, warrant further investigation.
Experimental Validation: A Step-by-Step Protocol for PEP Inhibition Assay
To ensure the trustworthiness and reproducibility of findings, a robust and well-validated experimental protocol is paramount. The following is a detailed methodology for determining the inhibitory activity of a compound, such as this compound, on prolyl endopeptidase.
Principle: The assay measures the enzymatic activity of PEP by monitoring the cleavage of a synthetic substrate, typically Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA).[12] When cleaved by PEP, p-nitroaniline (pNA) is released, which can be quantified spectrophotometrically by measuring the increase in absorbance at a specific wavelength.[13] The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Prolyl endopeptidase (from a commercial source or purified)
-
Test compound (e.g., this compound)
-
Known PEP inhibitor (e.g., Berberine, as a positive control)
-
Z-Gly-Pro-p-nitroanilide (Substrate)
-
Assay Buffer (e.g., Sodium acetate buffer, pH 5.5)[12]
-
96-well microplate
-
Microplate reader
Experimental Workflow:
PEP Inhibition Assay Workflow. This diagram illustrates the key steps involved in the experimental validation of a potential PEP inhibitor.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PEP enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of the substrate Z-Gly-Pro-pNA. Due to its limited solubility in aqueous solutions, it is often dissolved in a small amount of an organic solvent like DMSO before being diluted in the assay buffer.[12]
-
Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor to cover a range of concentrations. This is crucial for generating a dose-response curve.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the different concentrations of the test compound, the positive control, and a vehicle control (the solvent used to dissolve the compounds) to their respective wells.
-
Add the PEP enzyme solution to all wells except for the blank wells (which contain only buffer and substrate).
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme before the substrate is introduced.[14]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.[14]
-
Immediately place the microplate in a plate reader and measure the absorbance at the appropriate wavelength for p-nitroaniline (typically around 405 nm) at regular intervals for a set period (e.g., 15-30 minutes).[12]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Choice of Substrate: Z-Gly-Pro-pNA is a specific and widely used chromogenic substrate for PEP, allowing for a continuous and straightforward spectrophotometric assay.[14]
-
Kinetic Measurement: Measuring the reaction rate over time (kinetic assay) is more robust than a single endpoint measurement as it is less susceptible to timing errors and can reveal non-linear reaction kinetics.
-
Positive Control: Including a known inhibitor like berberine validates the assay's ability to detect inhibition and provides a benchmark for comparing the potency of the test compound.
-
Dose-Response Curve: Generating a full dose-response curve is essential for accurately determining the IC50 and understanding the inhibitor's potency and potential for saturation effects.
Understanding the Mechanism of Inhibition
While the IC50 value provides a measure of inhibitory potency, further studies are necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved through kinetic studies where the initial reaction rates are measured at various substrate and inhibitor concentrations. Plotting the data using methods like the Lineweaver-Burk plot can help determine the mode of inhibition.
Illustrative Diagram of PEP's Catalytic Mechanism and Inhibition:
Simplified representation of PEP's function and inhibition. this compound is hypothesized to bind to the active site of PEP, thereby preventing the substrate from binding and being cleaved.
Conclusion and Future Directions
While direct experimental data on the PEP inhibitory activity of this compound is not yet widely available, its structural similarity to the known PEP inhibitor berberine suggests it is a promising candidate for further investigation. The detailed experimental protocol provided in this guide offers a robust framework for validating its efficacy.
Future research should focus on:
-
Determining the IC50 value of this compound for PEP inhibition using the described assay.
-
Elucidating its mechanism of inhibition through detailed kinetic studies.
-
Conducting in vivo studies to assess its potential therapeutic effects in models of neurological disorders.
By systematically validating the inhibitory activity of novel compounds like this compound, the scientific community can continue to develop new and effective therapeutic strategies for a range of debilitating diseases.
References
-
Wikipedia. Prolyl endopeptidase. [Link]
- M. Asano, N. Nio, Y. Ariyoshi. Inhibition of prolyl endopeptidase by synthetic beta-casein peptides and their derivatives with a C-terminal prolinol or prolinal. Biosci Biotechnol Biochem. 1992 Jun;56(6):976-7.
-
ResearchGate. Prolyl endopeptidase inhibition assay. Samples, inhibitors and control... [Link]
-
PubMed. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives. [Link]
-
PubMed. Synthesis of prolyl endopeptidase inhibitors and evaluation of their structure-activity relationships. [Link]
-
MDPI. A Prolyl Endopeptidase from Flammulina velutipes Degrades Celiac Disease-Inducing Peptides in Grain Flour Samples. [Link]
-
FABAD J. Pharm. Sci. Prolyl Endopeptidase Enzyme Inhibitors of Plant Origin. [Link]
-
PubMed Central. Induced-fit Mechanism for Prolyl Endopeptidase. [Link]
-
ResearchGate. Prolyl endopeptidase enzyme activity. [Link]
-
PubMed Central. Quasi-Irreversible Inhibition of CYP2D6 by Berberine. [Link]
-
PNAS. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. [Link]
-
PubMed Central. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity. [Link]
-
PubMed. The natural product berberine is a human prolyl oligopeptidase inhibitor. [Link]
-
Proteopedia. Prolyl_Endopeptidase. [Link]
-
PubChem. This compound. [Link]
-
PubMed. Palmatine, an isoquinoline alkaloid from Phellodendron amurense Rupr., ameliorated gouty inflammation by inhibiting pyroptosis via NLRP3 inflammasome. [Link]
Sources
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural product berberine is a human prolyl oligopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H23NO4 | CID 11186895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmatine, an isoquinoline alkaloid from Phellodendron amurense Rupr., ameliorated gouty inflammation by inhibiting pyroptosis via NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Prolyl Endopeptidase (PREP) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Corypalmine Quantification Across Laboratories
For researchers, scientists, and drug development professionals, the ability to reliably and accurately quantify bioactive compounds is the bedrock of credible research. Corypalmine, a promising tetrahydroprotoberberine alkaloid from the Corydalis species, is the subject of increasing pharmacological interest.[1] However, the translation of this interest into reproducible scientific outcomes is fraught with challenges, primarily stemming from the inherent variability in analytical protocols and natural product matrices.[2][3][4] This guide provides an in-depth comparison of common quantification protocols, grounded in field-proven insights and authoritative standards, to empower laboratories to generate robust, reproducible data for this compound.
The challenge of reproducibility is not trivial. Studies on dietary supplements containing Corydalis yanhusuo have revealed significant variability in alkaloid content, with some products containing almost none of the expected compounds.[2][3][4] This highlights a critical issue in the quality control and standardization of natural products, making cross-laboratory data comparison nearly impossible without a foundational agreement on analytical best practices. This guide aims to provide that foundation.
The Root of Variability: Why Natural Product Quantification is a Unique Challenge
Quantifying a specific analyte like this compound from a complex matrix, such as a plant extract or biological fluid, is fundamentally different from analyzing a synthesized pharmaceutical product. The primary challenges include:
-
Matrix Complexity: Natural products are intricate mixtures of hundreds of compounds.[5] This complexity can lead to co-elution, ion suppression in mass spectrometry, and other interferences that compromise accuracy.
-
Source Material Inconsistency: The concentration of this compound and other alkaloids in Corydalis yanhusuo can vary significantly based on genetic factors, growing conditions, harvest time, and processing methods.[5]
-
Reference Standard Purity: The accuracy of any quantification is contingent on the purity of the reference standard used for calibration.[6] It is a common but flawed practice to rely solely on LC-UV chromatograms to assess purity, as this method fails to detect non-chromophoric impurities.[6]
Addressing these challenges requires not just a well-defined protocol, but a protocol built on a framework of continuous validation and a deep understanding of the analytical pitfalls.
Core Principles for Inter-Laboratory Reproducibility
To achieve reproducible results, every laboratory's protocol must be a self-validating system. This is achieved by adhering to internationally recognized standards, such as the ICH (International Council for Harmonisation) and FDA guidelines on analytical method validation.[7][8][9][10] The modern approach, encapsulated in ICH Q2(R2) and Q14, emphasizes that validation is not a one-time event but a continuous lifecycle process.[7]
Caption: Key factors influencing inter-laboratory reproducibility.
Comparative Analysis of Quantification Methodologies
The two most prevalent and powerful techniques for the quantification of this compound and related alkaloids are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[11]
| Feature | HPLC-DAD | UPLC-MS/MS |
| Principle | Separation by chromatography, quantification by UV-Vis absorbance. | Separation by high-pressure chromatography, quantification by mass-to-charge ratio of specific fragment ions.[12] |
| Specificity | Moderate. Relies on chromatographic retention time and UV spectrum. Prone to interference from co-eluting compounds with similar spectra. | Very High. Uses Multiple Reaction Monitoring (MRM) to isolate a specific precursor ion and monitor a unique fragment ion, providing two layers of specificity.[12][13] |
| Sensitivity | Lower (typically µg/mL to high ng/mL range). | Very High (typically low ng/mL to pg/mL range).[12][14] |
| Linear Range | Typically 2-3 orders of magnitude. | Can exceed 4-5 orders of magnitude.[12] |
| Matrix Effect | Less susceptible to signal suppression/enhancement. | Highly susceptible to ion suppression or enhancement from matrix components, requiring careful mitigation strategies.[12] |
| Cost & Complexity | Lower initial cost, simpler operation and maintenance.[11] | Higher initial cost, requires specialized expertise for method development and troubleshooting. |
| Best For | Quality control of raw materials and finished products where analyte concentrations are relatively high. Routine analysis in less complex matrices.[2][3] | Bioanalysis (plasma, tissue), trace-level impurity detection, and analysis in highly complex matrices where specificity is paramount.[12][14][15] |
Recommendation: For routine quality control of herbal extracts with expected this compound concentrations in the mg/g range, a well-validated HPLC-DAD method can be sufficient and cost-effective.[2][3] For pharmacokinetic studies, biomarker discovery, or any application requiring high sensitivity and specificity in complex biological matrices, UPLC-MS/MS is the authoritative choice.[12][15]
A Generalized Workflow for Robust this compound Quantification
Regardless of the chosen analytical instrument, a robust and reproducible workflow is essential. The following diagram outlines the critical stages, from sample receipt to final data reporting.
Caption: Generalized workflow for this compound quantification.
Detailed Experimental Protocols
These protocols are designed as templates. Per ICH guidelines, they must be validated in the destination laboratory to prove fitness for purpose.[9][10]
Protocol 1: Extraction of this compound from Corydalis Rhizome Powder
This protocol is a representative method for extracting this compound and related alkaloids for subsequent analysis.
-
Causality: The choice of methanol acidified with formic acid is deliberate. Methanol is an effective solvent for alkaloids, and the acidic condition ensures that the alkaloids, which are basic, are protonated to their salt form, enhancing their solubility in the polar solvent. Ultrasonication provides energy to disrupt plant cell walls, facilitating efficient extraction.
-
Sample Preparation: Accurately weigh approximately 0.5 g of homogenized Corydalis rhizome powder into a 50 mL conical tube.
-
Internal Standard (for LC-MS/MS): If using an internal standard (e.g., a structurally similar, stable isotope-labeled compound), spike the sample with a known concentration at this stage. This corrects for variability in extraction efficiency and matrix effects.
-
Extraction: Add 25 mL of methanol containing 0.1% formic acid.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 45 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis. Dilute as necessary with the mobile phase.
Protocol 2: Quantification by HPLC-DAD
This method is suitable for quality control and assays of bulk material.[2][3][16]
-
Causality: A C18 column is a versatile reversed-phase column suitable for separating moderately polar compounds like this compound. The gradient elution, starting with a higher aqueous phase, allows for the retention and separation of polar compounds, while the increasing organic phase elutes more non-polar compounds. Acetonitrile is often chosen over methanol for its lower viscosity and UV cutoff. Ammonium acetate helps to control the pH and improve peak shape.[16]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate in water.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30°C.[16]
-
Detection: Monitor at 280 nm.[16]
-
Injection Volume: 10 µL.
-
Quantification: Prepare a calibration curve from a certified reference standard of this compound (e.g., 1-200 µg/mL). The concentration is determined by comparing the peak area of the analyte in the sample to the calibration curve.
Protocol 3: Quantification by UPLC-MS/MS
This method provides the high sensitivity and specificity required for bioanalysis.[12][15]
-
Causality: UPLC uses smaller particle size columns (e.g., 1.8 µm) to achieve higher resolution and faster run times than HPLC.[12] Electrospray Ionization (ESI) in positive mode is effective for alkaloids as the basic nitrogen atom is readily protonated.[12][13] Multiple Reaction Monitoring (MRM) provides exceptional specificity by selecting the protonated molecular ion ([M+H]+) of this compound (m/z 342.2) and monitoring a specific, stable fragment ion (e.g., m/z 178.0) produced by collision-induced dissociation.[12][13]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.8 µm particle size.[15]
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in water.[12]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A rapid gradient is typical, e.g., 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
MRM Transition: this compound: 342.2 → 178.0 (example, must be optimized).[12]
-
Internal Standard: Use a relevant transition for the chosen IS.
-
Optimization: Dwell time, collision energy, and cone voltage must be optimized for maximum signal intensity.
-
-
Quantification: Prepare a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration. This ratiometric approach corrects for variations in sample preparation and instrument response.
The Trustworthiness Pillar: A Self-Validating System
To ensure that a protocol is trustworthy and transferable, it must be validated according to ICH Q2(R2) guidelines.[8][9] This process demonstrates that the analytical procedure is fit for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria (Assay) |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference. | Peak purity analysis (DAD), no interfering peaks at the retention time of the analyte in blank matrix. For MS, confirmation of ion ratios. |
| Linearity | To show a direct, proportional relationship between concentration and instrument response. | Correlation coefficient (r²) > 0.995.[12] |
| Accuracy | The closeness of the measured value to the true value. | 98.0% - 102.0% recovery of a spiked analyte in the matrix.[12] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%.[8] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Defined by the linearity, accuracy, and precision experiments. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH, mobile phase composition, or temperature are slightly varied. |
By rigorously documenting the validation of these parameters, a laboratory creates an authoritative data package that substantiates the reliability of its this compound quantification results, making them defensible and comparable to data from other labs following the same rigorous standards.
Conclusion
Achieving reproducible quantification of this compound across different laboratories is not a matter of simply sharing a protocol; it is a matter of sharing a philosophy. This philosophy is built on a deep understanding of the unique challenges of natural product analysis, a commitment to internationally recognized validation standards, and the implementation of robust, well-characterized analytical methods. By choosing the appropriate technology (HPLC-DAD or UPLC-MS/MS) for the intended application and embedding it within a validated, self-auditing framework, the scientific community can build a cohesive and reliable body of knowledge on the pharmacology and application of this important natural compound.
References
- Pauli, G. F., et al. (2020). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Natural Product Reports.
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Li, H., et al. (2018). Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
Luis, P. B., & Schneider, C. (2024). Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. Frontiers in Pharmacology. Available at: [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
Luis, P. B., & Schneider, C. (2025). Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. Frontiers in Pharmacology. Available at: [Link]
-
Agilent. (2023). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies. Available at: [Link]
-
Luis, P. B., & Schneider, C. (2025). Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements. Frontiers in Pharmacology. Available at: [Link]
-
American Botanical Council. (2025). HPLC-MS Testing Shows High Variability in Alkaloid Contents of Corydalis Dietary Supplements. American Botanical Council. Available at: [Link]
-
Li, D., et al. (2016). Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference. Molecules. Available at: [Link]
-
Kuttolamadom, M. A., et al. (2021). Challenges in natural product-based drug discovery assisted with in silico-based methods. Journal of Cheminformatics. Available at: [Link]
-
Mulder, P. P. J., et al. (2013). Intra- and inter-laboratory validation of a dipstick immunoassay for the detection of tropane alkaloids hyoscyamine and scopolamine in animal feed. Food Additives & Contaminants: Part A. Available at: [Link]
-
Mulder, P.P.J., et al. (2013). Intra- and inter-laboratory validation of a dipstick immunoassay for the detection of tropane alkaloids hyoscyamine and scopolamine in animal feed. Wageningen University & Research. Available at: [Link]
-
da Silva, L. C. N., et al. (2020). Concerns and Considerations about the Quality Control of Natural Products Using Chromatographic Methods. Molecules. Available at: [Link]
-
News-Medical.Net. (2022). Integrated approach addresses some of the biggest challenges in natural products drug discovery. News-Medical.Net. Available at: [Link]
-
Liao, C., et al. (2014). A HPLC-MS/MS method for the simultaneous quantitation of six alkaloids of Rhizoma Corydalis Decumbentis in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B. Available at: [Link]
-
Wang, J., et al. (2016). Development and Validation of a HPLC-ESI-MS/MS Method for Simultaneous Quantification of Fourteen Alkaloids in Mouse Plasma after Oral Administration of the Extract of Corydalis yanhusuo Tuber: Application to Pharmacokinetic Study. Molecules. Available at: [Link]
-
Chen, J., et al. (2012). Determination of four alkaloids in Corydalis decumbens by HPLC. Chinese Traditional and Herbal Drugs. Available at: [Link]
Sources
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. fda.gov [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of this compound in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. A HPLC-MS/MS method for the simultaneous quantitation of six alkaloids of Rhizoma Corydalis Decumbentis in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
